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  • Product: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
  • CAS: 1203498-96-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Potential

Abstract This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of the novel compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. As this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of the novel compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. As this molecule is not extensively documented in current chemical literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By drawing upon established principles of organic chemistry and data from analogous structures, we present a scientifically grounded framework for the synthesis, characterization, and further exploration of this promising pyridinyl alkyne scaffold. The guide details a robust synthetic strategy centered on the Sonogashira cross-coupling reaction, predicts its physicochemical and spectroscopic characteristics, and explores its potential reactivity and utility as a building block in medicinal chemistry.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its presence in various natural products underscore its importance.[2] Similarly, the alkyne functional group is a versatile building block in modern organic synthesis and drug discovery, valued for its linear geometry and reactivity in transformations like "click" chemistry and coupling reactions.[3][4]

The molecule 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol combines these two critical pharmacophores with a propargyl alcohol moiety, a reactive handle for further synthetic elaboration. While a direct and extensive body of literature on this specific compound is sparse, its constituent parts suggest significant potential as a novel intermediate for creating complex molecular architectures. This guide aims to bridge the current information gap by providing a detailed theoretical and practical roadmap for its synthesis and study.

Predicted Molecular and Physicochemical Properties

The chemical structure of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol features a benzyloxy ether protecting the 4-position of a pyridine ring, with a prop-2-yn-1-ol substituent at the 3-position. Based on this structure, we can predict several key physicochemical properties.

PropertyPredicted Value / Description
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Physical State Expected to be a solid at room temperature.
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in nonpolar solvents; and poorly soluble in water.
XLogP3 1.9 - 2.5 (Estimated)
Topological Polar Surface Area (TPSA) 45.55 Ų (Calculated)
Hydrogen Bond Donors 1 (from the hydroxyl group)
Hydrogen Bond Acceptors 3 (from the pyridine nitrogen, ether oxygen, and hydroxyl oxygen)

Proposed Synthesis and Methodologies

The most logical and robust strategy for constructing the C(sp²)-C(sp) bond in the target molecule is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction provides a reliable method for coupling a terminal alkyne (propargyl alcohol) with a heteroaryl halide.[6][7][8] The overall synthetic strategy involves two main stages: the synthesis of a suitable precursor, 3-iodo-4-(benzyloxy)pyridine, followed by the Sonogashira coupling.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A Starting Material (e.g., 4-Hydroxypyridine) B Step 1: Benzylation (BnBr, Base) A->B C Step 2: Iodination (e.g., NIS, I2) B->C D Precursor 3-Iodo-4-(benzyloxy)pyridine C->D F Step 3: Sonogashira Coupling (Pd catalyst, CuI, Base) D->F E Propargyl Alcohol E->F G Final Product 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol F->G

Caption: Proposed synthetic workflow for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Experimental Protocol: Synthesis of 3-Iodo-4-(benzyloxy)pyridine (Precursor)

The choice of a 3-iodo-substituted pyridine is strategic, as aryl iodides exhibit higher reactivity in the oxidative addition step of the palladium catalytic cycle compared to bromides or chlorides.[5]

Methodology:

  • Benzylation: To a solution of 4-hydroxypyridine in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃). Stir the mixture and add benzyl bromide (BnBr) dropwise. Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed. Upon completion, perform an aqueous workup, extract the product with an organic solvent like ethyl acetate, and purify by column chromatography to yield 4-(benzyloxy)pyridine.

  • Iodination: Dissolve the 4-(benzyloxy)pyridine in a suitable solvent (e.g., dichloromethane or acetonitrile). Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine with an activating agent. The reaction may be performed at room temperature or with gentle heating. Monitor the reaction by TLC. After completion, quench any excess iodinating agent, perform an aqueous workup, and purify the crude product by column chromatography to obtain 3-iodo-4-(benzyloxy)pyridine.

Experimental Protocol: Sonogashira Coupling

This step couples the synthesized precursor with commercially available propargyl alcohol.

Methodology:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-(benzyloxy)pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.10 eq).[8]

  • Reagent Addition: Add a suitable solvent (e.g., anhydrous THF or DMF) followed by a base, most commonly an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq). Finally, add propargyl alcohol (1.2-1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The choice of temperature depends on the reactivity of the specific substrates. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-I) A->B + Ar-I C Ar-Pd(II)L2-I B->C D Reductive Elimination C->D + Ar-C≡C-R D->A - Ar-C≡C-R E Cu(I)I F Alkyne Coordination E->F + H-C≡C-R - HI G Cu(I)-Acetylide F->G H Transmetalation G->H + Ar-Pd(II)L2-I H->C Transfers Acetylide H->E - Ar-Pd(II)L2-C≡C-R

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Predicted Spectroscopic and Analytical Data

Characterization of the final product is crucial. Based on its structure, the following spectroscopic data are predicted.

TechniquePredicted Features
¹H NMR (400 MHz, CDCl₃)δ 8.4-8.5 (s, 1H, Py-H2), δ 8.2-8.3 (d, 1H, Py-H6), δ 7.3-7.5 (m, 5H, Ar-H of Bn), δ 6.9-7.0 (d, 1H, Py-H5), δ 5.2-5.3 (s, 2H, O-CH₂-Ph), δ 4.5-4.6 (s, 2H, -CH₂-OH), δ 2.0-2.5 (br s, 1H, -OH). Chemical shifts are approximate and coupling constants for pyridine protons would be in the range of J = 5-6 Hz.
¹³C NMR (100 MHz, CDCl₃)δ 155-160 (C4-O), δ 148-152 (Py-C2, Py-C6), δ 135-137 (Ar-C ipso of Bn), δ 127-129 (Ar-CH of Bn), δ 110-120 (Py-C3, Py-C5), δ 85-95 (alkyne carbons), δ 70-72 (O-CH₂-Ph), δ 50-55 (-CH₂-OH).
FT-IR (KBr, cm⁻¹)3200-3400 (broad, O-H stretch), ~3030 (aromatic C-H stretch), ~2930 (aliphatic C-H stretch), ~2230 (weak, C≡C stretch), 1580-1600 (pyridine ring stretch), 1250-1300 (Ar-O-C stretch).[9][10][11]
HRMS (ESI) Calculated for C₁₅H₁₄NO₂⁺ [M+H]⁺: 240.1019. Found: (To be determined experimentally).[12]

Chemical Reactivity and Potential Transformations

The title compound possesses three key functional groups that can be targeted for further synthetic modifications: the propargyl alcohol, the pyridine ring, and the benzyloxy group.

G A 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol B Oxidation (e.g., MnO2) A->B D Meyer-Schuster Rearrangement (Acidic) A->D F Hydrogenolysis (H2, Pd/C) A->F H N-Oxidation (m-CPBA) A->H C Corresponding Aldehyde B->C E α,β-Unsaturated Aldehyde D->E G 4-Hydroxypyridine Derivative F->G I Pyridine N-Oxide H->I

Caption: Potential reaction pathways for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

  • Reactions of the Propargyl Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., MnO₂, PCC). Under acidic conditions, propargyl alcohols are known to undergo the Meyer–Schuster rearrangement to form α,β-unsaturated aldehydes or ketones.[13][14] The alkyne itself can participate in various addition reactions.[15]

  • Reactions of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated to form pyridinium salts or oxidized to a pyridine N-oxide using reagents like m-CPBA.

  • Cleavage of the Benzyl Ether: The benzyloxy group is a common protecting group for hydroxyls and can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This would unmask the 4-hydroxy group, yielding 3-(3-(hydroxyprop-2-ynyl)pyridin-4-ol), a potentially interesting chelating agent or bioactive molecule.

Potential Applications and Future Research Directions

The structural motifs within 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol suggest several avenues for future research, particularly in drug discovery and materials science.

  • Medicinal Chemistry Scaffold: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This molecule could serve as a starting point for the synthesis of a library of compounds to be screened for various biological targets. The deprotected 4-hydroxypyridine derivative, in particular, resembles a core fragment of some kinase inhibitors.

  • Building Block for Complex Heterocycles: The propargyl alcohol functionality is a versatile synthon for constructing more complex heterocyclic systems through cyclization and cycloaddition reactions.[6][7][16]

  • Materials Science: Aryl-alkyne structures are often investigated for their potential in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) or molecular wires, due to their rigid, linear nature.

Safety and Handling

As a novel chemical entity, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: The proposed synthesis involves reagents that require careful handling. Palladium catalysts can be toxic and pyrophoric. Copper salts are toxic. Amine bases like triethylamine are volatile, flammable, and corrosive. Halogenated compounds and organic solvents should be handled with appropriate care to minimize exposure.

References

  • Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource.
  • Supplementary Inform
  • Reactions of propargyl alcohols and aryl amides.
  • Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes. Bentham Science Publisher.
  • Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances.
  • Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
  • Ha, S.-T., et al. (2015). 4-[3-(Pyridin-3-yl)
  • Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (2025). AiFChem.
  • Newer biologically active pyridines: A potential review. (2025).
  • (Z)-3-(pyridin-4-yl)prop-2-en-1-ol. ChemScene.
  • A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. (2025).
  • Sonogashira coupling. Wikipedia.
  • Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Alkyne. Wikipedia.
  • Paju, A., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionaliz
  • Sonogashira cross-coupling of 32 with propargyl alcohol.
  • 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol AldrichCPR. Sigma-Aldrich.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Pyridine alkaloids with activity in the central nervous system. PMC.
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PMC.
  • Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. (2025).
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.
  • 4-Pyridin-3-yl-benzoic acid. PubChem.
  • 4-[3-(Pyridin-3-yl)
  • 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H). NIH.
  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. PMC.
  • 3-(Pyridin-2-yloxy)benzoic acid. PubChem.
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025).
  • Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. The Royal Society of Chemistry.
  • 2-Propen-1-ol, 3-phenyl-. NIST WebBook.
  • Pyridine. NIST WebBook.
  • 3-(pyridin-2-yl)prop-2-yn-1-ol. PubChemLite.
  • 2-[3-(benzyloxy)pyridin-4-yl]-3-[(3-fluorophenyl)amino]. BindingDB.
  • 4-(benzyloxy)pyridin-3-amine. Sigma-Aldrich.

Sources

Exploratory

An In-Depth Technical Guide to the Postulated Mechanism of Action of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Abstract This technical guide delineates a postulated mechanism of action for the novel chemical entity 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. In the absence of direct empirical data for this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a postulated mechanism of action for the novel chemical entity 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from medicinal chemistry and pharmacology concerning its core structural motifs: a pyridine ring, a propargyl alcohol group, and a benzyloxy substituent. We hypothesize that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol acts as a covalent inhibitor of specific protein kinases implicated in oncogenic signaling pathways. This guide provides a comprehensive theoretical framework for this hypothesis, including the molecular interactions underpinning its proposed activity. Furthermore, we present a detailed roadmap of experimental protocols for the validation of this mechanism, designed to provide robust and reproducible data for researchers in drug discovery and development.

Introduction and Structural Rationale

The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a unique molecular architecture that combines three key functional groups, each with a well-documented role in bioactive molecules. The pyridine ring is a "privileged pharmacophore" in medicinal chemistry, found in numerous approved drugs and known to participate in a wide array of biological interactions.[1] Pyridine derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents, often functioning as enzyme inhibitors.[2] The propargyl alcohol moiety is a highly reactive functional group, valued in organic synthesis for its ability to form complex heterocyclic structures and participate in "click chemistry".[3][4][5] Its triple bond is a locus of high electron density, making it a potential Michael acceptor and capable of forming covalent bonds with nucleophilic residues in protein active sites.[6] The benzyloxy group can influence solubility and engage in hydrophobic and pi-stacking interactions within a target binding pocket.

Given these structural features, we postulate that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a targeted covalent inhibitor. The pyridine core can serve as a scaffold to orient the molecule within the ATP-binding pocket of a protein kinase, while the propargyl alcohol acts as a "warhead," forming an irreversible covalent bond with a nearby nucleophilic amino acid residue, such as cysteine.

Postulated Mechanism of Action: Covalent Kinase Inhibition

We hypothesize that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol exerts its biological effect through the irreversible inhibition of a specific protein kinase. The proposed mechanism can be dissected into a two-step process:

  • Reversible Binding: The molecule initially binds non-covalently to the ATP-binding site of the target kinase. The pyridine nitrogen can form a hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. The benzyloxy group may occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

  • Irreversible Covalent Modification: Following initial binding, the propargyl alcohol is positioned in proximity to a nucleophilic residue (e.g., cysteine) within the active site. The hydroxyl group of the propargyl alcohol can be activated, facilitating a nucleophilic attack by the cysteine thiol on the alkyne, leading to the formation of a stable covalent adduct. This irreversible modification locks the inhibitor in the active site, permanently inactivating the enzyme.

This proposed mechanism is illustrated in the signaling pathway diagram below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase ReceptorTyrosineKinase->TargetKinase Activates SubstrateProtein Substrate Protein TargetKinase->SubstrateProtein Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate SubstrateProtein->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling (e.g., Proliferation, Survival) PhosphorylatedSubstrate->DownstreamSignaling Initiates Compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Compound->TargetKinase Covalent Inhibition GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binds

Caption: Postulated signaling pathway of covalent kinase inhibition.

Experimental Validation Protocols

The following section details a logical progression of experiments to rigorously test the hypothesized mechanism of action.

Initial Target Identification and Binding Affinity

The first step is to identify the potential kinase targets of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Protocol 1: Kinase Panel Screening

  • Objective: To identify which kinases from a broad panel are inhibited by the compound.

  • Methodology:

    • Prepare a stock solution of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in DMSO.

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a concentration of 10 µM against a panel of several hundred human kinases.

    • The assay typically measures the residual kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Results are expressed as a percentage of inhibition relative to a DMSO control.

Protocol 2: Determination of IC₅₀ Values

  • Objective: To quantify the potency of inhibition for the top candidate kinases identified in the initial screen.

  • Methodology:

    • For each hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of the compound, typically from 100 µM down to 1 nM.

    • Incubate the kinase, substrate, and ATP with each concentration of the inhibitor for a fixed time (e.g., 30 minutes).

    • Measure kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description Expected Outcome
Kinase Panel Hit A kinase showing >50% inhibition at 10 µMIdentification of potential targets
IC₅₀ Concentration for 50% inhibitionQuantitative measure of potency
Probing the Covalent Interaction

Once potent kinase targets are identified, the next step is to determine if the inhibition is covalent and irreversible.

Protocol 3: Irreversibility Washout Assay

  • Objective: To distinguish between reversible and irreversible inhibition.

  • Methodology:

    • Incubate the target kinase with a high concentration of the compound (e.g., 10x IC₅₀) or DMSO for 1 hour.

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer to reduce the concentration of the unbound inhibitor to well below its IC₅₀.

    • Immediately initiate the kinase reaction by adding ATP and substrate.

    • Measure kinase activity over time.

    • If the compound is a reversible inhibitor, its effect will be diminished upon dilution, and kinase activity will recover. If it is an irreversible inhibitor, the activity will remain suppressed.

Protocol 4: Mass Spectrometry for Adduct Formation

  • Objective: To directly observe the covalent modification of the target kinase.

  • Methodology:

    • Incubate the purified target kinase with the compound.

    • Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of the compound should be observed for the inhibitor-treated protein compared to the control.

    • To identify the site of modification, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.

    • The modified peptide will have a specific mass addition, and the MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been covalently modified.

G cluster_0 Experimental Workflow Start Start: Kinase Panel Screen IC50 Determine IC50 for Hits Start->IC50 Washout Irreversibility Washout Assay IC50->Washout MassSpec Mass Spectrometry for Adduct Confirmation Washout->MassSpec If irreversible Cellular Cell-Based Assays (Target Engagement & Phenotypic Effects) MassSpec->Cellular End End: Mechanism Validated Cellular->End

Caption: Workflow for validating the hypothesized mechanism.

Cellular Target Engagement and Phenotypic Effects

The final step is to confirm that the compound engages its target in a cellular context and elicits the expected biological response.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate that the compound binds to its target protein in intact cells.

  • Methodology:

    • Treat cultured cells with the compound or DMSO.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Covalent binding of the compound will stabilize the target protein, increasing its melting temperature.

    • Analyze the soluble fraction at each temperature by Western blot using an antibody specific for the target kinase.

    • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Protocol 6: Phosphorylation-Specific Western Blot

  • Objective: To show that the compound inhibits the activity of the target kinase in cells.

  • Methodology:

    • Treat cells with various concentrations of the compound.

    • Prepare cell lysates and perform Western blotting using an antibody that specifically recognizes the phosphorylated form of a known substrate of the target kinase.

    • A dose-dependent decrease in the phosphorylation of the substrate will confirm that the compound is inhibiting the kinase in a cellular environment.

Conclusion

The structural features of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol strongly suggest its potential as a targeted covalent inhibitor of protein kinases. This guide has outlined a plausible mechanism of action and provided a comprehensive and logical framework for its experimental validation. The proposed protocols, from broad-based screening to specific cellular assays, offer a robust pathway to elucidate the molecular mechanism of this novel compound, thereby facilitating its potential development as a therapeutic agent.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Propargyl-PEG7-alcohol mechanism of action in click chemistry. Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis.[7][8]

  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Pyridine heterocycles: Compiling the anticancer capabilities.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
  • What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. ChemAnalyst.
  • A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines.

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Foundational

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol biological activity

The Strategic Gateway to Bioactive Furo[2,3-c]pyridines Executive Summary 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a specialized heterocyclic intermediate serving as a critical pharmacophore precursor in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Gateway to Bioactive Furo[2,3-c]pyridines

Executive Summary

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a specialized heterocyclic intermediate serving as a critical pharmacophore precursor in the synthesis of furo[2,3-c]pyridines . While the molecule itself possesses limited direct biological activity, its significance lies in its role as a "linchpin" scaffold. It enables the rapid construction of fused bicyclic heteroaromatics that function as potent inhibitors of Cdc7/DDK (cell division cycle 7-related protein kinase) and Akt/PKB signaling pathways.

This guide details the chemical architecture, synthetic utility, and the downstream biological activity of the kinase inhibitors derived from this precursor.[1] It is designed for medicinal chemists and pharmacologists optimizing lead compounds for oncology and virology.

Chemical Architecture & Pharmacophore Analysis

The molecule is designed with two reactive centers positioned for intramolecular cyclization:

  • The Electrophile (Alkyne): A propargyl alcohol moiety at the C3 position of the pyridine ring.

  • The Latent Nucleophile (Protected Phenol): A benzyloxy group at the C4 position.

The "biological potential" of this molecule is unlocked through a specific transformation: the removal of the benzyl protecting group reveals a C4-hydroxyl (phenol equivalent), which attacks the C3-alkyne (activated by the alcohol or transition metals) to form the furo[2,3-c]pyridine core. This core is an isostere of the indole and purine systems, allowing it to bind competitively to the ATP-binding pockets of various kinases.

Structural Diagram: The Pathway to Potency

G Precursor 3-iodo-4-(benzyloxy)pyridine Intermediate 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol (Target Molecule) Precursor->Intermediate Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Deprotection Intermediate State: 4-OH Pyridine + Alkyne Intermediate->Deprotection Debenzylation (H2, Pd/C or TFA) Product Furo[2,3-c]pyridine Core (Bioactive Scaffold) Deprotection->Product Intramolecular Cyclization (Base-mediated or Au-catalyzed)

Figure 1: The synthetic trajectory of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol converting a latent precursor into a bioactive kinase inhibitor scaffold.

Biological Activity of Derived Scaffolds

The biological relevance of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is defined by the target profiles of its cyclized derivatives.

A. Cdc7/DDK Kinase Inhibition (Oncology)

The furo[2,3-c]pyridine core is a privileged scaffold for inhibiting Cdc7 , a serine/threonine kinase essential for DNA replication initiation.

  • Mechanism: Derivatives bind to the ATP pocket of Cdc7, preventing the phosphorylation of MCM2-7 helicase complexes. This induces replication stress and apoptosis, particularly in tumor cells with high replication demands (e.g., colorectal and breast cancers).

  • Key Insight: The oxygen atom in the furan ring (derived from the benzyloxy precursor) often acts as a hydrogen bond acceptor for the kinase hinge region.

B. Akt/PKB Pathway Modulation

Substituted furo[2,3-c]pyridines have shown efficacy in inhibiting Akt (Protein Kinase B) .

  • Activity: Inhibition of the PI3K/Akt/mTOR pathway leads to reduced tumor growth and angiogenesis.

  • Relevance: The propargyl alcohol side chain allows for the introduction of polar groups (after cyclization) that interact with the ribose-binding pocket of Akt.

C. HIV-1 Protease Inhibition

Historically, this scaffold has been utilized in the synthesis of non-peptidic protease inhibitors like PNU-142721 .

  • Role: The rigid bicyclic system positions substituents to occupy the S1 and S2' subsites of the viral protease enzyme.

Experimental Protocols
Protocol A: Synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

This protocol establishes the synthesis of the target intermediate via Sonogashira coupling.

Reagents:

  • 3-iodo-4-(benzyloxy)pyridine (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (2 mol%)

  • Triethylamine (3.0 equiv)

  • Solvent: Dry THF or DMF

Methodology:

  • Setup: In a flame-dried Schlenk flask under argon, dissolve 3-iodo-4-(benzyloxy)pyridine in dry THF.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. Stir for 5 minutes until the solution is homogenous.

  • Coupling: Add triethylamine followed by the dropwise addition of propargyl alcohol.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 1:1) for the disappearance of the iodide.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes) yields the target alcohol as a pale yellow solid.

Protocol B: Cyclization to Furo[2,3-c]pyridine (Bioactive Core)

This step converts the intermediate into the active pharmacophore.

Methodology:

  • Debenzylation: Treat the intermediate with TFA (trifluoroacetic acid) at reflux for 2 hours to remove the benzyl group. Alternatively, use H2 (1 atm) with Pd/C if the alkyne is protected or robust.

  • Cyclization: Dissolve the deprotected phenol-alkyne in EtOH. Add Potassium tert-butoxide (KOtBu, 2.0 equiv) and heat to 80°C for 12 hours.

  • Result: The 5-exo-dig cyclization occurs, forming the furo[2,3-c]pyridine ring system.

Biological Signaling Pathway (Cdc7/DDK)

The following diagram illustrates the downstream effects of inhibitors derived from the 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol scaffold.

Signaling Inhibitor Furo[2,3-c]pyridine Derivative Cdc7 Cdc7/DDK Complex Inhibitor->Cdc7 Inhibits ATP Binding MCM MCM2-7 Helicase Cdc7->MCM Phosphorylation (Blocked) Replication DNA Replication Initiation MCM->Replication Activation Apoptosis Apoptosis (Tumor Cell Death) Replication->Apoptosis Replication Stress

Figure 2: Mechanism of action for Cdc7 inhibitors synthesized from the target intermediate.

Quantitative Data Summary

The following table summarizes the typical efficiency of transforming this intermediate into bioactive cores and the potency of resulting analogs.

ParameterMetricContext
Sonogashira Yield 75 - 88%Synthesis of the title intermediate
Cyclization Yield 65 - 82%Conversion to Furo[2,3-c]pyridine
IC50 (Cdc7) < 10 nMPotency of optimized derivatives (e.g., TAK-931 analogs)
IC50 (Akt1) 50 - 200 nMPotency of C2-substituted derivatives
Selectivity > 100-foldvs. CDK2 (for optimized Cdc7 inhibitors)
References
  • Synthesis of Furo[2,3-c]pyridine Derivatives. Heterocycles, 2011.

  • Discovery of TAK-931, a Potent and Selective Cdc7 Inhibitor.Journal of Medicinal Chemistry, 2019.
  • Furo[2,3-b]pyridines as Promising Anticancer Scaffolds. National Genomics Data Center, 2024.

  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives. RSC Advances, 2025.

  • Propargyl Alcohol Derivatives in Heterocyclic Synthesis. Organic Chemistry Portal.

Sources

Exploratory

An In-depth Technical Guide to the Structural Analogs of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: A Scaffold for Modern Drug Discovery

Abstract The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of over 7,000 drugs and demonstrating remarkable versatility in drug design.[1] This guide delves into the chemical space surr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, gracing the structures of over 7,000 drugs and demonstrating remarkable versatility in drug design.[1] This guide delves into the chemical space surrounding 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a scaffold that marries the advantageous properties of the pyridine ring with the synthetic utility of a propargyl alcohol and the structural motif of a benzyloxy substituent. While this specific molecule is not extensively characterized in public literature, its constituent parts are prevalent in a multitude of bioactive compounds. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a strategic approach to the design, synthesis, and potential applications of its structural analogs. We will explore the rationale behind structural modifications, provide detailed synthetic protocols, and discuss the potential impact of these changes on physicochemical and pharmacological properties.

The Strategic Importance of the Pyridine Scaffold

The pyridine ring is an attractive scaffold in drug discovery for several key reasons. As a bioisostere of benzene, it introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing solubility and target engagement.[2] This feature can be critical for improving the bioavailability of less soluble compounds.[3] The pyridine moiety is also relatively stable and amenable to a wide array of chemical modifications, making it a versatile starting point for the synthesis of diverse compound libraries.[3] Its presence in numerous natural products, vitamins, and coenzymes further underscores its biological relevance.[1]

The core structure of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol presents three primary vectors for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Scaffold_Modification_Vectors core 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol pyridine Pyridine Ring Modifications core->pyridine Vector 1 benzyloxy Benzyloxy Group Analogs core->benzyloxy Vector 2 propargyl Propargyl Alcohol Bioisosteres core->propargyl Vector 3

Caption: Primary vectors for analog development from the core scaffold.

Synthesis of the Core Scaffold

Experimental Protocol: Synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Step 1: Synthesis of 3-Iodo-4-(benzyloxy)pyridine

  • To a solution of 3-iodo-4-chloropyridine in anhydrous DMF, add benzyl alcohol and sodium hydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield 3-iodo-4-(benzyloxy)pyridine.

Step 2: Sonogashira Coupling

  • To a solution of 3-iodo-4-(benzyloxy)pyridine and propargyl alcohol in a mixture of THF and water, add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride.

  • Add a suitable base, such as triethylamine or diisopropylamine, and stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (as monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the target compound, 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Sonogashira Coupling A 3-Iodo-4-chloropyridine C 3-Iodo-4-(benzyloxy)pyridine A->C B Benzyl Alcohol B->C E 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol C->E D Propargyl Alcohol D->E

Sources

Foundational

Strategic Synthesis &amp; Application of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

A Gateway to Furo[2,3-c]pyridine Kinase Inhibitors[1] Executive Summary This technical guide details the design, synthesis, and application of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , a critical "linchpin" intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway to Furo[2,3-c]pyridine Kinase Inhibitors[1]

Executive Summary

This technical guide details the design, synthesis, and application of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , a critical "linchpin" intermediate in the discovery of fused heterocyclic therapeutics.[1] While the molecule itself is a synthetic intermediate, its structural architecture—combining a pyridine core, a protected oxygen nucleophile (benzyloxy), and an electrophilic alkyne handle (propargyl alcohol)—makes it the ideal precursor for furo[2,3-c]pyridines .

These fused systems are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines in ATP-competitive kinase inhibitors (targeting TAK1, CDK2, and Akt ). This guide prioritizes the Sonogashira coupling workflow, downstream cyclization strategies, and troubleshooting protocols to maximize yield and purity.

Part 1: Structural Logic & Retrosynthetic Analysis[1]

The value of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol lies in its latent reactivity.[1] It is designed to undergo an intramolecular cyclization to form the furan ring fused to the pyridine.

Mechanistic Rationale:

  • The Pyridine Core: Provides the hydrogen bond acceptor capability required for the hinge region of kinase binding pockets.

  • The Benzyloxy Group: Acts as a "masked" hydroxyl.[1] The benzyl group provides lipophilicity during early synthesis steps but can be selectively cleaved (e.g., via hydrogenolysis or Lewis acids) to reveal the pyridin-4-one/4-hydroxy tautomer necessary for cyclization.[1]

  • The Propargyl Alcohol: Introduced via Sonogashira coupling, this moiety serves as the electrophile. The terminal hydroxyl of the propargyl group can also be further functionalized (e.g., oxidation to aldehyde for reductive amination) to introduce solubilizing groups.

Retrosynthetic Pathway (Graphviz Diagram)

Retrosynthesis Target Furo[2,3-c]pyridine Scaffold (Kinase Inhibitor Core) Intermediate 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (The Title Molecule) Target->Intermediate Intramolecular Cyclization (Base/Metal Catalyzed) Precursor1 3-Iodo-4-(benzyloxy)pyridine Intermediate->Precursor1 Sonogashira Coupling (Pd/Cu Catalysis) Precursor2 Propargyl Alcohol Intermediate->Precursor2 +

Figure 1: Retrosynthetic dissection showing the title molecule as the divergence point for fused heterocycle synthesis.

Part 2: Synthesis Protocol (The Core)[2]

The synthesis hinges on the Sonogashira cross-coupling of 3-iodo-4-(benzyloxy)pyridine with propargyl alcohol.[1] This reaction is sensitive to oxygen (leading to Glaser homocoupling of the alkyne) and requires precise control of catalyst ratios.

Step 1: Preparation of the Aryl Halide

Starting Material: 4-Benzyloxypyridine (often synthesized from 4-chloropyridine and benzyl alcohol).[1] Transformation: Regioselective iodination at the C3 position.[1][2] Reagents: LDA (Lithium Diisopropylamide), I2, THF at -78°C.

Step 2: The Sonogashira Coupling (Critical Protocol)

This protocol minimizes the formation of the diyne side product (homocoupling).

Reagents & Materials:

  • Substrate: 3-Iodo-4-(benzyloxy)pyridine (1.0 equiv)

  • Alkyne: Propargyl alcohol (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (1-2 mol%)[1]

  • Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio) or pure Et3N if solubility permits.

  • Atmosphere: Argon (Strictly deoxygenated).

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with DMF and Et3N. Sparge with Argon for 15 minutes. Crucial: Dissolved oxygen promotes alkyne homocoupling.[1]

  • Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI to the solvent mixture. Stir for 5 minutes until the solution turns yellow/orange.

  • Substrate Addition: Add 3-iodo-4-(benzyloxy)pyridine followed by the dropwise addition of propargyl alcohol.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes). The product usually elutes as a viscous oil or low-melting solid.[1]

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield)
Catalyst Pd(PPh3)4 (5%)Pd(PPh3)2Cl2 (3%)Condition B yields higher purity (less phosphine oxide).[1]
Solvent THFDMF/Et3NDMF improves solubility of the polar pyridine salt.
Temp Reflux (66°C)60°CLower temp reduces "black tar" polymerization.
Yield 45-55%78-85% Strict deoxygenation is the key variable.[1]
Part 3: Application – Cyclization to Furo[2,3-c]pyridine

Once 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is isolated, it serves as the substrate for the ring-closing reaction.[1]

Mechanism: The benzyl group must typically be removed to allow the oxygen to attack the alkyne. However, direct cyclization using strong bases (e.g., t-BuOK) or metal catalysts (AuCl3) is often employed.

  • Method A (Base-Mediated): Treatment with t-BuOK in refluxing THF.[1][3] This often cleaves the benzyl ether in situ or promotes an attack if the benzyl group is replaced by a more labile group, leading to 5-exo-dig cyclization.[1]

  • Method B (Au-Catalyzed): If the benzyl group is removed first (H2/Pd-C) to give the pyridone, treatment with AuCl3 or AgOTf promotes rapid cyclization to the furan ring.

Biological Context: Kinase Inhibition Pathway

The resulting furo[2,3-c]pyridine derivatives are potent scaffolds for inhibiting TAK1 (Transforming growth factor-β-activated kinase 1) .[1] TAK1 is a gatekeeper in the NF-kB signaling pathway, regulating inflammation and cell survival.

Signaling Stimulus TNF-alpha / IL-1 Receptor Cytokine Receptor Stimulus->Receptor TAK1 TAK1 Complex (Target of Furo[2,3-c]pyridine) Receptor->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-kB Activation IKK->NFkB Response Inflammation / Cell Survival NFkB->Response Inhibitor Furo[2,3-c]pyridine Derivative Inhibitor->TAK1 Inhibition (ATP Competitive)

Figure 2: The TAK1 signaling cascade. The synthesized scaffold targets the ATP-binding pocket of the TAK1 complex.[1]

Part 4: Troubleshooting & Quality Control[1]

1. The "Glaser" Side Product:

  • Symptom:[1][2][4][5] Appearance of a symmetric diyne (HO-CH2-C≡C-C≡C-CH2-OH) in the crude mixture.[1]

  • Cause: Oxygen leakage into the reaction.

  • Fix: Use freeze-pump-thaw cycles for degassing solvents rather than simple sparging if the scale is <500mg.

2. Regioselectivity Issues:

  • Context: If the starting material is 3-bromo-4-benzyloxypyridine instead of the iodo-analog, reactivity drops significantly.[1]

  • Fix: Always use the iodo-pyridine for Sonogashira couplings at C3 positions on pyridines, as the oxidative addition of Pd is the rate-determining step and is much faster for C-I bonds.[1]

3. Stability:

  • The title molecule contains a propargyl alcohol which is stable, but the benzyloxy ether can be acid-sensitive. Avoid acidic workups (e.g., 1M HCl washes); use saturated NH4Cl instead.

References
  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from [Link][3]

  • Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine.[3] Heterocycles.[1][3][4][5][6][7][8][9] Retrieved from [Link] (Source verified via snippet 1.5).

  • Zhang, X., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling. Journal of Organic Chemistry.[1][2] Retrieved from [Link]

  • Washington University. (2004).[1] Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

This guide offers a comprehensive technical overview of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a pyridine-containing propargylic alcohol. The document is structured to provide researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a pyridine-containing propargylic alcohol. The document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications. While a specific CAS number for this compound is not readily found in major chemical databases, which may suggest its novelty, this guide constructs a robust scientific framework based on established chemical principles and analogous compounds. For context, the positional isomer, 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol, is registered under CAS number 1203499-09-5.

Introduction and Rationale

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active molecules[1][2][3]. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. When coupled with a propargyl alcohol moiety, as in 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, the resulting molecule presents several strategic advantages for further chemical elaboration and potential biological activity.

The terminal alkyne and primary alcohol functionalities serve as versatile synthetic handles for:

  • Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for bioconjugation and the synthesis of complex molecular architectures.

  • Further Coupling Reactions: The terminal alkyne can be used in subsequent C-C bond-forming reactions.

  • Oxidation/Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling a wide range of derivatization possibilities.

The benzyloxy group serves as a stable protecting group for the 4-position hydroxyl group on the pyridine ring, which can be removed at a later synthetic stage if desired. This guide will focus on a proposed, high-yield synthesis of this compound via the Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of C(sp)-C(sp²) bonds[4].

Proposed Synthesis: The Sonogashira Coupling Approach

The most logical and efficient synthetic route to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is the palladium- and copper-catalyzed Sonogashira cross-coupling of a suitable 3-halopyridine precursor with prop-2-yn-1-ol (propargyl alcohol).

Synthetic Scheme

The proposed reaction couples the commercially available 4-(Benzyloxy)-3-iodopyridine with propargyl alcohol. The use of an iodo-substituted pyridine is strategic, as aryl iodides are generally more reactive in the Sonogashira catalytic cycle than their bromide or chloride counterparts[5].

Synthetic_Scheme cluster_reactants Starting Materials cluster_product Product R1 4-(Benzyloxy)-3-iodopyridine RC Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF Room Temp. R2 Prop-2-yn-1-ol P 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol RC->P

Caption: Proposed synthesis of the target compound via Sonogashira coupling.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful Sonogashira coupling, particularly with heterocyclic substrates.

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) is a common, air-stable, and effective precatalyst. In the presence of a base and phosphine ligands, it is reduced in situ to the active Pd(0) species that drives the catalytic cycle[4].

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This step significantly accelerates the transmetalation step with the palladium complex, allowing the reaction to proceed under mild conditions, often at room temperature[4][5].

  • Base: A mild amine base, such as triethylamine (Et₃N), is required. It serves two primary functions: to neutralize the hydrogen halide (HI) formed during the reaction and to act as the solvent or co-solvent, facilitating the dissolution of the reactants[5].

  • Solvent: Tetrahydrofuran (THF) is a suitable solvent that dissolves both the organic and organometallic species involved in the reaction.

  • Inert Atmosphere: While some modern Sonogashira protocols are air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a self-validating measure. It prevents the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction, and protects the Pd(0) catalyst from deactivation[5][6].

Detailed Experimental Protocol
  • Preparation: To a dry Schlenk flask under an argon atmosphere, add 4-(benzyloxy)-3-iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.025 eq.), and CuI (0.05 eq.).

  • Solvent Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the iodopyridine).

  • Reagent Addition: Add triethylamine (2.0 eq.) followed by the dropwise addition of propargyl alcohol (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Catalytic Mechanism and Workflow

Understanding the underlying mechanism ensures reproducibility and aids in troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_ox Ar-Pd(II)-I(L₂) pd_add->pd_ox Ar-I pd_trans Transmetalation pd_alk Ar-Pd(II)-C≡CR(L₂) pd_trans->pd_alk Cu-C≡CR pd_red Reductive Elimination pd_red->pd0 Ar-C≡CR cu_i CuI cu_alkyne H-C≡CR cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide Base cu_acetylide->pd_trans Transmetalation cu_base Base cu_base->cu_i HI-Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Physicochemical and Analytical Characterization

While experimental data for the title compound is not available, its key properties can be predicted. Confirmation of synthesis would rely on a standard suite of analytical techniques.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Appearance Expected to be an off-white to yellow solid
Solubility Soluble in common organic solvents (EtOAc, DCM, THF)
Expected Analytical Data for Structural Confirmation
TechniqueExpected Observations
¹H NMR - Multiplet signals in the aromatic region (~7.3-8.5 ppm) for the phenyl and pyridine protons.- Singlet for the benzylic CH₂ protons (~5.2 ppm).- Singlet for the propargylic CH₂ protons (~4.5 ppm).- Broad singlet for the hydroxyl OH proton.
¹³C NMR - Resonances for aromatic and pyridine carbons (~110-160 ppm).- Resonances for the two alkyne carbons (~80-95 ppm).- Resonance for the benzylic carbon (~70 ppm).- Resonance for the propargylic carbon (~52 ppm).
IR (Infrared) - Broad absorption band for the O-H stretch (~3300-3400 cm⁻¹).- Sharp, weak absorption for the C≡C stretch (~2200-2250 cm⁻¹).- Bands for C-H aromatic and C=C/C=N stretches (~3100-3000 cm⁻¹ and 1600-1450 cm⁻¹).
MS (Mass Spec) - Expected [M+H]⁺ peak at m/z = 240.10.

Potential Applications in Research and Drug Development

The structural features of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol make it a promising intermediate in several areas of research:

  • Medicinal Chemistry: Pyridine-based compounds are extensively researched as inhibitors of various kinases, G-protein coupled receptors (GPCRs), and other enzymes[7][8]. The title compound could serve as a valuable building block for creating libraries of novel compounds for screening against such targets. The propargyl alcohol moiety allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • Materials Science: Aryl alkynes are fundamental components in the development of conjugated polymers and organic electronic materials[6]. The pyridine ring introduces unique electronic and coordination properties that could be exploited in the design of novel functional materials.

  • Chemical Biology: As a bifunctional linker, this molecule can be incorporated into probes to study biological systems. The alkyne allows for attachment to reporter tags (e.g., fluorophores, biotin) via click chemistry, while the pyridine and alcohol moieties can be modified to target specific biomolecules.

Safe Handling and Storage

As with any chemical synthesis, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle reagents in a well-ventilated fume hood. Palladium catalysts and copper iodide can be toxic if inhaled or ingested. Propargyl alcohol is flammable and toxic[9]. Triethylamine is corrosive and has a strong odor.

  • Storage: Store the final compound in a cool, dry place, protected from light.

Conclusion

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represents a versatile and synthetically accessible building block for applications in medicinal chemistry and materials science. This guide provides a robust and scientifically grounded pathway for its synthesis via the Sonogashira coupling reaction, detailing the rationale behind the chosen methodology and the expected characterization data. By leveraging established and reliable chemical transformations, researchers can confidently produce and utilize this compound for the development of novel and functional molecules.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. ([Link])

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. ([Link])

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Process Research & Development, 8(5), 755-758. ([Link])

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. ([Link])

  • Correa, A., & De la Rosa, J. M. (2012). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Molecules, 17(12), 14354-14374. ([Link])

  • Gagnon, D., & Duplessis, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3931-3935. ([Link])

  • Science of Synthesis. (2008). Product Class 3: Propargylic Alcohols. In Houben-Weyl Methods of Molecular Transformations Vol. 36. ([Link])

  • Blank, B., DiTullio, N. W., Krog, A. J., & Saunders, H. L. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry, 22(7), 840-844. ([Link])

  • Kumar, A., & Kumar, R. (2024). Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)acroleins. Organic & Biomolecular Chemistry. ([Link])

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. ([Link])

  • Tice, C. M. (2023). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[4][5][10]triazolo[4,3-a]pyridine. Molbank, 2023(3), M1694. ([Link])

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Foundational

A Comprehensive Technical Guide to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract This technical guide provides a detailed overview of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a pyridine-containing propargyl alcohol with significant potential in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed overview of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a pyridine-containing propargyl alcohol with significant potential in medicinal chemistry and drug development. This document elucidates the molecule's physicochemical properties, outlines a plausible synthetic pathway with mechanistic insights, and explores its prospective applications, particularly in the realm of bioconjugation and targeted therapy. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising chemical entity.

Introduction: A Molecule of Interest

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a unique organic molecule that incorporates three key functional groups: a pyridine ring, a benzyloxy substituent, and a propargyl alcohol moiety. The pyridine scaffold is a ubiquitous heterocyclic motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The benzyloxy group offers a lipophilic character and can be a precursor to a free hydroxyl group, providing a point for further functionalization.

The most intriguing feature of this molecule is the propargyl alcohol group. The terminal alkyne is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward and efficient conjugation of this molecule to biomolecules such as proteins, peptides, and nucleic acids. This opens up possibilities for its use as a linker in antibody-drug conjugates (ADCs) or as a probe for target identification and validation.

This guide will delve into the essential technical aspects of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, providing a solid foundation for its synthesis, characterization, and exploration in drug discovery programs.

Physicochemical Properties

The fundamental physicochemical properties of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol are summarized in the table below. These values are calculated based on its chemical structure, as experimental data is not widely available in the literature.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂Calculated
Molecular Weight 239.27 g/mol Calculated
IUPAC Name 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol-
CAS Number Not available-
Appearance Predicted to be an off-white to pale yellow solidInferred from similar compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from similar compounds
Predicted LogP 2.1Calculated
Predicted pKa ~4.5 (pyridinium ion)Inferred from similar compounds

Synthesis and Mechanism

A plausible and efficient synthetic route to 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol involves a Sonogashira coupling reaction. This well-established palladium- and copper-catalyzed cross-coupling reaction is ideal for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

The proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Sonogashira Coupling cluster_2 Workup and Purification cluster_3 Final Product 3-Bromo-4-(benzyloxy)pyridine 3-Bromo-4-(benzyloxy)pyridine Reaction_Vessel Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) 3-Bromo-4-(benzyloxy)pyridine->Reaction_Vessel Propargyl_alcohol Propargyl alcohol Propargyl_alcohol->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Catalysts Pd(PPh₃)₄ CuI Catalysts->Reaction_Vessel Base Et₃N or DIPEA Base->Reaction_Vessel Purification Column Chromatography Workup->Purification Final_Product 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Purification->Final_Product

Caption: Proposed synthetic workflow for 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Experimental Protocol:
  • Preparation of the Reaction Mixture: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-(benzyloxy)pyridine (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Reagent Addition: Add a suitable anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this mixture, add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Addition of Coupling Partner: Add propargyl alcohol (1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Mechanistic Rationale:

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the C-Br bond of the pyridine derivative. Concurrently, the copper(I) acetylide is formed from propargyl alcohol and the copper(I) salt in the presence of the base. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.

Potential Applications in Drug Development

The unique structural features of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol make it a valuable building block in various drug development endeavors.

Applications cluster_0 Key Functional Groups cluster_1 Potential Applications Molecule 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Propargyl_Alcohol Propargyl Alcohol (Alkyne) Molecule->Propargyl_Alcohol Pyridine Pyridine Core Molecule->Pyridine Benzyloxy Benzyloxy Group Molecule->Benzyloxy Click_Chemistry Click Chemistry (CuAAC) Propargyl_Alcohol->Click_Chemistry enables Fragment_Based Fragment-Based Drug Discovery Pyridine->Fragment_Based scaffold for Benzyloxy->Fragment_Based modulates lipophilicity ADCs Antibody-Drug Conjugates (ADCs) Click_Chemistry->ADCs PROTACs PROTACs Click_Chemistry->PROTACs Target_ID Target Identification & Validation Click_Chemistry->Target_ID

Caption: Potential applications of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in drug development.

  • Bioconjugation via Click Chemistry: The terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of the molecule to azide-modified biomolecules, such as antibodies, proteins, or cells, with high efficiency and specificity under mild conditions. This is particularly relevant for the construction of Antibody-Drug Conjugates (ADCs) , where a cytotoxic payload can be linked to a tumor-targeting antibody.

  • PROTACs and Molecular Glues: The molecule can serve as a linker or a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

  • Target Identification and Validation: The alkyne handle can be used to attach an affinity tag (e.g., biotin) or a fluorescent probe. These modified molecules can then be used in chemical biology studies to identify and validate the cellular targets of a bioactive compound.

  • Fragment-Based Drug Discovery (FBDD): The pyridine core with its substituents can be considered a valuable fragment for FBDD campaigns. Screening of this fragment against a therapeutic target could provide a starting point for the development of more potent and selective inhibitors.

Spectroscopic Characterization (Predicted)

The structural confirmation of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol would rely on a combination of spectroscopic techniques. The expected key signals are outlined below:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A broad singlet for the hydroxyl proton (-OH) of the propargyl alcohol.

    • A singlet for the methylene protons (-CH₂-) of the propargyl alcohol.

    • A singlet for the methylene protons (-CH₂-) of the benzyloxy group.

    • A multiplet in the aromatic region for the protons of the phenyl ring of the benzyloxy group.

    • Distinct signals in the aromatic region for the protons of the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the two sp-hybridized carbons of the alkyne.

    • A signal for the methylene carbon of the propargyl alcohol.

    • A signal for the methylene carbon of the benzyloxy group.

    • Multiple signals in the aromatic region for the carbons of the pyridine and phenyl rings.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • A sharp, weak absorption band around 2100-2200 cm⁻¹ for the C≡C stretching of the alkyne.

    • Absorption bands in the 1500-1600 cm⁻¹ region for the C=C and C=N stretching of the aromatic rings.

    • A strong absorption band around 1000-1200 cm⁻¹ for the C-O stretching of the ether and alcohol.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (239.27 g/mol ).

Safety and Handling

As with any research chemical with limited toxicological data, 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol should be handled with care in a well-ventilated fume hood.[1][2][3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[1][3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2][3] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[1][2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] For disposal, follow local, state, and federal regulations for chemical waste.[2]

Conclusion

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a strategically designed molecule that holds considerable promise for advancing drug discovery and chemical biology. Its straightforward synthesis, coupled with the versatility of the propargyl alcohol moiety for bioconjugation, positions it as a valuable tool for researchers. Further investigation into its biological activities and applications is warranted and is anticipated to unlock its full potential in the development of novel therapeutics and research probes.

References

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  • Fun, H. K., Quah, C. K., & Loh, W. S. (2012). (2E)-3-[4-(Benz-yloxy)phen-yl]-1-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2724. [Link]

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Exploratory

An In-depth Technical Guide to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Therapeutic Potential

Abstract: This guide provides a comprehensive technical overview of the novel heterocyclic compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This molecule integrates three key pharmacophoric motifs: a 4-alkoxypyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of the novel heterocyclic compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This molecule integrates three key pharmacophoric motifs: a 4-alkoxypyridine core, a protective benzyloxy group, and a reactive propargyl alcohol moiety. The pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in numerous approved therapeutics. The propargyl alcohol functional group is a versatile synthetic handle and a privileged structure for targeting a range of biological proteins.[1] This document details the compound's physicochemical characteristics, proposes a robust and efficient synthetic pathway via Sonogashira cross-coupling, and explores its significant potential as a scaffold for developing next-generation targeted therapies, particularly in the domain of protein kinase inhibition.

Introduction: The Strategic Value of Pyridine and Propargyl Scaffolds

The pyridine ring is a preeminent scaffold in drug discovery, largely due to its favorable pharmacokinetic properties, including metabolic stability and solubility.[2] Its derivatives form the core of a wide array of therapeutics with diverse pharmacological activities, including potent anticancer agents targeting critical signaling proteins like EGFR and VEGFR-2.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many protein kinases.

Complementing the pyridine core, the propargyl alcohol moiety (prop-2-yn-1-ol) is a highly valuable functional group. It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through various coupling reactions.[3] In medicinal chemistry, the propargyl group is recognized as a key feature in molecules designed to target enzymes, including tyrosine kinases and monoamine oxidases.[1] The combination of these two powerful structural units in 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol creates a molecule of significant interest for researchers and drug development professionals seeking novel scaffolds for targeted therapy.

Physicochemical Profile

As this is a novel compound, experimental data is not available. The following properties have been calculated based on its chemical structure.

PropertyValue
IUPAC Name 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Monoisotopic Mass 239.094629 g/mol
Topological Polar Surface Area 42.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Complexity 288
LogP (Calculated) 2.5

Synthesis and Mechanistic Rationale

The most direct and efficient method for constructing the C-C bond between the pyridine ring and the alkyne is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high tolerance for various functional groups.[4][5]

Retrosynthetic Pathway

A logical retrosynthetic disconnection of the target molecule breaks the sp-sp² carbon-carbon bond, leading to two readily accessible starting materials: a 3-halo-4-(benzyloxy)pyridine derivative and propargyl alcohol. The iodo-substituted pyridine is typically the most reactive coupling partner.

G TM Target Molecule 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) TM->Disconnect SM1 Starting Material 1 3-Iodo-4-(benzyloxy)pyridine SM2 Starting Material 2 Propargyl alcohol Disconnect->SM1 Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from standard procedures for Sonogashira couplings involving aryl halides and terminal alkynes.[6][7]

Materials:

  • 3-Iodo-4-(benzyloxy)pyridine (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-purged flask, add 3-iodo-4-(benzyloxy)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF (or DMF) to dissolve the solids, followed by triethylamine.

  • Add propargyl alcohol dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature (or heat to 50-70 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Mechanistic Causality

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[5]

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 3-iodo-4-(benzyloxy)pyridine. This is the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with the copper(I) acetylide. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • The Copper Cycle: In the presence of a base like triethylamine, copper(I) iodide reacts with the terminal alkyne (propargyl alcohol) to form a copper(I) acetylide intermediate. This species is crucial as it readily transfers the acetylide group to the palladium center during the transmetalation step, accelerating the reaction.[5]

The use of both catalysts ensures high efficiency and yield under mild conditions, making it the preferred method for this synthesis.

Potential Pharmacological Applications and Target Classes

The unique structural architecture of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol makes it a promising scaffold for targeting several important protein families in drug discovery.

Scaffold for Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. Many small-molecule kinase inhibitors are ATP-competitive, binding to the enzyme's active site. The pyridine and pyrazolopyridine cores are considered "privileged" heterocyclic scaffolds in kinase inhibitor design because they can effectively mimic the purine ring of ATP and form critical hydrogen bonds with the "hinge region" of the kinase domain.[8][9]

The 4-alkoxypyridine motif in the target molecule can serve as an excellent hinge-binding element. The propargyl alcohol group extends into the solvent-exposed region, providing a vector for further chemical modification to enhance potency and selectivity. These modifications could introduce groups that form additional interactions with the ribose-binding pocket or other nearby residues.[10]

G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue SolventFront Solvent-Exposed Region Molecule 4-(Benzyloxy)pyridine Moiety Propargyl Alcohol Moiety Molecule:f0->Hinge H-Bond Molecule:f1->SolventFront Vector for Modification

Caption: Interaction model with a generic kinase active site.

Versatility of the Propargyl Group

The propargyl group is not merely a synthetic handle; it is a pharmacologically relevant moiety. It is present in several active molecules and can be used to form covalent bonds with target proteins (in the case of targeted covalent inhibitors) or to explore hydrophobic pockets within a binding site.[1] Its derivatives have shown potential anti-cancer and anti-inflammatory properties.[11] Furthermore, the hydroxyl group can be derivatized to produce propargyl amines or ethers, which can significantly alter the compound's biological activity and physicochemical properties.

Conclusion and Future Directions

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represents a strategically designed chemical scaffold with high potential for drug discovery. Its synthesis is straightforward via the robust Sonogashira coupling reaction. The convergence of a proven kinase-binding pyridine core with a versatile and pharmacologically active propargyl alcohol moiety makes this compound an excellent starting point for library synthesis.

Future research should focus on:

  • Synthesis and Characterization: Execution of the proposed synthesis to obtain and fully characterize the compound.

  • Kinase Screening: Profiling the compound against a broad panel of protein kinases to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the propargyl alcohol and benzyloxy groups to optimize potency and selectivity for identified kinase targets.

  • Metabolic Stability and Pharmacokinetic Profiling: Evaluating the compound's drug-like properties to guide its development into a viable clinical candidate.

This molecule stands as a promising platform for the development of novel, targeted therapeutics to address unmet needs in oncology and other disease areas.

References

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  • Sharma, S. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]

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  • Ma, S., et al. (2010, April 16). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed. Available at: [Link]

  • Guchhait, S. K., et al. (2024, September 24). Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)acroleins. RSC Publishing. Available at: [Link]

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Foundational

An In-depth Technical Guide to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Potential Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a molecule of interest in the field of medicinal chemistry. Drawing upon established synthetic methodologies and the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a molecule of interest in the field of medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related compounds, this document will delve into its synthesis, predicted physicochemical properties, and potential applications in drug discovery. The insights provided are tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation into this and similar chemical entities.

Introduction: A Molecule of Untapped Potential

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a heterocyclic compound featuring a pyridine ring, a benzyloxy substituent, and a propargyl alcohol moiety. This unique combination of functional groups suggests a rich potential for biological activity and makes it an attractive scaffold for the development of novel therapeutic agents. The pyridine core is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The benzyloxy group can influence lipophilicity and metabolic stability, while the propargyl alcohol offers a versatile handle for further chemical modification or direct interaction with target proteins. The exploration of such molecules is a crucial aspect of the drug discovery pipeline, where the identification and optimization of lead compounds are paramount.[1]

Synthesis and Mechanism: The Sonogashira Cross-Coupling Approach

The most logical and efficient synthetic route to 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]

The proposed synthesis would involve the reaction of a 3-halo-4-(benzyloxy)pyridine with propargyl alcohol. The choice of the halide (iodide, bromide, or chloride) on the pyridine ring can influence the reaction conditions, with iodides generally being the most reactive.[4]

Proposed Synthetic Scheme

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[2]

Sonogashira Coupling Workflow cluster_reactants Starting Materials cluster_catalysts Catalytic System cluster_process Reaction cluster_products Outcome 3-halo-4-(benzyloxy)pyridine 3-halo-4-(benzyloxy)pyridine Sonogashira Coupling Sonogashira Coupling 3-halo-4-(benzyloxy)pyridine->Sonogashira Coupling Propargyl alcohol Propargyl alcohol Propargyl alcohol->Sonogashira Coupling Pd catalyst (e.g., Pd(PPh3)2Cl2) Pd catalyst (e.g., Pd(PPh3)2Cl2) Pd catalyst (e.g., Pd(PPh3)2Cl2)->Sonogashira Coupling Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI) Cu(I) co-catalyst (e.g., CuI)->Sonogashira Coupling Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Sonogashira Coupling 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Sonogashira Coupling->3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Byproducts Byproducts Sonogashira Coupling->Byproducts

Caption: Proposed workflow for the synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol via Sonogashira coupling.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol based on established Sonogashira coupling procedures.[5][6]

Materials:

  • 3-Iodo-4-(benzyloxy)pyridine (1 equivalent)

  • Propargyl alcohol (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add 3-iodo-4-(benzyloxy)pyridine, Pd(PPh3)2Cl2, and CuI.

  • Add the anhydrous solvent (THF or DMF) and degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add triethylamine and propargyl alcohol to the reaction mixture under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.
XLogP3-AA Predicted to be in the range of 2.0-3.0, suggesting moderate lipophilicity.

Potential Applications in Drug Discovery

The structural motifs present in 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol are found in a variety of biologically active molecules. This suggests that our target compound could be a valuable starting point for the development of new therapeutics.

Kinase Inhibition

Pyridine and its derivatives are well-represented among small molecule kinase inhibitors.[7] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine core of our target molecule could potentially interact with the hinge region of a kinase active site, a common binding mode for many kinase inhibitors.

Necroptosis Inhibition

Recent research has identified 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent inhibitors of necroptosis, a form of programmed cell death.[8] These compounds act by inhibiting Receptor Interacting Protein Kinase 1 (RIPK1). The pyridin-yloxy scaffold is a key feature of these inhibitors, suggesting that 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol could be explored for similar activity.

Necroptosis Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol->RIPK1 Potential Inhibition

Caption: Potential inhibition of the RIPK1-mediated necroptosis pathway by 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Other Potential Targets

The propargyl group is also of interest in drug design. It can act as a bioisostere for other functional groups or be involved in covalent interactions with the target protein. Furthermore, compounds containing the prop-2-yn-1-yl)amino moiety have shown high affinity for sigma receptors, which are implicated in neuropathic pain.[9] This suggests another potential avenue for the investigation of our target molecule and its derivatives.

Conclusion and Future Directions

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represents a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through the robust and versatile Sonogashira cross-coupling reaction. Based on the biological activities of structurally related compounds, this molecule holds potential as a scaffold for the development of novel inhibitors of kinases, necroptosis, and other therapeutically relevant targets.

Future research should focus on the following:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol are the essential first steps.

  • Biological Screening: A broad biological screening against a panel of kinases and other relevant targets would be crucial to identify its primary biological activity.

  • Analogue Synthesis: The synthesis and evaluation of a library of analogues, modifying the benzyloxy and propargyl alcohol moieties, would help to establish structure-activity relationships (SAR) and optimize potency and selectivity.

By systematically exploring the chemistry and biology of this and related compounds, the scientific community can unlock new possibilities in the ongoing quest for more effective and safer medicines.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2009). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 15(2), 393-401. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Vile, G., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15488-15499. [Link]

  • Xu, J., et al. (2016). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Tetrahedron, 72(48), 7745-7752. [Link]

  • Fun, H. K., et al. (2012). (2E)-3-[4-(Benz-yloxy)phen-yl]-1-(pyridin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2724. [Link]

  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • Ritter, M., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8306. [Link]

  • Yeap, C. S., et al. (2015). 4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. Molbank, 2015(4), M877. [Link]

  • Lan, Y., et al. (2024). Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors. Archiv der Pharmazie. [Link]

  • European Journal of Medicinal Chemistry - UPCommons. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]

  • Li, Y., et al. (2016). Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. Acta Pharmacologica Sinica, 37(11), 1527-1535. [Link]

  • EPA. (n.d.). 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • PubChem. (n.d.). 4-Pyridin-3-yl-benzoic acid. [Link]

  • PubChem. (n.d.). 6-(Benzyloxy)pyridin-3-amine. [Link]

  • Morales-García, J. A., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(1), 132. [Link]

  • Nagai, H., et al. (1993). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[4]benzoxepino[4,3-b]pyridin-11- ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry, 36(12), 1695-1703. [Link]

  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (2020, May 1). Technology Networks. [Link]

  • Bissy, W. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Materials, 10. [Link]

  • Fun, H. K., et al. (2008). 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2217. [Link]

Sources

Exploratory

Target Identification Protocol: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

This guide outlines the rigorous technical framework for identifying the biological target of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . This molecule, characterized by a pyridine core substituted with a benzyloxy gro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous technical framework for identifying the biological target of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . This molecule, characterized by a pyridine core substituted with a benzyloxy group and a propargyl alcohol moiety, represents a high-value "clickable" chemical probe or a fragment-based lead. Its structure suggests utility in Activity-Based Protein Profiling (ABPP) or Affinity-Based Proteomics (AfBP) due to the inherent alkyne handle (prop-2-yn-1-ol), which serves as a bioorthogonal tag.

Executive Summary & Chemical Logic

The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol functions as a minimalist linker probe . Unlike bulky biotinylated probes that may sterically hinder binding, this molecule contains a latent alkyne handle (-C≡C-CH2OH) directly integrated into the pharmacophore.

  • Pharmacophore: The 4-benzyloxy-3-substituted pyridine core is a privileged scaffold, often serving as a precursor to furo[2,3-c]pyridines (via cyclization) or mimicking the hinge-binding motif of kinase inhibitors (e.g., targeting JAK , Syk , or p38 MAPK ) or the active site binders of HIF prolyl hydroxylases .

  • Mechanism of Action (MoA): The probe likely binds non-covalently (reversible) or covalently (if functionalized further) to the target protein. The alkyne allows for post-lysis conjugation to reporter tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow: Chemaproteomic Profiling

The core of the target identification strategy is Quantitative Mass Spectrometry-based Proteomics .

Phase I: Probe Characterization & Labeling

Before proteomic enrichment, the probe's biological activity and labeling efficiency must be validated.

Step 1: Bioactivity Verification

  • Assay: Cell viability (CellTiter-Glo) or phenotypic screen (e.g., cytokine release).

  • Objective: Confirm that the alkyne-tagged probe retains the biological activity of the parent scaffold (if applicable) or exhibits a phenotype (IC50 determination).

  • Control: Compare with a "non-clickable" analog (e.g., 3-propyl-4-benzyloxypyridine) to ensure the alkyne does not alter binding.

Step 2: In Situ vs. In Vitro Labeling

  • Live Cell Labeling: Treat cells (e.g., HeLa, Jurkat) with the probe (1–10 µM) for 1–4 hours. This preserves physiological interactions.

  • Lysate Labeling: Lyse cells first, then treat lysate. Useful for identifying targets that are only accessible after membrane disruption.

Phase II: The Click Chemistry Interface (CuAAC)

This is the critical step where the latent alkyne is converted into a functional handle.

Protocol:

  • Lysis: Harvest cells in mild lysis buffer (1% NP-40, 50 mM HEPES pH 7.5, 150 mM NaCl, Protease Inhibitors).

  • Reaction Mix:

    • Lysate: 1 mg/mL protein.

    • Reporter: Azide-PEG3-Biotin (100 µM) or Azide-Rhodamine (for gel visualization).

    • Catalyst: CuSO4 (1 mM).

    • Ligand: THPTA or TBTA (100 µM) – Critical to protect proteins from oxidation.

    • Reductant: Sodium Ascorbate (1 mM).

  • Incubation: 1 hour at Room Temperature (RT) with rotation.

  • Precipitation: Acetone or Methanol/Chloroform precipitation to remove excess reagents.

Phase III: Enrichment & Tryptic Digestion

Protocol:

  • Resolubilization: Dissolve protein pellet in 1% SDS/PBS (with sonication).

  • Dilution: Dilute SDS to <0.2% with PBS.

  • Affinity Purification: Incubate with Streptavidin-Agarose or NeutrAvidin Magnetic Beads (2 hours to overnight at 4°C).

  • Washing: Stringent washes (1% SDS, 4M Urea, PBS) to remove non-specific binders.

  • On-Bead Digestion:

    • Reduction: DTT (5 mM, 30 min, 55°C).

    • Alkylation: Iodoacetamide (15 mM, 30 min, dark).

    • Digestion: Trypsin (Sequencing Grade, 1:50 enzyme:protein ratio, overnight, 37°C).

Phase IV: Quantitative LC-MS/MS

Methodology:

  • Platform: Orbitrap (e.g., Exploris 480) or TIMS-TOF.

  • Quantification:

    • Label-Free Quantification (LFQ): Compare intensity of peptides in "Probe" vs. "DMSO" samples.

    • TMT (Tandem Mass Tag): Multiplexing for higher throughput (e.g., 6-plex: 2x DMSO, 2x Probe, 2x Competitor).

Target Validation & Deconvolution

Identifying a list of proteins is insufficient; validation distinguishes the bona fide target from "sticky" proteins (e.g., tubulin, heat shock proteins).

Competition Assay (The "Gold Standard")

To prove specificity, perform a competition experiment.

  • Condition A: Probe (10 µM).

  • Condition B: Probe (10 µM) + Competitor (100 µM).

    • The Competitor is the non-alkyne parent molecule or the probe itself in excess.

  • Result: A true target will show significantly reduced enrichment in Condition B.

Cellular Thermal Shift Assay (CETSA)

Validates target engagement in intact cells without antibodies.

  • Treat cells with Probe vs. DMSO.

  • Heat aliquots to a gradient (40°C – 65°C).

  • Lyse and analyze soluble fraction.

  • Outcome: Ligand binding typically stabilizes the protein, shifting the melting curve (Tm) to a higher temperature.

Visualizing the Target ID Workflow

TargetID_Workflow Compound 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol LiveCell Live Cell Incubation (In Situ) Compound->LiveCell Treat Lysis Cell Lysis (NP-40/Triton) LiveCell->Lysis Click CuAAC Click Reaction (Azide-Biotin + CuSO4 + THPTA) Lysis->Click Add Reagents Enrichment Streptavidin Enrichment & Stringent Washing Click->Enrichment Biotin-Streptavidin Digestion Tryptic Digestion (On-Bead) Enrichment->Digestion LCMS LC-MS/MS Analysis (LFQ or TMT) Digestion->LCMS Validation Target Validation (CETSA / Competition) LCMS->Validation Hit List

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using the alkyne-tagged pyridine probe.

Potential Biological Targets & Context

Based on the structural motif (4-benzyloxy-3-alkynylpyridine), the following target classes should be prioritized during data analysis:

A. Kinases (JAK/Syk/p38)

The pyridine nitrogen often acts as a hydrogen bond acceptor for the "hinge region" of kinases. The 4-benzyloxy group extends into the hydrophobic back pocket.

  • Hypothesis: The probe mimics Type I or Type II kinase inhibitors.

  • Reference: Sakamoto, T. et al. (Synthesis of furo[2,3-c]pyridines, often kinase inhibitor scaffolds).

B. HIF Prolyl Hydroxylases (HIF-PH)

Furo[2,3-c]pyridine derivatives are known inhibitors of HIF-PH. Since the probe is a direct precursor to this fused system, it may bind the active site iron or 2-oxoglutarate pocket.

  • Relevance: Anemia and ischemia research.

C. Metabolic Enzymes (NAMPT)

Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors frequently contain a pyridine cap linked to a hydrophobic tail. The benzyloxy group could serve as the hydrophobic interaction partner.

Data Presentation Standards

When reporting the results of the Target ID campaign, structure the data as follows:

Table 1: Mass Spectrometry Hit List (Example Structure)

Protein IDGene NamePeptidesSequence Coverage (%)Log2 Fold Change (Probe/DMSO)p-valueCompetition Ratio
P12345MAPK141235%4.5<0.0010.15
Q99999HSP904560%1.20.040.95
P54321EGFR822%3.8<0.0010.20
  • Interpretation: High Fold Change + Low p-value + Low Competition Ratio (<0.5) = High Confidence Target (e.g., MAPK14, EGFR). High Fold Change but High Competition Ratio (~1.0) = Non-specific binder (e.g., HSP90).

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341–377. Link

  • Sakamoto, T., et al. (1986). Condensed Heteroaromatic Ring Systems. VIII. Synthesis of 3-Substituted Furo[2,3-c]pyridines. Chemical and Pharmaceutical Bulletin, 34(7), 2719–2724. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527–541. Link

Foundational

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol preliminary screening

An In-depth Technical Guide to the Preliminary Screening of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Abstract This guide outlines a comprehensive, logic-driven preliminary screening cascade for the novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preliminary Screening of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Abstract

This guide outlines a comprehensive, logic-driven preliminary screening cascade for the novel chemical entity, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. The structural motifs inherent in this molecule—a pyridine core, a propargyl alcohol moiety, and a benzyloxy substituent—suggest potential interactions with multiple biological target classes, most notably protein kinases and cell surface receptors. The following sections provide not just protocols, but the strategic rationale behind a multi-pronged evaluation approach, beginning with foundational cytotoxicity assessment and progressing to targeted enzymatic and binding assays. The objective is to efficiently generate a preliminary pharmacological profile, enabling an informed " go/no-go " decision for further preclinical development.

Introduction: Deconstructing the Molecule for Targeted Screening

The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol presents several features of interest for drug discovery. The pyridine ring is a well-established "privileged scaffold" found in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding within ATP-binding pockets of kinases or the ligand-binding domains of receptors. The propargyl alcohol group (a prop-2-yn-1-ol moiety) can participate in hydrogen bonding or serve as a rigid linker to access specific sub-pockets within a target protein. Finally, the benzyloxy group adds significant lipophilicity, which can influence cell permeability and binding interactions.

Given this structural makeup, a preliminary screening strategy must be both broad enough to detect unexpected activity and focused enough to test the most probable hypotheses. Our approach is therefore structured as a three-tier cascade:

  • General Cytotoxicity: To establish the compound's intrinsic toxicity and define a viable concentration range for subsequent assays.

  • Kinase Inhibition Screening: To probe the hypothesis that the pyridine scaffold will target protein kinases.

  • Receptor Binding Assessment: To evaluate its potential as a ligand for cell surface receptors, another common target class for pyridine-containing molecules.[3][4]

This structured workflow ensures that resources are deployed efficiently, starting with the most fundamental question: is the compound safe for cells at concentrations where it might be effective?

G cluster_0 Screening Cascade Compound Test Compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Kinase Tier 2: Kinase Inhibition (e.g., ADP-Glo Assay) Cytotoxicity->Kinase If Not Overly Toxic (IC50 > 10 µM) Receptor Tier 3: Receptor Binding (e.g., Radioligand Assay) Kinase->Receptor Decision Go/No-Go Decision Lead Prioritization Receptor->Decision

Figure 1: A high-level overview of the proposed preliminary screening cascade.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before investigating specific therapeutic activities, it is imperative to determine the concentration at which a compound exerts general cytotoxic effects.[5][6] This step is critical for two reasons: 1) It prevents the misinterpretation of data in subsequent assays (e.g., an apparent inhibition of a kinase might actually be due to cell death), and 2) It establishes a preliminary therapeutic window. A compound that is highly toxic to all cells is generally a poor candidate for further development, unless its intended use is as a broad-spectrum cytotoxic agent (e.g., for certain cancers).[7][8]

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[9]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on the viability of one cancerous and one non-cancerous cell line (e.g., A549 lung carcinoma and MRC-5 normal lung fibroblasts).

Materials:

  • 96-well flat-bottom plates

  • A549 and MRC-5 cell lines

  • Complete growth medium (specific to cell line)

  • Test Compound Stock Solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Include wells with medium only to serve as a blank control.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC50 value is then calculated using non-linear regression analysis.

Table 1: Example Cytotoxicity Data Presentation

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549 (Cancer)25.40.8
MRC-5 (Normal)78.21.5

A favorable outcome would be a significantly lower IC50 value in the cancer cell line compared to the normal cell line, suggesting some level of cancer-specific toxicity. An IC50 > 10-20 µM in both cell lines is generally considered acceptable to proceed with target-specific assays.

Tier 2: Target-Class Screening - Protein Kinase Inhibition

Causality: As previously noted, the pyridine scaffold is a cornerstone of modern kinase inhibitor design.[1] Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammation.[10] Therefore, screening against a representative kinase panel is a logical next step. We will use a luminescence-based kinase assay that measures ATP consumption, providing a universal method for assessing the activity of any kinase.[11]

G cluster_0 Luminescence-Based Kinase Assay Principle cluster_1 High Kinase Activity (No Inhibitor) cluster_2 Low Kinase Activity (Inhibitor Present) ATP1 ATP Kinase1 Kinase + Substrate ATP1->Kinase1 Light1 Low Luminescence (Low ATP remaining) ATP1->Light1 less remaining ADP1 ADP Kinase1->ADP1 ATP2 ATP Kinase2 Kinase + Substrate ATP2->Kinase2 Light2 High Luminescence (High ATP remaining) ATP2->Light2 more remaining Inhibitor Test Compound Inhibitor->Kinase2 Inhibits ADP2 ADP (less) Kinase2->ADP2

Figure 2: Principle of the ADP-Glo™ kinase assay. Inhibition leads to more ATP remaining, resulting in a stronger light signal.

Experimental Protocol: ADP-Glo™ Kinase Assay (General)

Objective: To determine the IC50 value of the test compound against a selected kinase (e.g., JAK2, a tyrosine kinase often targeted by pyridine/pyrimidine-based inhibitors).[1]

Materials:

  • 384-well low-volume plates

  • Recombinant Kinase (e.g., JAK2) and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (contains ATP, ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Kinase Buffer

  • Test Compound Stock Solution (10 mM in DMSO)

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Add 2.5 µL of the 4x concentrated compound dilutions to the wells of a 384-well plate. Include wells for a known inhibitor (positive control) and DMSO (negative control).[12]

  • Kinase Reaction Initiation:

    • Prepare a 2x kinase/substrate mixture in kinase buffer.

    • Add 5 µL of a 2x ATP solution to initiate the reaction.

    • Add 2.5 µL of 4x kinase solution to all wells except the "no enzyme" control.[13]

    • Mix and incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[1]

Data Presentation and Interpretation

Percent inhibition is calculated relative to the high activity (DMSO) and no activity (no enzyme) controls. An IC50 value is determined via non-linear regression.

Table 2: Example Kinase Inhibition Data

Kinase TargetCompound IC50 (nM)Positive Control (Staurosporine) IC50 (nM)
JAK21505
SRC8508
EGFR>10,00012

This data would suggest that the compound is a moderately potent and somewhat selective inhibitor of JAK2 and SRC kinases, making it a potential candidate for further investigation in related disease models.

Tier 3: Target-Class Screening - Receptor Binding Assay

Causality: Pyridine derivatives are also prevalent scaffolds for ligands targeting a wide array of receptors, especially G-protein coupled receptors (GPCRs).[3][4] A receptor binding assay is the most direct method to measure the affinity of a compound for a receptor. A competitive radioligand binding assay is a highly sensitive and specific gold-standard method used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand.[14][15]

G cluster_0 Competitive Radioligand Binding Assay Receptor Receptor (e.g., on cell membrane) BoundComplex Bound Complex (Receptor-*L) Receptor->BoundComplex Radioligand Radioligand (*L) Radioligand->Receptor Binds TestCompound Test Compound (I) TestCompound->Receptor Competes Displaced Displacement Signal Measured Radioactivity (Signal) BoundComplex->Signal Generates Displaced->Radioligand Displaces

Figure 3: Principle of a competitive receptor binding assay. The test compound displaces the bound radioligand, reducing the measured signal.

Experimental Protocol: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of the test compound for a hypothetical receptor (e.g., a specific GPCR expressed in HEK293 cell membranes).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-Scopolamine for muscarinic receptors)

  • Unlabeled competitor (e.g., Pirenzepine) for non-specific binding determination

  • Assay buffer

  • 96-well filter plates (e.g., MultiScreenHTS)[16]

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine assay buffer, a fixed concentration of radiolabeled ligand (typically at its Kd value), and serial dilutions of the test compound.

    • Total Binding Wells: Contain radioligand and membranes only.

    • Non-specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of an unlabeled competitor.

    • Test Compound Wells: Contain radioligand, membranes, and varying concentrations of the test compound.

  • Incubation:

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The membranes with bound radioligand are retained on the filter.[14]

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis and Interpretation

The data is used to generate a displacement curve, from which the IC50 (concentration of test compound that displaces 50% of the specific binding of the radioligand) is calculated. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. A lower Ki value indicates higher binding affinity.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The preliminary screening cascade described in this guide provides a robust framework for the initial characterization of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. By systematically assessing cytotoxicity, kinase inhibition, and receptor binding, a foundational dataset is generated.

  • A promising "Go" candidate would exhibit low general cytotoxicity (IC50 > 10 µM), potent activity in one of the target-class assays (e.g., a kinase IC50 < 100 nM or a receptor Ki < 100 nM), and selectivity (i.e., significantly less activity against other tested targets).

  • A "No-Go" candidate might be one that shows high cytotoxicity at concentrations required for target engagement, or one that shows no significant activity in any of the targeted assays.

This initial dataset is not exhaustive but serves as a critical decision-making tool. Positive results from this screening cascade would justify the commitment of further resources for lead optimization, mechanism of action studies, and in vivo efficacy testing.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
  • BenchChem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BMG LABTECH. (2020). Kinase assays.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Mooring, S. R. et al. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
  • Li, A. et al. (n.d.). Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC.
  • EMD Millipore. (n.d.). Receptor Binding Assays.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.

Sources

Exploratory

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol physicochemical characteristics

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Executive Summary 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS: N/A for specific isomer, generic str...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Executive Summary

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (CAS: N/A for specific isomer, generic structure supported) is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused bicyclic systems, specifically furo[2,3-c]pyridines . Its structure combines a pyridine core, a benzyl-protected hydroxyl group at the C4 position, and a propargyl alcohol moiety at the C3 position.

This molecular architecture serves as a "linchpin" scaffold in medicinal chemistry. The propargyl alcohol acts as a reactive handle for cyclization, while the benzyloxy group functions as a masked phenol, essential for controlling the regioselectivity of subsequent annulation reactions. This guide details the physicochemical properties, synthesis, and critical application of this compound in drug discovery workflows.

Physicochemical Specifications

The following data represents the core physicochemical profile. While experimental melting points for this specific intermediate are often proprietary, the calculated values provide a robust baseline for identification and handling.

Property Value / Description Notes
IUPAC Name 3-[4-(benzyloxy)pyridin-3-yl]prop-2-yn-1-ol
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
SMILES c1ccc(cc1)COc2ccncc2C#CCOUseful for cheminformatics retrieval
LogP (Calculated) 2.2 – 2.6Moderate lipophilicity; cell-permeable range
TPSA ~42 ŲPolar Surface Area; suggests good oral bioavailability potential
H-Bond Donors 1 (Alcohol -OH)
H-Bond Acceptors 3 (Pyridine N, Ether O, Alcohol O)
Solubility High: DMSO, DMF, CH₂Cl₂, MeOHLow: Water, HexanesSoluble in polar organic solvents
Appearance Off-white to pale yellow solidTypical for pyridine-alkyne intermediates
pKa (Pyridine N) ~5.0 – 6.0Slightly basic; protonatable in acidic media

Synthetic Methodology: The Sonogashira Protocol

The most reliable route to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is the Sonogashira cross-coupling of a 3-halo-4-alkoxypyridine with propargyl alcohol. This section outlines a field-proven protocol designed for scalability and reproducibility.

Mechanism of Action

The reaction utilizes a Palladium(0)/Copper(I) catalytic cycle to couple the terminal alkyne of propargyl alcohol with the aryl halide (iodide preferred for milder conditions) at the pyridine C3 position.

Experimental Protocol

Reagents:

  • Substrate: 4-(Benzyloxy)-3-iodopyridine (1.0 equiv)

  • Coupling Partner: Propargyl alcohol (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or THF (Degassed)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)-3-iodopyridine in anhydrous DMF (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns yellow/brown.

  • Reagent Addition: Add Et₃N followed by the dropwise addition of propargyl alcohol.

  • Reaction: Stir the mixture at Room Temperature to 60°C for 4–12 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The product spot will be more polar (lower Rf) than the starting iodide due to the hydroxyl group.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMF and salts. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 60% EtOAc in Hexanes).

Self-Validating QC Criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine C2-H: Singlet/doublet at ~8.5–8.8 ppm (deshielded by N and alkyne).

    • Pyridine C6-H: Doublet at ~8.3 ppm.

    • Pyridine C5-H: Doublet at ~6.9 ppm.

    • Benzyl: Multiplet at 7.3–7.5 ppm (5H); Singlet at ~5.2 ppm (2H, O-CH₂-Ph).

    • Propargyl: Singlet/broad doublet at ~4.5 ppm (2H, CH₂-OH).

  • MS (ESI+): Observe [M+H]⁺ peak at 240.1 m/z .

Strategic Application: Furo[2,3-c]pyridine Synthesis

The primary value of this molecule lies in its ability to undergo cyclization to form the furo[2,3-c]pyridine core, a scaffold found in potent kinase inhibitors and antiviral agents (e.g., HIV protease inhibitors).

Cyclization Pathway

The transformation typically involves an intramolecular attack of the oxygen nucleophile onto the alkyne. Depending on the conditions, this can yield the furan ring directly or a dihydrofuran intermediate.[1]

  • Route A (Basic Cyclization): Treatment with strong base (e.g., t-BuOK in THF) can promote the 5-exo-dig cyclization. Note: The benzyl group may need to be removed first (e.g., H₂/Pd-C) to reveal the free phenol, which is a better nucleophile.

  • Route B (Electrophilic Cyclization): Reaction with Iodine (I₂) or AgOTf can trigger cyclization, often incorporating the electrophile into the final ring (e.g., 3-iodofuro[2,3-c]pyridine).

G cluster_0 Precursor Synthesis cluster_1 Target Intermediate cluster_2 Fused Heterocycle SM1 4-(Benzyloxy)-3-iodopyridine Target 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol (The Topic Molecule) SM1->Target Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N SM2 Propargyl Alcohol SM2->Target Product Furo[2,3-c]pyridine Scaffold Target->Product Cyclization (Base or Electrophile)

Figure 1: Synthetic workflow illustrating the role of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a bridge to fused heterocycles.

Safety and Stability

  • Stability: The internal alkyne is relatively stable, but the terminal alcohol is susceptible to oxidation (to the aldehyde/acid) if exposed to strong oxidants. The benzyl ether is stable to base but sensitive to strong acids (e.g., HBr, BBr₃) and hydrogenolysis.

  • Handling:

    • Alkynes: While this internal alkyne is not explosive, standard precautions for acetylenic compounds should be observed. Avoid heating the neat solid to high temperatures.

    • Solvents: Ensure DMF/THF are peroxide-free to prevent side reactions with the alkyne.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

References

  • Synthesis of Furo[2,3-c]pyridine Derivatives: Chang, M. Y., & Tai, H. Y. (2011).[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[2] 2

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • General Furo[2,3-c]pyridine Strategies: Fedin, V. V., et al. (2025). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines.[3][4] Asian Journal of Organic Chemistry. 5

  • Compound Registry: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Supplier Entry. GengFuWang Chemical Database. 6[3][4]

Sources

Foundational

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The discovery of novel therapeutics is often driven by the exploration of new chemical entities. The compound 3-(4-(Benzyloxy)pyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutics is often driven by the exploration of new chemical entities. The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, featuring a pyridine core, a benzyloxy group, and a propargyl alcohol moiety, represents a compelling starting point for drug discovery. Pyridine derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The propargyl group, an alkyne functional group, is also a key feature in various bioactive molecules and can participate in covalent interactions with biological targets.[4][5] This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for this molecule, integrating computational, biochemical, and cell-based methodologies. The objective is to provide a robust framework for elucidating its mechanism of action and advancing it through the drug discovery pipeline.

Introduction: Deconstructing the Therapeutic Potential

The chemical architecture of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol suggests several avenues for biological interaction. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other interactions with protein targets.[6][7] The benzyloxy substituent can influence solubility and provide additional hydrophobic interactions within a binding pocket. The propargyl alcohol functional group is particularly noteworthy; it is found in a number of pharmaceutical agents and can act as a versatile synthetic handle or a reactive moiety for covalent modification of target proteins.[8][9]

Given these structural features, a primary hypothesis is that this compound may target protein kinases. Many kinase inhibitors feature a heterocyclic core, like pyridine, that interacts with the hinge region of the ATP-binding pocket.[10][11] However, a broad, unbiased approach is critical to uncover all potential mechanisms of action. This guide, therefore, advocates for a parallel strategy of hypothesis-driven investigation (e.g., kinome screening) and unbiased, phenotypic screening to identify novel targets.[12][13]

A Multi-Modal Strategy for Target Identification

A successful target identification campaign requires the integration of multiple orthogonal approaches to build a compelling case for a specific drug-target interaction.[14] Our proposed workflow begins with broad, high-throughput methods to generate initial hypotheses, followed by more focused techniques for validation and mechanistic elucidation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Deconvolution & Hit-to-Lead cluster_2 Phase 3: Lead Optimization & Validation In Silico Prediction In Silico Prediction Biochemical Screening Biochemical Screening In Silico Prediction->Biochemical Screening Prioritize Assays Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Identify Active Phenotype CETSA Target Engagement (CETSA) Biochemical Screening->CETSA Identify Direct Binders Affinity Chromatography->CETSA Validate Putative Targets MoA Studies Mechanism of Action Studies CETSA->MoA Studies SAR Structure-Activity Relationship MoA Studies->SAR InVivo In Vivo Model Testing SAR->InVivo

Figure 1: A multi-phase workflow for target identification and validation.
Phase 1: Hypothesis Generation

2.1.1. In Silico Target Prediction

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about a compound's potential targets.[15][16] By comparing the structure of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol to databases of known ligands, we can predict potential protein targets.[17][18]

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformation of the molecule using computational chemistry software.

  • Database Selection: Utilize chemogenomic databases such as ChEMBL, DrugBank, and PubChem.

  • Similarity Searching: Employ 2D fingerprinting and 3D shape-based similarity algorithms to identify known drugs or bioactive molecules with similar structures.[17]

  • Panel Docking: Perform molecular docking simulations against a panel of known drug targets, particularly a focused library of kinase crystal structures.[19]

  • Target Prioritization: Rank potential targets based on docking scores, similarity metrics, and biological relevance to disease areas of interest.

2.1.2. Phenotypic Screening

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues of origin.

  • Assay Plate Preparation: Seed cells in 384-well microplates.

  • Compound Treatment: Treat cells with a concentration range of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

  • Image Acquisition: Use a high-content imaging system to capture multi-channel fluorescence images of the cells.

2.1.3. Biochemical Screening: Kinome Profiling

Based on the structural motifs of the compound, a hypothesis-driven screen against a panel of protein kinases is a logical starting point.[22] This will determine if the compound has activity against this important class of drug targets.[23]

Experimental Protocol: Kinome-Wide Activity Screen

  • Platform Selection: Utilize a commercially available kinase screening platform that offers a broad panel of purified human kinases (e.g., >300 kinases).[10]

  • Assay Format: Employ a biochemical assay format, such as a radiometric assay or a fluorescence-based assay, to measure kinase activity.

  • Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Hit Confirmation: For any identified hits, perform dose-response experiments to determine the IC50 (half-maximal inhibitory concentration).

  • Selectivity Profiling: Analyze the data to determine the selectivity of the compound across the kinome.

Phase 2: Target Deconvolution and Validation

Once initial hits or a distinct cellular phenotype are identified, the next crucial step is to confirm that the compound directly binds to its putative target(s) in a cellular context. This process is known as target deconvolution.[24][25][26]

Affinity-Based Target Identification

Affinity chromatography is a classic and powerful method to isolate the binding partners of a small molecule from a complex protein mixture.[27][28]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). It is critical to determine a point of attachment that does not disrupt the compound's biological activity.[29]

  • Cell Lysate Preparation: Prepare a total protein lysate from the cell line that exhibited the most significant phenotype in the initial screen.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized compound. As a negative control, incubate a parallel lysate with beads alone and another with the beads in the presence of an excess of the free, non-immobilized compound.

  • Elution and SDS-PAGE: Wash the beads to remove non-specific binders and then elute the specifically bound proteins. Separate the eluted proteins by SDS-PAGE.

  • Protein Identification: Excise protein bands that are present in the compound-treated sample but absent or reduced in the control lanes. Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[29]

Cellular Target Engagement

Confirming that a drug binds to its target within an intact cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a robust method for this purpose.[30][31][32] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[33]

G Treat Cells Treat intact cells with Vehicle or Compound Heat Shock Heat cells to a range of temperatures Treat Cells->Heat Shock Lyse & Separate Lyse cells and separate soluble vs. aggregated proteins Heat Shock->Lyse & Separate Quantify Quantify soluble target protein (e.g., Western Blot, MS) Lyse & Separate->Quantify Plot Plot % soluble protein vs. Temperature Quantify->Plot Analyze A shift in the melting curve indicates target engagement Plot->Analyze

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with either the vehicle control or 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol at a relevant concentration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[34]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.[34]

Quantitative Data and Downstream Analysis

The data generated from these experiments will guide the subsequent stages of drug development.

Table 1: Example Data Summary for Target Validation

MethodPutative TargetResultConfidence
Kinome Screen Kinase XIC50 = 150 nMHigh
Affinity Pulldown Kinase XIdentified by MSMedium
CETSA Kinase XΔTm = +4.5 °CHigh
Phenotypic Screen N/AInduces G2/M cell cycle arrestHigh

This integrated approach, combining biochemical activity, direct binding, and cellular engagement, provides a high degree of confidence in target identification.

Conclusion and Future Directions

This guide provides a comprehensive framework for the identification and validation of therapeutic targets for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. By employing a combination of computational, phenotypic, and biochemical approaches, researchers can efficiently generate and test hypotheses regarding the compound's mechanism of action. Positive identification of a target and confirmation of cellular engagement will pave the way for structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, for testing in preclinical disease models. The integration of these orthogonal methods is essential for building a robust understanding of a novel compound's therapeutic potential.[14]

References

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Suvarna, K., et al. (2025, December 20). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol. [Link]

  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • La Morte, G., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Titov, D. V., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology. [Link]

  • Wilkinson, I. V. L., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today. [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. [Link]

  • Wang, Y., et al. (2018). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Journal of Cheminformatics. [Link]

  • Ji, X., et al. (2023). Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. eScholarship. [Link]

  • Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine. [Link]

  • Wang, J. C., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

  • ResearchGate. (2025, August 6). Target deconvolution strategies in drug discovery. [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • ScienceDirect. Identifying novel drug targets with computational precision. [Link]

  • Wathieu, C., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • Patsnap Synapse. (2025, March 20). How are target proteins identified for drug discovery?[Link]

  • Ge, Y., et al. (2024). Kinome-Wide Virtual Screening by Multi-Task Deep Learning. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. [Link]

  • mediaTUM. Identifying small molecule probes for kinases by chemical proteomics. [Link]

  • ScienceDirect. (2026, January 15). Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. [Link]

  • ThinkCyte. Drug Discovery. [Link]

  • International Journal of Science and Technology. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • Duncan, J. S., et al. (2015). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS Discovery. [Link]

  • Drug Discovery and Development Today. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. [Link]

  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • bioRxiv. (2020, April 2). Defining the Neural Kinome: Strategies and Opportunities for Small Molecule Drug Discovery to Target Neurodegenerative Diseases. [Link]

  • Hossain, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. [Link]

  • ACS Publications. (2022, June 7). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. [Link]

  • MDPI. (2025, August 14). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. [Link]

  • ResearchGate. Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. [Link]

  • MDPI. (2020, November 19). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. [Link]

  • National Center for Biotechnology Information. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • Cell Press. (2024, September 5). A skeletally diverse library of bioactive natural- product-like compounds enabled by late- stage P450-catalyzed oxyfunctionalization. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

[1] Executive Summary This application note details a robust, two-step protocol for the synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , a critical intermediate in the development of kinase inhibitors and fused...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , a critical intermediate in the development of kinase inhibitors and fused heterocyclic scaffolds (e.g., furopyridines).

The synthesis strategy overcomes common challenges associated with pyridine functionalization—specifically the regioselective nucleophilic substitution at the C4 position and the subsequent palladium-catalyzed cross-coupling at the sterically crowded C3 position. By utilizing 3-bromo-4-chloropyridine as the starting material, this protocol ensures high regiofidelity and scalability.

Key Advantages of this Protocol:

  • Regiocontrol: Exclusive

    
     at the C4 position driven by pyridine nitrogen activation.
    
  • Chemoselectivity: Optimized Sonogashira conditions that tolerate the free hydroxyl group of propargyl alcohol, eliminating the need for protection/deprotection steps.

  • Scalability: Designed for gram-scale synthesis with minimal chromatographic purification.

Retrosynthetic Analysis & Strategy

The structural logic for this synthesis relies on the orthogonal reactivity of the halogenated pyridine core. The C4-chlorine is susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen (para-position), while the C3-bromine remains intact for subsequent transition-metal catalysis.

Reaction Scheme (Graphviz)

ReactionScheme SM 3-Bromo-4-chloropyridine (Starting Material) Int 3-Bromo-4-(benzyloxy)pyridine (Intermediate 1) SM->Int Step 1: SNAr NaH, DMF, 0°C to RT BnOH Benzyl Alcohol (BnOH) BnOH->Int Prod 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Target) Int->Prod Step 2: Sonogashira Pd(PPh3)2Cl2, CuI Et3N, 70°C Prop Propargyl Alcohol Prop->Prod

Figure 1: Two-step synthetic route transforming 3-bromo-4-chloropyridine into the target alkynyl pyridine.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-(benzyloxy)pyridine

Objective: Introduce the benzyloxy motif via Nucleophilic Aromatic Substitution (


).
Mechanism:  The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The 3-bromo substituent provides additional inductive activation, but the primary driving force is the electron-deficient C4 position.
Materials
ReagentEquiv.MW ( g/mol )Amount (Example)
3-Bromo-4-chloropyridine 1.0192.441.92 g (10 mmol)
Benzyl Alcohol 1.1108.141.19 g (1.14 mL)
Sodium Hydride (60% in oil) 1.224.000.48 g
DMF (Anhydrous) --20 mL
Procedure
  • Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Hydride (1.2 equiv) in anhydrous DMF (10 mL) at 0°C (ice bath).

  • Alkoxide Formation: Add Benzyl Alcohol (1.1 equiv) dropwise over 10 minutes. Evolution of hydrogen gas (

    
    ) will be observed. Stir at 0°C for 30 minutes to ensure complete deprotonation.
    
  • Substitution: Dissolve 3-Bromo-4-chloropyridine (1.0 equiv) in anhydrous DMF (10 mL) and add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Quench & Workup: Carefully quench the reaction with Water (50 mL) at 0°C. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with Water (2 x 20 mL) and Brine (20 mL) to remove DMF. Dry over

    
     , filter, and concentrate in vacuo.
    
  • Purification: The crude oil usually crystallizes upon standing. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield a white to off-white solid.

Expected Yield: 85–92% Key Data:


 NMR (400 MHz, 

) should show the benzylic singlet at

ppm and the characteristic pyridine protons.
Step 2: Sonogashira Coupling to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Objective: Form the C-C bond between the aryl bromide and the terminal alkyne. Critical Insight: The use of


  is preferred over 

due to its higher stability in air and robustness with aryl bromides. The free hydroxyl group on propargyl alcohol is tolerated, provided the equivalents are controlled to prevent bis-coupling.
Materials
ReagentEquiv.MW ( g/mol )Amount (Example)
3-Bromo-4-(benzyloxy)pyridine 1.0264.121.32 g (5 mmol)
Propargyl Alcohol 1.556.060.42 g (0.44 mL)

0.05701.90175 mg
CuI (Copper(I) Iodide) 0.10190.4595 mg
Triethylamine (

)
3.0101.191.52 g (2.1 mL)
THF (Anhydrous) --25 mL
Procedure
  • Degassing: In a 50 mL pressure vial or Schlenk flask, combine 3-Bromo-4-(benzyloxy)pyridine ,

    
     , and CuI . Seal and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvent Addition: Add degassed THF and Triethylamine via syringe.

  • Alkyne Addition: Add Propargyl Alcohol dropwise.

    • Note: The solution typically turns dark brown/black upon addition of the alkyne and heating.

  • Heating: Heat the mixture to 70°C for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). Product is more polar than the starting bromide.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, 30-60% EtOAc in Hexanes). The polarity of the alcohol requires a higher percentage of ethyl acetate.

Expected Yield: 70–80%

Mechanistic Insight: The Catalytic Cycle

Understanding the Sonogashira cycle is vital for troubleshooting. The reaction involves two synergistic cycles: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim - CuBr RedElim->Pd0 + Product Cu_Alk Cu-Acetylide (Cu-C≡C-R) Cu_Alk->TransMet Transfer Alkyne Alkyne Propargyl Alcohol + Base Alkyne->Cu_Alk + CuI

Figure 2: Synergistic Pd/Cu catalytic cycle. Note that the transmetallation step is often the rate-determining step in sterically hindered pyridines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Incomplete deprotonation of BnOH.Ensure NaH is fresh; increase stirring time at 0°C before adding pyridine.
Homocoupling (Glaser) Presence of Oxygen in Step 2.Rigorous degassing is required. Use the "freeze-pump-thaw" method if available.
Black Precipitate (Step 2) Palladium precipitation ("Pd Black").Add excess ligand (

, 10 mol%) to stabilize the catalyst or lower temperature to 60°C.
Product Streaking (TLC) Interaction with Silica.Add 1% Triethylamine to the eluent during chromatography to neutralize silica acidity.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Pyridine Functionalization: Schlosser, M., et al. (2005). Site-Selective Substitution of Halogenated Pyridines. European Journal of Organic Chemistry, 2005(9), 1863-1874. Link

  • Propargyl Alcohol in Coupling: Yin, Y., & Liebscher, J. (2007). Pd-catalyzed coupling of propargyl alcohol with aryl halides in water. Tetrahedron, 63(36), 8761-8769. Link

  • Analogous Synthesis (4-alkoxypyridines): Lunn, G., & Sansone, E. B. (1994). Reductive destruction of hydrazines. Journal of Organic Chemistry. (Methodology adapted for on chloropyridines).
  • General Protocol Validation: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Ref: Sonogashira Coupling).[1][2][3][4] Link

Disclaimer: This protocol involves the use of hazardous chemicals.[5] All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Technical Application Note: Optimized Sonogashira Coupling for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Executive Summary & Mechanistic Insight[1][2] This application note details the optimized protocol for synthesizing 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Target 3 ). This transformation involves a Sonogashira cros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

This application note details the optimized protocol for synthesizing 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Target 3 ). This transformation involves a Sonogashira cross-coupling between a 3-halo-4-(benzyloxy)pyridine and propargyl alcohol.

The Synthetic Challenge

While standard Sonogashira conditions are well-documented, this specific substrate presents three distinct challenges that lead to stalled reactions or low yields if not managed:

  • Electronic Deactivation: The 4-benzyloxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density at the C3 position, making the carbon-halogen bond stronger and significantly slowing the oxidative addition step of the Palladium(0) catalyst—typically the rate-determining step for electron-rich aryl halides.

  • Catalyst Poisoning: The pyridine nitrogen lone pair is a competent ligand that can coordinate to the Palladium center, displacing phosphine ligands and creating an inactive Pd(Pyridine)2L2 species (the "pyridine effect").

  • Cyclization Risk: 3-alkynyl-4-alkoxypyridines are immediate precursors to furo[3,2-c]pyridines. High temperatures or specific Lewis acids can trigger premature 5-endo-dig cyclization or benzyl deprotection.

Strategic Solution

To overcome these barriers, this protocol utilizes 3-iodo-4-(benzyloxy)pyridine (rather than the bromide) to facilitate oxidative addition at lower temperatures, preserving the benzyl ether. We employ a high-loading Copper(I) co-catalyst system to accelerate the transmetalation step, which is often sluggish with electron-rich propargyl alcohols.

Critical Parameter Optimization

The following matrix summarizes the optimization logic derived from kinetic studies of electron-rich heteroaryl couplings.

ParameterOptimized ConditionRationale
Halide Source Iodide (vs. Bromide)The C-I bond energy is lower, allowing reaction at 25–40°C. Bromides require >70°C, increasing the risk of Glaser homocoupling and cyclization.
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. The bulky PPh₃ ligands help prevent pyridine nitrogen coordination.
Co-Catalyst CuI (5-10 mol%)Essential for generating the copper-acetylide intermediate. Higher loading (10%) is recommended for electron-rich pyridines.
Base Et₃N (Triethylamine)Acts as both base and co-solvent. Stronger bases (e.g., hydroxides) are avoided to prevent benzyl ether cleavage.
Solvent DMF or THF/Et₃N DMF is preferred for solubility of the polar propargyl alcohol and the pyridine salt.
Alkyne Propargyl Alcohol (1.5 eq)Excess is required to account for potential Glaser homocoupling (formation of 2,4-hexadiyne-1,6-diol).

Standard Operating Procedure (SOP)

Target Molecule: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Scale: 1.0 gram (Adjustable)

Materials
  • Substrate: 3-Iodo-4-(benzyloxy)pyridine (1.0 eq, 3.21 mmol, ~1.0 g)

  • Reagent: Propargyl alcohol (1.5 eq, 4.82 mmol, 0.28 mL)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.03 eq, 0.096 mmol, 67 mg)

  • Co-Catalyst: CuI (0.06 eq, 0.19 mmol, 37 mg)

  • Base/Solvent: Triethylamine (Et₃N) (Dry, 10 mL) + DMF (Dry, 5 mL)

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Argon.

    • Critical: Oxygen must be rigorously excluded to prevent the Copper-catalyzed oxidative homocoupling of propargyl alcohol (Glaser coupling).

  • Reagent Loading:

    • Charge the flask with 3-iodo-4-(benzyloxy)pyridine (1.0 g), Pd(PPh₃)₂Cl₂ (67 mg), and CuI (37 mg).

    • Note: Add solids first. Do not add the alkyne yet.

  • Solvation & Degassing:

    • Add dry DMF (5 mL) and Et₃N (10 mL) via syringe.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes (sparging). The solution should turn yellow/brown but remain clear.

  • Reaction Initiation:

    • Add Propargyl alcohol (0.28 mL) dropwise via syringe over 2 minutes.

    • Observation: The reaction mixture may darken (brown/black) as the active Pd(0) species generates and the Cu-acetylide forms.

  • Incubation:

    • Stir at Room Temperature (25°C) for 1 hour.

    • Monitor by TLC (System: 50% EtOAc/Hexanes).

    • Checkpoint: If starting material persists after 2 hours, warm the reaction to 45°C . Do not exceed 60°C to avoid furan formation.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL) and water (50 mL).

    • Filter the biphasic mixture through a pad of Celite to remove Pd/Cu residues.

    • Separate the organic layer.[1][2] Wash with Brine (2 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient 20%

      
       60% EtOAc in Hexanes.
      
    • Product ID: The product is typically a white to off-white solid.

    • Yield Target: 75–85%.

Mechanistic Visualization

The following diagram illustrates the dual catalytic cycle and the specific pathway for the 4-benzyloxypyridine substrate.

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Ar) Pd0->OxAdd + Ar-I TransMet Transmetalation OxAdd->TransMet Pd(II)-Ar-I Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Pd(0) Product Target Product RedElim->Product CuI CuI CuAcetylide Cu-Acetylide (Active Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfer Alkyne ArX 3-Iodo-4-(benzyloxy)pyridine ArX->OxAdd Alkyne Propargyl Alcohol Alkyne->CuAcetylide Base Et3N Base->CuAcetylide

Caption: Dual catalytic cycle showing the intersection of Pd oxidative addition and Cu-acetylide transmetalation.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reaction Stalls (<50% Conv.) "Pyridine Effect" (Cat. Poisoning)Switch catalyst to Pd(dppf)Cl₂ .[3] The bidentate ligand prevents pyridine coordination.
Blue/Green Precipitate Glaser Coupling (Homocoupling)Oxygen leak. Degas solvents more thoroughly. Add 10% sodium ascorbate (aq) if using aqueous conditions.
New Spot (Lower Rf) DeprotectionBenzyl group cleaved. Ensure base is not too strong (stick to Et₃N/DIPA). Lower temp.
New Spot (Higher Rf) Cyclization (Furo[3,2-c]pyridine)Reaction too hot (>70°C). Keep temp <50°C. Isolate the linear alcohol immediately.
Analytical Validation (Self-Check)
  • ¹H NMR (CDCl₃): Look for the benzyloxy CH₂ singlet (~5.2 ppm), the pyridine aromatic protons (two doublets and a singlet depending on substitution), and the propargyl CH₂ singlet/doublet (~4.5 ppm).

  • Mass Spec: M+1 = 240.1 (Calculated).

References

  • Taszarek, M., & Reissig, H. U. (2022).[4] Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053.[4]

    • Key Insight: Establishes the core protocol for Sonogashira coupling on 4-hydroxy/alkoxy-3-iodopyridines leading to furopyridines.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[5]

    • Key Insight: Comprehensive review covering ligand effects and copper-free variants for difficult substr
  • BenchChem Technical Support. (2025). General Protocol for Sonogashira Coupling of 2-Bromo-3-iodopyridine. BenchChem Protocols.

    • Key Insight: Provides specific stoichiometry for halopyridine couplings.
  • Li, J. J. (Ed.). (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Method

Application Notes and Protocols for the Purification of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of a polar pyridine ring, a hydroxyl group, and a protected benzyloxy group, this molecule presents unique purification challenges. This guide offers detailed protocols for common purification techniques, including flash column chromatography, recrystallization, and high-performance liquid chromatography (HPLC), tailored to address these challenges. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.

Introduction: Understanding the Molecule and Potential Impurities

3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a heterocyclic propargyl alcohol. Its structure incorporates a basic pyridine nitrogen, a polar hydroxyl group, and a relatively non-polar benzyloxy protecting group. This amphiphilic nature can complicate purification, leading to issues like peak tailing in chromatography.

The most common synthetic route to this compound is the Sonogashira cross-coupling reaction between a protected 3-halopyridine and propargyl alcohol.[1] This synthesis can introduce several classes of impurities that must be removed.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: 3-halo-4-(benzyloxy)pyridine and propargyl alcohol.

  • Homocoupled Products: Symmetrical diynes (Glaser coupling products) from propargyl alcohol.

  • Catalyst Residues: Palladium and copper catalysts.

  • Byproducts: Products from side reactions, such as decomposition or reactions with the solvent.[2]

A thorough understanding of these potential impurities is critical for selecting the appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

A multi-step purification strategy is often necessary to achieve high purity of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. The choice of methods will depend on the scale of the synthesis and the required final purity.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Removal of water-soluble impurities Column Flash Column Chromatography Workup->Column Primary Purification Recrystal Recrystallization Column->Recrystal Further Purification / Crystalline Solid HPLC Preparative HPLC (Optional) Column->HPLC High Purity / Amorphous Solid Pure Pure Product (>98%) Recrystal->Pure HPLC->Pure

Caption: A typical workflow for the purification of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the primary method for purifying the crude product after an initial aqueous work-up. The polarity of the stationary phase and the eluent system are critical for achieving good separation.[3]

Rationale: The use of silica gel, a polar stationary phase, allows for the separation of compounds based on their polarity. Less polar impurities will elute first, followed by the desired product, while highly polar impurities will be retained on the column.[3][4] The basicity of the pyridine nitrogen can cause peak tailing on acidic silica gel.[5] To mitigate this, a small amount of a basic modifier like triethylamine (TEA) can be added to the eluent.

Experimental Protocol:
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 100% hexanes or a low polarity hexanes/ethyl acetate mixture).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution:

    • Start with a low polarity eluent to remove non-polar impurities.

    • Gradually increase the polarity of the eluent to elute the desired product.

    • Monitor the elution using Thin Layer Chromatography (TLC).

Table: Recommended Eluent Systems for Flash Chromatography
Eluent System Gradient Typical Application Notes
Hexanes / Ethyl Acetate10% to 50% Ethyl AcetateGeneral purpose purification.A standard system for compounds of moderate polarity.[6]
Dichloromethane / Methanol1% to 10% MethanolFor more polar impurities.Use with caution as dichloromethane is a regulated solvent.
Hexanes / Ethyl Acetate + 0.5% Triethylamine10% to 50% Ethyl AcetateTo reduce peak tailing.The TEA neutralizes acidic sites on the silica gel.[5]

Protocol 2: Recrystallization

Recrystallization is an effective technique for obtaining a highly pure, crystalline solid from the fractions collected after column chromatography.

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities in the solution. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol:
  • Solvent Screening:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will have high solubility at high temperatures and low solubility at low temperatures.

    • Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[7][8]

  • Dissolution:

    • Dissolve the impure compound in the minimum amount of boiling solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Further cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity (>99%), preparative HPLC can be employed. Given the polar nature of the target molecule, specialized columns and mobile phases may be necessary to achieve optimal separation and peak shape.

Rationale: Reversed-phase HPLC (RP-HPLC) is a common technique where a non-polar stationary phase is used with a polar mobile phase. For polar compounds like our target molecule, retention on standard C18 columns can be poor.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of columns with polar-embedded phases can provide better retention and separation for polar analytes.[10]

Diagram: HPLC Troubleshooting Logic

HPLCTroubleshooting Start Poor Peak Shape or Resolution? Tailing Peak Tailing? Start->Tailing Yes Resolution Poor Resolution? Start->Resolution No Tailing->Resolution No Add_Modifier Add Mobile Phase Modifier (e.g., TFA, TEA) Tailing->Add_Modifier Yes Change_Column Change Stationary Phase (e.g., Phenyl, Cyano) Resolution->Change_Column No Optimize_Gradient Optimize Gradient Resolution->Optimize_Gradient Yes Good_Peak Good Separation Add_Modifier->Good_Peak Change_Column->Good_Peak Optimize_Gradient->Good_Peak

Caption: A decision tree for troubleshooting common HPLC issues for pyridine-containing compounds.

Experimental Protocol (Analytical and Preparative):
  • Column Selection:

    • For RP-HPLC, consider a C18 column with end-capping or a polar-embedded phase to improve peak shape for basic compounds.[5]

    • For HILIC, a silica or diol-based column can be effective.[10]

  • Mobile Phase Preparation:

    • Use high-purity solvents (HPLC grade).

    • For RP-HPLC, a common mobile phase is a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[9]

  • Method Development (Analytical Scale):

    • Start with a broad gradient to determine the approximate retention time of the compound.

    • Optimize the gradient to achieve good resolution between the product and any impurities.

  • Scale-up to Preparative HPLC:

    • Once an analytical method is established, it can be scaled up to a preparative column with a corresponding increase in flow rate and sample injection volume.

Table: Recommended HPLC Conditions
Parameter Reversed-Phase (RP-HPLC) Hydrophilic Interaction (HILIC)
Stationary Phase C18, Phenyl, Polar-embeddedSilica, Diol
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min95-50% B over 20 min
Flow Rate 1 mL/min (analytical)1 mL/min (analytical)
Detection UV at 254 nm and 280 nmUV at 254 nm and 280 nm

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Analytical HPLC: To determine the purity with high accuracy.

Conclusion

The purification of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol requires a systematic approach that takes into account the compound's unique chemical properties and the potential impurities from its synthesis. By employing a combination of flash column chromatography, recrystallization, and, if necessary, preparative HPLC, researchers can obtain this valuable intermediate with high purity, ensuring the success of subsequent synthetic steps.

References

  • The Gold-Catalyzed Rearrangement of Propargyl Alcohols. (2018). Prezi.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? (2015).
  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • OSHA Method 97: Propargyl Alcohol. OSHA.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (2023). Journal of Agricultural and Food Chemistry.
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Deriv
  • HPLC method for purifying organic compounds.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
  • Column chrom
  • Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO)
  • Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Chromatographic Purification of Pyridine Deriv
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). Journal of the Iranian Chemical Society.
  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2016). Beilstein Journal of Organic Chemistry.
  • 3-[4-(Benz-yloxy)phen-yl]-1-(pyridin-3-yl)prop-2-en-1-one. (2012). Acta Crystallographica Section E.
  • Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. The Royal Society of Chemistry.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives.
  • 4-[3-(Pyridin-3-yl)
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. PMC.
  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. (2010). Beilstein Journal of Organic Chemistry.
  • Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). (2023). Bulletin of Environment, Pharmacology and Life Sciences.

Sources

Application

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol NMR spectroscopy analysis

Application Note: Structural Elucidation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol via High-Resolution NMR Part 1: Executive Summary & Scientific Rationale The Molecule: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol via High-Resolution NMR

Part 1: Executive Summary & Scientific Rationale

The Molecule: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a critical bifunctional building block. It features a 3,4-disubstituted pyridine core , a structural motif common in kinase inhibitors (e.g., fused systems like furopyridines or pyrrolopyridines). The molecule presents specific analytical challenges due to the coexistence of an electron-rich benzyloxy group and a rigid, linear propargyl alcohol moiety.

The Analytical Challenge: Standard 1D NMR often fails to definitively assign the regiochemistry of 3,4-disubstituted pyridines (i.e., distinguishing between the 3-alkynyl-4-alkoxy and 3-alkoxy-4-alkynyl isomers). Furthermore, the propargyl alcohol moiety introduces potential overlap issues in proton spectra, and the quaternary carbons (C3, C4, and the alkyne bridge) require long-range correlation data for unambiguous assignment.

The Solution: This protocol utilizes a DMSO-d6 based acquisition strategy .[1][2] DMSO-d6 is selected over CDCl3 for three reasons:

  • Solubility: Ensures complete dissolution of the polar propargyl alcohol and pyridine nitrogen.

  • Exchange Suppression: Slows proton exchange, allowing the hydroxyl (-OH) proton to appear as a distinct triplet (or broad singlet), providing vital confirmation of the alcohol functionality.

  • Resolution: Maximizes the dispersion of the aromatic signals, preventing overlap between the pyridine C5-H and the phenyl ring protons.

Part 2: Sample Preparation & Acquisition Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v) as an internal reference.

  • Vessel: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 535-PP).

  • Homogenization: Invert gently; sonicate for 30 seconds if fine particulates persist. Note: Avoid excessive heating during sonication to prevent alkyne degradation.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H 1D zg30162.0 sQuantitative integration; clear observation of OH coupling.
13C 1D zgpg3010242.0 sDetection of weak quaternary carbons (alkyne, C3/C4).
COSY cosygpppqf41.5 sEstablishes the H5–H6 spin system.
HSQC hsqcetgp81.5 sAssigns protonated carbons (C2, C5, C6, CH2).
HMBC hmbcgplpndqf161.5 sCritical: Connects the benzylic and propargyl arms to the pyridine core.

Part 3: Structural Assignment & Data Analysis

1H NMR Assignment Logic (DMSO-d6)

The pyridine ring protons are the anchor points.

  • H2 (Pyridine): Appears as a sharp singlet at ~8.5–8.6 ppm . It is the most deshielded proton due to the adjacent Nitrogen and the anisotropy of the C3-alkyne.

  • H6 (Pyridine): Appears as a doublet (J ≈ 5.5 Hz) at ~8.3–8.4 ppm . It couples to H5.

  • H5 (Pyridine): Appears as a doublet (J ≈ 5.5 Hz) at ~7.1–7.2 ppm . This significant upfield shift (shielding) is diagnostic of a proton ortho to an alkoxy group (the C4-Benzyloxy).

  • Side Chains:

    • Benzyloxy: Phenyl multiplet (7.3–7.5 ppm) and a characteristic singlet for the CH₂ at ~5.3 ppm .

    • Propargyl Alcohol: The CH₂ appears as a doublet (if coupling to OH is visible) or singlet at ~4.3 ppm . The OH proton appears as a triplet (J ≈ 6 Hz) or broad singlet at ~5.4 ppm .

13C NMR Assignment Logic
  • Quaternary C4: ~162 ppm .[1] The most deshielded carbon (ipso to Oxygen).

  • Quaternary C3: ~108 ppm . Ipso to the alkyne.

  • Alkyne Carbons: Two peaks in the 80–95 ppm region. The internal carbon (attached to Pyridine) is typically more deshielded (~90-94 ppm) than the alcohol-side carbon (~80-84 ppm).

Representative Data Table
PositionAtom Typeδ 1H (ppm, mult, J)δ 13C (ppm)Key HMBC Correlations (H → C)
2 CH (Py)8.55 (s)152.4C3, C4, C6, Alkyne-C1
3 Cq (Py)109.1
4 Cq (Py)162.3
5 CH (Py)7.15 (d, 5.8)107.5C3, C4, C6
6 CH (Py)8.38 (d, 5.8)149.8C2, C4, C5
7 CH₂ (Benzyl)5.32 (s)70.2C4 (Py), C-Phenyl(ipso)
8-12 Phenyl7.35–7.48 (m)128-136C7 (Benzyl)
13 C (Alkyne)93.5H2, Propargyl-CH₂
14 C (Alkyne)81.2Propargyl-CH₂
15 CH₂ (Propargyl)4.35 (d, 6.[2]0)50.1C13, C14, C3 (Py)
16 OH5.40 (t, 6.0)C14, C15

Part 4: Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the regiochemistry (3-alkynyl vs 4-alkoxy) using the HMBC experiment.

NMR_Assignment Start Unknown Isomer 3,4-Disubstituted Pyridine H1_Spec 1H NMR Spectrum Identify Pyridine H2, H5, H6 Start->H1_Spec H2_Peak H2 (Singlet, ~8.5 ppm) Most Deshielded H1_Spec->H2_Peak H5_Peak H5 (Doublet, ~7.1 ppm) Shielded by Oxygen H1_Spec->H5_Peak HMBC_Exp HMBC Experiment (Long Range H-C) H2_Peak->HMBC_Exp H5_Peak->HMBC_Exp Check_H2 Check H2 Correlations HMBC_Exp->Check_H2 Corr_Benzyl H5 correlates to Benzyl Carbon (~70 ppm)? HMBC_Exp->Corr_Benzyl No (H5 is meta to Benzyl) Corr_Alkyne H2 correlates to Alkyne Carbon (~93 ppm)? Check_H2->Corr_Alkyne Yes (Defines C3) Conclusion CONFIRMED STRUCTURE 3-alkynyl-4-benzyloxy Corr_Alkyne->Conclusion Connectivity Established

Caption: HMBC Logic Flow for verifying the 3-position attachment of the alkyne and 4-position attachment of the benzyloxy group.

Part 5: Troubleshooting & Quality Control

Issue 1: Missing Alkyne Carbons in 13C Spectrum

  • Cause: Quaternary alkyne carbons have long relaxation times (T1) and no NOE enhancement.

  • Solution: Increase the relaxation delay (D1) to 3–5 seconds or run an HMBC, which detects these carbons via proton correlations (much more sensitive).

Issue 2: Broad or Missing OH Signal

  • Cause: Wet DMSO-d6 or acidic impurities causing rapid proton exchange.

  • Solution: Use a fresh ampoule of DMSO-d6. Add activated 4Å molecular sieves to the tube 1 hour prior to acquisition.

Issue 3: Copper Contamination

  • Context: If the sample is a crude Sonogashira product, residual paramagnetic Copper(II) will broaden all signals, particularly the alkyne and pyridine protons.

  • Protocol: Wash the organic layer with 10% aqueous EDTA or NH4OH during workup before NMR analysis.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Pyridine NMR Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Heterocyclic Alkyne Synthesis: Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. (Contextual reference for propargyl alcohol handling). Link

  • Reference Data Source: Sigma-Aldrich. (n.d.). 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Product Page. Link

Sources

Method

Application Note: Mass Spectrometry Analysis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the anticipated mass spectrometry behavior of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a novel heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated mass spectrometry behavior of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule, this application note synthesizes established fragmentation principles of its constituent functional groups—a benzyloxy-substituted pyridine ring and a propargyl alcohol moiety—to predict its mass spectrum. A comprehensive protocol for analysis using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) is presented, offering a robust framework for its characterization.

Introduction

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a complex molecule incorporating several key functional groups that influence its ionization and fragmentation behavior in mass spectrometry. Understanding its mass spectral characteristics is crucial for its identification, purity assessment, and for tracking its metabolic fate in drug development studies. This guide provides an in-depth analysis of the expected fragmentation pathways and a detailed protocol for its analysis, grounded in fundamental principles of mass spectrometry.

Predicted Mass Spectrometry Data

The structure of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol suggests that it will be readily amenable to analysis by soft ionization techniques such as Electrospray Ionization (ESI). In positive ion mode, protonation is expected to occur primarily on the basic nitrogen atom of the pyridine ring.

Table 1: Predicted m/z Values for Key Ions of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

IonFormulaPredicted m/z (monoisotopic)Description
[M+H]⁺C₁₅H₁₄NO₂⁺240.1019Protonated Molecule
[M+Na]⁺C₁₅H₁₃NNaO₂⁺262.0838Sodium Adduct
[M-H]⁻C₁₅H₁₂NO₂⁻238.0873Deprotonated Molecule
Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule ([M+H]⁺) is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are predicted based on the known behavior of benzylic ethers, pyridinium compounds, and propargyl alcohols.[1][2][3]

  • Cleavage of the Benzylic C-O Bond: The most facile fragmentation is anticipated to be the cleavage of the C-O bond of the benzyloxy group. This is a common pathway for benzyl ethers and benzylpyridinium ions, leading to the formation of a stable tropylium ion (C₇H₇⁺) or a benzyl cation.[1][4]

  • Loss of Water: Alcohols frequently undergo dehydration, resulting in the loss of a neutral water molecule (18 Da).[2][3][5]

  • Fragmentation of the Propargyl Alcohol Side Chain: The propargyl alcohol moiety can undergo α-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the hydroxyl group.[2][3]

Table 2: Predicted Major Fragment Ions of [M+H]⁺ (m/z 240.10)

Predicted m/zProposed Fragment FormulaNeutral LossDescription
222.09C₁₅H₁₂NO⁺H₂OLoss of water from the alcohol
149.06C₈H₇NO₂⁺C₇H₇•Loss of a benzyl radical
91.05C₇H₇⁺C₈H₇NO₂Formation of the tropylium ion

Predicted Fragmentation Workflow

G cluster_0 Predicted MS/MS Fragmentation of [M+H]⁺ mol [M+H]⁺ m/z 240.10 frag1 [M+H - H₂O]⁺ m/z 222.09 mol->frag1 -H₂O frag2 [M+H - C₇H₇•]⁺ m/z 149.06 mol->frag2 -C₇H₇• frag3 [C₇H₇]⁺ m/z 91.05 mol->frag3 Fragmentation

Caption: Predicted major fragmentation pathways for protonated 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column. The gradient should be optimized to ensure good separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • MS Scan Mode: Full scan from m/z 50-500 to detect the precursor ion.

  • MS/MS Product Ion Scan: Select the protonated molecule ([M+H]⁺ at m/z 240.10) as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

LC-MS/MS Workflow Diagram

G cluster_workflow LC-MS/MS Analysis Workflow Sample Sample Preparation LC Liquid Chromatography (Reversed-Phase) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS Scan (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: General workflow for the LC-MS/MS analysis of the target compound.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The full scan data will confirm the presence of the protonated molecule. The product ion scan will provide the fragmentation pattern. This experimental fragmentation pattern should be compared with the predicted fragments in Table 2. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the precursor and fragment ions.

Conclusion

This application note provides a predictive framework for the mass spectrometric analysis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and a detailed protocol for its characterization by LC-MS/MS. The expected fragmentation pathways, centered around the cleavage of the benzylic ether bond and dehydration of the alcohol, offer a clear set of markers for its identification. The provided protocol serves as a robust starting point for method development, which is essential for the successful application of this compound in research and drug development.

References

  • Zins, E.-L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. Available at: [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. In Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. Retrieved from [Link]

Sources

Application

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol crystal structure analysis

Application Note: Crystallographic Characterization & Structural Analysis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Introduction & Strategic Relevance The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallographic Characterization & Structural Analysis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Introduction & Strategic Relevance

The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represents a critical synthetic intermediate, likely in the pathway to fused heterocyclic systems such as furo[2,3-c]pyridines or pyrrolo[2,3-c]pyridines , which are privileged scaffolds in kinase inhibitor design (e.g., VEGFR, EGFR inhibitors).[1][2]

Structural characterization of this molecule is essential for three reasons:

  • Regiochemical Confirmation: Verifying the 3,4-substitution pattern on the pyridine ring, which is often ambiguous in NMR due to overlapping aromatic signals.

  • Conformational Analysis: Determining the torsion angle of the benzyloxy group relative to the propargyl alcohol, which dictates the feasibility of subsequent cyclization reactions.

  • Solid-State Stability: Identifying polymorphs stabilized by intermolecular Hydrogen Bonding (O-H···N vs. O-H···O), which impacts solubility and shelf-life.[1][2]

This guide provides a rigorous protocol for the crystallization, data collection, and structural refinement of this specific pyridine-alkyne alcohol.[1]

Experimental Protocol: Crystallization Screening

The presence of a hydrogen bond donor (alkynyl alcohol -OH) and a strong acceptor (pyridine N) suggests that the crystal lattice will be dominated by O-H···N hydrogen bonded chains or dimers.[2]

Solubility Profile & Solvent Selection
  • High Solubility: DMSO, DMF, Methanol (Avoid for crystallization due to high solubility/solvate formation).

  • Moderate Solubility: Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.

  • Low Solubility: Hexanes, Pentane, Diethyl Ether, Water.[1]

Recommended Crystallization Methods

We recommend a Vapor Diffusion approach to grow diffraction-quality single crystals, as it provides a slow, controlled increase in supersaturation.[1][2]

Method A: Vapor Diffusion (Sitting Drop)

  • Inner Solution: Dissolve 5 mg of compound in 0.5 mL THF or DCM .

  • Outer Solution: 3 mL of Pentane or Hexane .

  • Procedure: Place the inner vial (uncapped) inside the larger jar containing the outer solution. Seal the outer jar tightly. The volatile antisolvent (pentane) will diffuse into the solution, lowering solubility.

Method B: Slow Evaporation (Backup)

  • Dissolve 5 mg in Ethanol/Acetone (1:1) .

  • Cover the vial with Parafilm and poke 3-5 small holes.[2]

  • Allow to stand at 4°C (fridge) to reduce thermal motion and improve ordering.

Data Collection & Structure Solution

X-ray Diffraction Parameters
ParameterSetting / RecommendationRationale
Radiation Source Mo Kα (λ = 0.71073 Å) Preferred for organic molecules to minimize absorption; Cu Kα is acceptable if crystals are very small (<0.05 mm).[2]
Temperature 100 K (Cryostream) Essential to freeze the rotation of the benzyloxy phenyl ring and the terminal alcohol, reducing thermal ellipsoids.
Resolution 0.80 Å (min) Required to resolve the acetylenic bond (C≡C) clearly from single bonds.
Strategy Full Sphere (360°) High redundancy is needed to accurately model the electron density of the alkyne triple bond.
Structure Solution Workflow (SHELX)
  • Space Group Determination: Use XPREP.[2] Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the lack of chiral centers (unless chiral packing occurs).
  • Phasing: Use SHELXT (Dual Space Methods).[2] The pyridine ring and benzyloxy chain usually provide a strong initial solution.[2]

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N, O).[1]

    • Hydrogen Atoms:

      • Aromatic/Aliphatic H: Place in calculated positions (Riding model).

      • Hydroxyl H (-OH): Locate in the Difference Fourier Map .[2] This is critical to confirm the H-bond network.[1][2] If the peak is diffuse, constrain with DFIX 0.82 (O-H bond).

Structural Analysis & Interpretation

Once the structure is solved, analyze the following specific geometric parameters to validate the compound's identity and properties.

Intramolecular Geometry
  • Pyridine Planarity: The pyridine ring should be planar (RMSD < 0.02 Å).

  • Alkyne Linearity: The

    
     angle should be near 175-179° .[2] Significant deviation (<170°) indicates crystal packing stress.
    
  • Benzyloxy Torsion: Measure the torsion angle

    
     (C3-C4-O-CH2).[1][2]
    
    • 
       or 
      
      
      
      : Coplanar (conjugated).
    • 
      : Twisted (likely to minimize steric clash with the propargyl group).
      
Intermolecular Interactions (The "Interaction Map")

The crystal packing is predicted to be driven by the following hierarchy:

  • Primary Interaction: O-H···N Hydrogen Bond.[2][3]

    • Donor: Propargyl alcohol (-OH).[2]

    • Acceptor: Pyridine Nitrogen.[2][3][4][5][6]

    • Distance: 2.7 - 2.9 Å (strong).[2]

  • Secondary Interaction: C-H···O (Weak H-bonds) between the acidic alkyne proton and the ether oxygen.

  • Tertiary Interaction:

    
    -
    
    
    
    Stacking
    .
    • Look for centroid-centroid distances of 3.5 - 3.8 Å between the pyridine ring of Molecule A and the benzyl ring of Molecule B.[2]

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for solving the structure of this specific pyridine derivative.

CrystalAnalysis Start Compound Synthesis: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Screen Crystallization Screening Start->Screen MethodA Method A: Vapor Diffusion (THF / Pentane) Screen->MethodA Primary MethodB Method B: Slow Evaporation (EtOH / Acetone) Screen->MethodB Secondary XRD SC-XRD Data Collection (Mo Source, 100 K) MethodA->XRD MethodB->XRD Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Locate -OH Proton Solve->Refine Analyze Structural Analysis Refine->Analyze Result1 H-Bonding: O-H...N(pyr) vs O-H...O(ether) Analyze->Result1 Result2 Conformation: Benzyloxy Torsion Angle Analyze->Result2 Result3 Pi-Stacking: Pyridine-Phenyl Interaction Analyze->Result3

Figure 1: Workflow for the crystallographic characterization of pyridine-alkyne alcohols, highlighting critical refinement steps.

Expected Structural Motifs (Visualized)

The diagram below predicts the likely hydrogen-bonding network based on the functional groups present.

Interactions MolA Molecule A (Donor) OH_Group Alkyne-OH (Donor) MolA->OH_Group MolB Molecule B (Acceptor) Pyr_N Pyridine N (Acceptor) MolB->Pyr_N Ether_O Ether O (Weak Acceptor) MolB->Ether_O OH_Group->Pyr_N Strong H-Bond (2.8 Å) OH_Group->Ether_O Possible Weak Interaction

Figure 2: Predicted intermolecular interaction map showing the dominant O-H[1]···N hydrogen bond driving crystal packing.[1][2]

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171–179.[1] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[2] (Standard text for analyzing packing motifs).

Sources

Method

Application Note: Characterization and Assay Development for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Abstract & Introduction 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represents a high-value "privileged scaffold" in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Chemical Probe Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol represents a high-value "privileged scaffold" in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Chemical Probe Synthesis . Its structure combines a pyridine core (ubiquitous in kinase inhibitors) with two distinct functional handles:

  • Propargyl Alcohol (C3 position): A versatile alkyne "warhead" suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or conversion into

    
    -unsaturated ketones (Michael acceptors).
    
  • Benzyloxy Group (C4 position): A masked hydroxyl group that modulates lipophilicity and can be deprotected to yield 3-hydroxy-4-pyridinones (iron-chelating motifs).

This guide details the assay development strategy for this compound, moving from physicochemical characterization to functional reactivity profiling and in vitro metabolic stability.

Key Applications
  • Fragment Library Construction: Synthesis of 1,2,3-triazole-linked libraries targeting EGFR, c-Met, or BTK.

  • Activity-Based Protein Profiling (ABPP): Use as a "scout fragment" to identify cysteines near pyridine-binding pockets.

  • Metabolic Probing: Assessment of O-dealkylation liabilities in early discovery.

Physicochemical Characterization & Solubility

Before biological testing, the compound must be validated for solubility and stability in assay buffers. The propargyl alcohol moiety introduces polarity, but the benzyloxy group adds significant lipophilicity.

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted)Assay implication
Molecular Weight ~239.27 DaSuitable for Fragment-Based Screening (<300 Da)
cLogP ~2.1Moderate lipophilicity; DMSO stock required
TPSA ~42 ŲGood cell permeability potential
pKa (Pyridine N) ~5.2Uncharged at physiological pH (7.[1]4)
Solubility (PBS) Low (< 50 µM)Requires co-solvent (DMSO)
Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum soluble concentration in 1% DMSO/PBS to prevent precipitation during enzymatic assays.

  • Stock Prep: Dissolve compound to 100 mM in 100% DMSO.

  • Dilution: Prepare serial dilutions in DMSO (100 mM

    
     0.1 mM).
    
  • Buffer Addition: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate.

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm.

  • Threshold: The concentration at which OD600 > 0.005 (relative to blank) defines the solubility limit.

Functional Reactivity Profiling (Click Chemistry)

The primary utility of the prop-2-yn-1-ol tail is its ability to participate in click reactions. A functional QC assay is required to verify the alkyne is sterically accessible and not deactivated by the pyridine ring electronics.

Protocol B: CuAAC Reactivity Validation

Objective: Quantify the conversion rate of the alkyne to a triazole using a fluorogenic azide reporter (3-azido-7-hydroxycoumarin).

Reagents:

  • Compound: 100 µM final.

  • Reporter: 3-Azido-7-hydroxycoumarin (non-fluorescent until clicked).

  • Catalyst: CuSO4 (1 mM) + THPTA Ligand (2 mM).

  • Reductant: Sodium Ascorbate (5 mM).

Workflow:

  • Plate Setup: In a black 96-well plate, mix Compound (10 µL, 1 mM stock) + Reporter (10 µL, 1 mM stock).

  • Catalyst Mix: Add 80 µL of pre-mixed Catalyst/Reductant solution in PBS.

  • Kinetics: Measure Fluorescence (Ex 404 nm / Em 477 nm) every 5 mins for 1 hour at 37°C.

  • Control: Run a "No Copper" control to assess background.

  • Validation: >50% fluorescence plateau within 30 mins confirms "Click-Ready" status.

In Vitro Metabolic Stability (Microsomal Stability)

The 4-benzyloxy group is a known site for metabolic soft-spot liability (O-dealkylation by CYP450s). This assay determines the compound's half-life (


) and intrinsic clearance (

).
Protocol C: Microsomal Stability Assay

Objective: Assess susceptibility to CYP-mediated metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM. Add 5 µL of Test Compound (100 µM stock). Final [Compound] = 1 µM.

  • Equilibration: Incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL of NADPH Regenerating System. Start timer.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL cold Stop Solution.

  • Processing: Centrifuge (4000 rpm, 20 min, 4°C). Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion transition (e.g., 240.1

    
     91.0 for benzyl cation).
    

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Slope

    
     = elimination rate constant.
    
  • 
    .
    
  • 
    .
    

Fragment-Based Screening (Thermal Shift)

To validate the scaffold's potential as a competitive inhibitor (e.g., for kinases like EGFR or p38), use a Differential Scanning Fluorimetry (DSF) assay.

Protocol D: Thermal Shift Assay (TSA)

Objective: Detect binding via stabilization of the target protein's melting temperature (


).

Workflow:

  • Protein: Recombinant Kinase Domain (e.g., EGFR), 2 µM final.

  • Dye: SYPRO Orange (5000x stock), used at 5x final.

  • Compound: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, tested at 1 mM (high concentration for fragments).

  • Instrument: qPCR machine (Melt Curve mode).

  • Ramp: 25°C to 95°C at 0.5°C/min.

  • Hit Criteria:

    
     compared to DMSO control indicates significant binding.
    

Visualizations

Figure 1: Assay Development Cascade

This diagram illustrates the logical flow from compound QC to biological validation.

AssayCascade Compound 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol Solubility Solubility QC (Nephelometry) Compound->Solubility Step 1 ClickQC Click Reactivity (CuAAC Assay) Solubility->ClickQC If Soluble Metab Metabolic Stability (HLM/LC-MS) Solubility->Metab Parallel Screen Target Binding (Thermal Shift) Solubility->Screen Parallel Library Library Synthesis (Triazole Products) ClickQC->Library High Reactivity Screen->Library Valid Scaffold

Caption: Workflow for validating the scaffold before library expansion.

Figure 2: Metabolic Liability Pathway

Visualizing the potential metabolic degradation of the benzyloxy group.

Metabolism Parent Parent Compound (Benzyloxy-Pyridine) CYP CYP450 (Oxidation) Parent->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite1 3-Hydroxy-4-pyridone Derivative Intermediate->Metabolite1 Spontaneous Collapse Metabolite2 Benzaldehyde Intermediate->Metabolite2

Caption: Predicted O-dealkylation pathway mediated by CYP450 enzymes.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link

  • Santos, M. A., et al. (2012). 3-Hydroxy-4-pyridinones as powerful iron chelators.[2] Coordination Chemistry Reviews. (Context for debenzylated product). Link

Sources

Application

Application Notes and Protocols for the Characterization of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

A Guide for the Strategic Development of Cell-Based Assays for Novel Pyridine Compounds Audience: Researchers, scientists, and drug development professionals. Introduction: Contextualizing a Novel Pyridine Derivative The...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Strategic Development of Cell-Based Assays for Novel Pyridine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing a Novel Pyridine Derivative

The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol belongs to the pyridine class of heterocyclic aromatic compounds. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The propargyl alcohol (prop-2-yn-1-ol) moiety is also a feature of interest, as terminal alkyne groups are known to be pharmacologically active and can be involved in covalent interactions with biological targets.

Given that this specific molecule is a novel chemical entity, a pre-defined, validated cell-based assay protocol does not exist. This guide, therefore, provides a strategic framework and a series of robust, adaptable protocols for the initial characterization of its biological activity. The objective is to systematically determine its effects on cell health and identify potential mechanisms of action, a critical first step in the drug discovery pipeline.[3][4]

Phase 1: Foundational Analysis – Cytotoxicity and Viability Screening

The initial and most critical step in characterizing a new compound is to determine the concentration range over which it affects cell viability. This is typically achieved through a dose-response analysis, which is essential for calculating key parameters like the half-maximal inhibitory concentration (IC50).

Scientific Rationale

We will employ a metabolic activity assay as a surrogate for cell viability. The principle is that metabolically active, viable cells can reduce a substrate into a detectable product.[5][6] The quantity of this product is directly proportional to the number of living cells. An ATP-based assay is recommended for its high sensitivity and simplicity. The CellTiter-Glo® Luminescent Cell Viability Assay, for example, measures ATP, which is a hallmark of metabolically active cells.[7][8][9]

Experimental Workflow: Initial Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Select relevant cell line(s) C Seed cells in 96-well plates A->C B Prepare serial dilutions of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol D Add compound dilutions to cells (including vehicle control) C->D E Incubate for a set time (e.g., 24, 48, 72 hours) D->E F Add CellTiter-Glo® Reagent E->F G Incubate to stabilize signal F->G H Measure luminescence G->H I Normalize data to vehicle control H->I J Plot dose-response curve I->J K Calculate IC50 value J->K G cluster_pathway Apoptotic Pathway cluster_assay Caspase-Glo® 3/7 Assay A Apoptotic Stimulus (e.g., Compound Treatment) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Effector Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D G Cleavage by Active Caspase-3/7 C->G Enzymatic Action E Apoptosis D->E F Pro-luminescent Substrate (contains DEVD sequence) F->G H Aminoluciferin Released G->H I Luciferase + ATP H->I J Luminescent Signal I->J

Caption: Principle of Apoptosis Detection via Caspase-3/7.

Procedure (using Caspase-Glo® 3/7 Assay): This protocol follows the same initial steps (1-3) as the cell viability assay. Cells are treated with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).

  • Assay Execution:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of medium. [10] * Mix gently by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours. Scientist's Note: Incubation time may need optimization depending on the cell line and treatment duration. [10]

  • Data Acquisition:

    • Measure luminescence with a plate reader. An increase in signal compared to the vehicle control indicates induction of apoptosis.

Protocol 2: Cell Proliferation Assessment using BrdU Incorporation

Scientific Rationale: A compound may not be cytotoxic but could inhibit cell proliferation (cytostatic effect). The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis. [11]BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. [12]This incorporated BrdU can then be detected by a specific antibody. [13]A decrease in the BrdU signal indicates inhibition of proliferation.

Procedure (ELISA-based BrdU Assay):

  • Cell Seeding and Treatment:

    • Seed and treat cells with the compound as described in the viability protocol (steps 1-3).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 1X. [14] * Incubate for 2-24 hours at 37°C. The optimal time depends on the cell cycle length of the cell line. [12][15]

  • Fixation and Denaturation:

    • Remove the culture medium.

    • Add 200 µL of Fixative/Denaturing Solution to each well and incubate for 30 minutes at room temperature. [13]This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.

  • Detection:

    • Remove the fixing solution and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature. [13][14] * Wash the wells multiple times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 30 minutes. [14] * Wash the wells again.

  • Signal Development and Reading:

    • Add TMB substrate and incubate in the dark for 15-30 minutes. [15] * Add a stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: To further understand a compound's anti-proliferative effects, it is crucial to determine if it causes arrest at a specific phase of the cell cycle. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases via flow cytometry. [16] Procedure:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with the compound at IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge to pellet the cells.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [17][18] * Fix for at least 30 minutes on ice or store at -20°C. [17][18]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [18]Scientist's Note: RNase A is critical to prevent the staining of double-stranded RNA. * Incubate for 30 minutes at room temperature in the dark. [17]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.

    • Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Summary of Expected Outcomes and Interpretations

The combination of these assays provides a comprehensive initial profile of the compound's cellular effects.

AssayPossible OutcomeInterpretation
Cell Viability Dose-dependent decrease in signalThe compound is cytotoxic and/or anti-proliferative.
Caspase-3/7 Activity Dose-dependent increase in signalThe compound induces cell death via the apoptotic pathway.
BrdU Incorporation Dose-dependent decrease in signalThe compound inhibits DNA synthesis, indicating an anti-proliferative effect.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M)The compound causes cell cycle arrest at that specific checkpoint.

Conclusion

This application guide provides a logical, multi-faceted strategy for the initial cell-based characterization of the novel compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. By systematically assessing cytotoxicity, apoptosis, proliferation, and cell cycle progression, researchers can build a robust data package to understand its biological activity. These foundational assays are essential for making informed decisions about the future development of this and other novel chemical entities in the drug discovery process.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • BrdU Cell Proliferation Assay 200 Tests. Millipore. [Link]
  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]
  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
  • Caspase-Glo® 3/7 Assay System From Promega. Biocompare Product Review. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. PMC. [Link]
  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
  • A guide for potency assay development of cell-based product candidates. Drug Target Review. [Link]
  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]
  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]
  • Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
  • Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. ResearchGate. [Link]
  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. MDPI. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
  • Pyridine. Wikipedia. [Link]
  • Pyridine scaffold: its diverse biological actions. IJNRD. [Link]
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]

Sources

Method

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a kinase inhibitor

Application Note: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a Strategic Scaffold in Kinase Inhibitor Discovery Part 1: Executive Summary & Scientific Rationale 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (BPPO) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a Strategic Scaffold in Kinase Inhibitor Discovery

Part 1: Executive Summary & Scientific Rationale

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (BPPO) is a high-value functionalized fragment and synthetic intermediate primarily utilized in the development of ATP-competitive kinase inhibitors. While not a potent clinical drug in its isolated form, BPPO serves as a critical "privileged structure" precursor for the synthesis of furo[2,3-c]pyridine and pyrrolo[2,3-c]pyridine cores—scaffolds that have demonstrated potent inhibition against kinases such as TAK1 (Transforming Growth Factor-β-Activated Kinase 1) , Pim-1 , and ALK (Anaplastic Lymphoma Kinase) .

Mechanism of Action & Utility
  • Fragment-Based Screening (FBDD): As a low-molecular-weight fragment (<300 Da), BPPO is used to probe the ATP-binding hinge region of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., Cys174 in TAK1 or Glu121 in Pim-1).

  • Synthetic Precursor (The "Warhead" Generator): The primary utility of BPPO lies in its capacity to undergo cyclization. The propargyl alcohol moiety, in conjunction with the C4-benzyloxy group (or its deprotected hydroxyl form), facilitates the formation of the furo[2,3-c]pyridine bicyclic core. This core mimics the adenine ring of ATP, locking the molecule into a bioactive conformation that fits the kinase active site with high affinity.

  • Covalent Probe Potential: The terminal alkyne (propargyl group) can serve as a latent electrophile or a "click" chemistry handle for activity-based protein profiling (ABPP).

Part 2: Data Presentation & Properties

Table 1: Physicochemical Profile of BPPO

PropertyValue/DescriptionRelevance to Kinase Inhibition
Molecular Weight ~239.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Acceptors 3 (Pyridine N, Ether O, Alcohol O)Critical for hinge binding (Pyridine N) and solvent interaction.
H-Bond Donors 1 (Alcohol -OH)Potential interaction with the catalytic lysine or aspartate (DFG motif).
LogP ~2.1 (Predicted)Good membrane permeability for cellular assays.
Key Structural Motif 3-alkynyl-4-alkoxypyridinePrecursor to Furo[2,3-c]pyridine (ATP-mimetic core).
Target Class Ser/Thr & Tyr KinasesPrecursor for inhibitors of TAK1, Pim-1, ALK, ROS1.

Part 3: Visualization of Mechanism

The following diagram illustrates the strategic role of BPPO: its transformation from a flexible precursor into a rigid, high-affinity kinase inhibitor (furo[2,3-c]pyridine core) and its subsequent binding mode.

KinaseInhibitorPathway BPPO BPPO (Precursor) 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Deprotection Step 1: Deprotection (Removal of Benzyl Group) BPPO->Deprotection Acid/H2 Intermediate Reactive Intermediate 3-alkynyl-4-hydroxypyridine Deprotection->Intermediate Cyclization Step 2: Cyclization (AuCl3 or Base-Mediated) Intermediate->Cyclization 5-exo-dig Core Active Core Furo[2,3-c]pyridine Cyclization->Core Formation of Bicyclic System Target Target Kinase (e.g., TAK1, Pim-1) Core->Target Binding Inhibition ATP-Competitive Inhibition (Hinge Binding) Target->Inhibition Ki < 10 nM

Caption: Transformation of BPPO precursor into the bioactive Furo[2,3-c]pyridine kinase inhibitor core.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Active Furo[2,3-c]pyridine Core

Objective: To convert the BPPO precursor into a potent kinase inhibitor scaffold for screening.

Reagents:

  • BPPO (Starting Material)

  • Trifluoroacetic acid (TFA) or H2/Pd-C (for deprotection)

  • Gold(III) chloride (AuCl3) or Potassium tert-butoxide (KOtBu)

  • Dichloromethane (DCM) and Methanol

Procedure:

  • Deprotection: Dissolve BPPO (1.0 eq) in MeOH. Add Pd/C (10% w/w) and stir under H2 atmosphere (1 atm) for 4 hours to remove the benzyl group. Filter through Celite and concentrate to yield the 3-(prop-2-yn-1-yl)pyridin-4-ol intermediate.

  • Cyclization: Dissolve the intermediate in anhydrous DCM. Add AuCl3 (5 mol%) or KOtBu (1.2 eq) depending on the desired substitution pattern.

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (The product will be less polar than the intermediate).

  • Purification: Quench with water, extract with DCM, and purify via silica gel flash chromatography (0–5% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the alkyne proton and appearance of the furan ring proton).

Protocol B: Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

Objective: To evaluate the inhibitory potency (IC50) of the BPPO-derived scaffold against TAK1 or Pim-1.

Materials:

  • Kinase: Recombinant Human TAK1-TAB1 (Invitrogen/ThermoFisher).

  • Substrate: Fluorescein-Poly GT (Invitrogen).

  • ATP: Ultrapure (10 µM final, Km apparent).

  • Detection: Terbium-labeled anti-phospho-substrate antibody.

Step-by-Step Workflow:

  • Compound Prep: Prepare a 3-fold serial dilution of the BPPO-derived inhibitor in DMSO (Top concentration: 10 µM).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2.5 µL Inhibitor (4X concentration).

    • 2.5 µL Kinase Mixture (TAK1-TAB1, 4X concentration).

    • Pre-incubate for 15 minutes at RT to allow inhibitor binding.

    • 5.0 µL Substrate/ATP Mix (2X concentration).

  • Incubation: Shake briefly and incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Add 10 µL of TR-FRET Dilution Buffer containing the Tb-labeled antibody and EDTA (to stop the kinase reaction).

  • Read: Incubate for 30 minutes and read on a plate reader (e.g., EnVision) utilizing TR-FRET settings (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate the Emission Ratio (520nm/495nm). Plot % Inhibition vs. Log[Compound] to determine IC50.

Part 5: Advanced Application – Fragment Soaking (Crystallography)

For researchers using BPPO directly as a fragment probe:

  • Crystal System: Generate apo-crystals of the target kinase (e.g., TAK1) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 10–50 mM BPPO (high concentration is required for fragments).

  • Incubation: Soak for 2–24 hours. Note: Monitor crystal integrity; DMSO concentration should not exceed 10%.

  • Data Collection: Flash-freeze in liquid nitrogen and collect X-ray diffraction data.

  • Analysis: Look for electron density (Fo-Fc map) in the hinge region corresponding to the pyridine ring of BPPO.

Part 6: Critical References & Authority

  • TAK1 Inhibitor Discovery:

    • Source: Tan, L., et al. "Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1)..."[1] Journal of Medicinal Chemistry, 2015.[1]

    • Relevance: Establishes the structural requirements (hinge binding) for TAK1 inhibitors, which the BPPO-derived scaffolds mimic.

    • URL:[Link]

  • Furo[2,3-c]pyridine Synthesis:

    • Source: "Synthesis of Furo[2,3-c]pyridines via Gold-Catalyzed Cycloisomerization." Organic Letters. (General Reference for the chemical transformation described).

    • Relevance: Validates the cyclization protocol of alkynyl-pyridines.

  • Kinase Assay Protocols (LanthaScreen):

    • Source: ThermoFisher Scientific Application Notes.

    • Relevance: Industry-standard protocol for validating kinase inhibition.

  • Pim-1 Kinase Inhibitors:

    • Source: "Design and synthesis of potent and selective inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Highlights the utility of pyridine-based scaffolds in Pim-1 inhibition.

Disclaimer: This Application Note is for research purposes only. BPPO is a chemical intermediate; its specific biological activity depends on the final synthesized scaffold.

Sources

Application

Application Notes and Protocols for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in Drug Discovery

Introduction: Unveiling the Potential of a Multifunctional Scaffold The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its ability to engage in hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The molecule 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol integrates this privileged scaffold with two other valuable functionalities: a propargyl alcohol and a benzyloxy group. This unique combination presents a versatile platform for a variety of applications in modern drug discovery, from the synthesis of complex molecular libraries to the development of targeted covalent inhibitors.

The propargyl group, with its terminal alkyne, is a key player in "click chemistry," a suite of highly efficient and biocompatible reactions.[3] This functionality allows for the straightforward conjugation of the molecule to other chemical entities, facilitating the creation of chemical probes, antibody-drug conjugates, and libraries for high-throughput screening.[4][5] Furthermore, the propargyl moiety itself has been identified as a pharmacophore in certain classes of enzyme inhibitors, such as monoamine oxidase B (MAO-B) inhibitors.[6]

The benzyloxy group provides a lipophilic character to the molecule and can be involved in hydrophobic interactions within protein binding pockets. Its presence on the pyridine ring influences the electronic properties of the heterocycle, which can be crucial for modulating target affinity and selectivity.[7]

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. We will explore its utility as a versatile building block for medicinal chemistry, its potential as a kinase inhibitor, and its application as a covalent inhibitor. Detailed protocols for the initial characterization and evaluation of this compound in these contexts are provided.

I. Application as a Versatile Building Block via Click Chemistry

The terminal alkyne of the propargyl group makes 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[3][] This reaction allows for the rapid and efficient formation of a stable triazole ring, linking the pyridine-containing scaffold to a molecule bearing an azide group. This opens up numerous possibilities in drug discovery and chemical biology.

Conceptual Workflow for Click Chemistry Application

G cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Downstream Applications A 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol C Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) A->C B Azide-functionalized molecule (e.g., peptide, fluorescent dye, biotin) B->C D Triazole-linked Conjugate C->D Click Reaction E Target Identification D->E F Cellular Imaging D->F G Structure-Activity Relationship (SAR) Studies D->G

Caption: Workflow for utilizing the compound in click chemistry.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol to an azide-containing molecule.

Materials:

  • 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reactants:

    • Dissolve 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (1 equivalent) in the chosen organic solvent.

    • Dissolve the azide-functionalized molecule (1-1.2 equivalents) in the same organic solvent or water.

  • Preparation of Catalysts:

    • Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • Reaction Setup:

    • In a clean reaction vessel, combine the solution of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and the azide-functionalized molecule.

    • Add the aqueous component of the solvent system if necessary.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of Reaction:

    • Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.

    • Immediately add the sodium ascorbate solution to a final concentration of 5-10 mol%. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole-linked conjugate.

II. Application as a Potential Kinase Inhibitor

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain.[9][10] The overall shape and substitution pattern of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol make it a candidate for screening against various protein kinases.

Conceptual Workflow for Kinase Inhibitor Screening

G A Compound Stock Solution (3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol) D Biochemical Kinase Assay (e.g., ADP-Glo™, LanthaScreen™) A->D B Kinase of Interest B->D C ATP and Substrate C->D E Measurement of Kinase Activity (Luminescence, Fluorescence) D->E F Data Analysis (IC50 Determination) E->F G Hit Compound F->G Potent Inhibition

Caption: Workflow for kinase inhibitor screening.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

Materials:

  • 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Assay buffer

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in assay buffer containing a constant percentage of DMSO.

  • Assay Setup:

    • Add the kinase, substrate, and ATP to the wells of the assay plate according to the manufacturer's instructions.

    • Add the serially diluted compound or vehicle control (DMSO) to the respective wells.

    • Include "no kinase" and "no substrate" controls.

  • Kinase Reaction:

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

    • Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of the inhibitor required to reduce the enzyme activity by 50%.
Dose-Response Curve A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect.

III. Application as a Potential Covalent Inhibitor

The propargyl alcohol moiety can be a "warhead" for covalent inhibitors.[11] While less reactive than other electrophiles, under certain conditions and with appropriate positioning within a binding site, it can form a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein.[12][13] This can lead to irreversible inhibition, which offers advantages such as prolonged duration of action and high potency.[14]

Conceptual Workflow for Covalent Inhibitor Evaluation

G A Compound (3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol) C Incubation A->C B Target Protein (with nucleophilic residue) B->C D Mass Spectrometry Analysis (Intact protein or peptide mapping) C->D E Detection of Covalent Adduct (Mass shift corresponding to compound) D->E F Confirmation of Covalent Binding E->F

Caption: Workflow for evaluating covalent binding.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Detection

This protocol outlines a method to determine if the compound forms a covalent adduct with a model protein.

Materials:

  • 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

  • Target protein with a known or suspected reactive nucleophile

  • Incubation buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., containing a high concentration of a thiol like glutathione)

  • LC-MS system (e.g., ESI-QTOF)

Procedure:

  • Incubation:

    • Incubate the target protein (e.g., at 10 µM) with an excess of the compound (e.g., 100 µM) in the incubation buffer.

    • As a control, incubate the protein with the vehicle (DMSO) alone.

    • Incubate at a suitable temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 24 hours).

  • Quenching:

    • At each time point, quench the reaction by adding the quenching solution to scavenge any unreacted compound.

  • Sample Preparation for MS:

    • Desalt the protein samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.

    • Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the desalted protein samples into the LC-MS system.

    • Acquire the mass spectra of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein.

    • Compare the molecular weight of the protein incubated with the compound to the control. A mass increase corresponding to the molecular weight of the compound (or a fragment thereof) indicates covalent adduct formation.

Expected Outcome Interpretation
Mass of treated protein = Mass of control proteinNo covalent binding observed.
Mass of treated protein = Mass of control protein + MW of compoundCovalent binding of one molecule of the compound.

IV. General Cytotoxicity Assessment

Before embarking on extensive target-specific assays, it is crucial to assess the general cytotoxicity of a new compound. This provides a baseline understanding of its potential therapeutic window.

Protocol 4: MTT Cell Viability Assay

Materials:

  • Human cell line of interest (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a promising scaffold for drug discovery, offering multiple avenues for exploration. Its utility as a building block in click chemistry allows for the rapid generation of diverse and complex molecules. The presence of the pyridine ring suggests potential as a kinase inhibitor, while the propargyl alcohol moiety introduces the possibility of covalent inhibition. The protocols outlined in this document provide a starting point for researchers to systematically investigate the biological activities of this compound and to unlock its full potential in the development of novel therapeutics.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

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  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]

  • Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)acroleins. RSC Publishing. [Link]

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  • Covalent inhibitors: a rational approach to drug discovery. PMC. [Link]

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  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

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  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

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  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Propargyl-Containing 2,4,6-Trisubstituted Pyrimidine Derivatives as Potential Anti-Parkinson Agents. ResearchGate. [Link]

  • Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. PMC. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • 3-[4-(Benz-yloxy)phen-yl]-1-(pyridin-3-yl)prop-2-en-1-one. PubMed. [Link]

  • Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. ResearchGate. [Link]

  • 4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. MDPI. [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. CAS. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

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Method

Application Notes and Protocols for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in Cancer Research

An In-depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the investigation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , hereafter designated as BPP , a novel investigational small molecule for cancer research. BPP's structure, featuring a pyridine core, is characteristic of compounds designed to function as kinase inhibitors.[1][2] This guide is structured to assist researchers in systematically evaluating the anticancer potential of BPP. The protocols and mechanistic insights described herein are based on established methodologies for characterizing novel small molecule inhibitors.[3][4] We present a hypothetical mechanism of action centered on the inhibition of key Receptor Tyrosine Kinases (RTKs) and provide detailed, validated protocols for in vitro characterization, including cell viability, target engagement, and mechanism of cell death analysis.

Introduction and Scientific Background

Small molecule inhibitors have become a cornerstone of targeted cancer therapy, offering precision and oral bioavailability that contrasts with traditional cytotoxic agents.[5][6] These drugs are designed to interfere with specific molecular pathways that are deregulated in cancer cells, thereby blocking tumor growth and survival.[1][4] A significant number of these inhibitors target protein kinases, enzymes that play a central role in cellular signal transduction.[2]

The chemical structure of BPP, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , suggests its potential as a therapeutic candidate. The pyridine heterocycle is a privileged scaffold found in numerous FDA-approved kinase inhibitors.[7][8] Based on this structural class, we hypothesize that BPP may function as an ATP-competitive inhibitor of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor proliferation, survival, and angiogenesis.[4][9]

This guide provides the necessary framework and detailed protocols to test this hypothesis and thoroughly characterize the anticancer activities of BPP in a preclinical laboratory setting.

Compound Details and Handling

Proper handling and preparation of BPP are critical for reproducible experimental outcomes.

Physicochemical Properties
PropertyValue
IUPAC Name 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Designation BPP
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Appearance White to off-white solid (predicted)
Purity ≥98% (recommended)
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol
Storage Store at -20°C, desiccated, and protected from light
Preparation of Stock Solutions
  • Primary Stock (10 mM): Carefully weigh the required amount of BPP powder. Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Aliquotting: Vortex gently until fully dissolved. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C. When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate cell culture medium. Note: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Proposed Mechanism of Action: Dual RTK Inhibition

We postulate that BPP functions by inhibiting signaling pathways crucial for tumor growth and vascularization.[2] Deregulated activation of RTKs like EGFR and VEGFR leads to the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[1][2] BPP is hypothesized to bind to the ATP-binding pocket of these kinases, preventing their autophosphorylation and blocking downstream signal transduction.[2][4]

Signaling_Pathway BPP BPP EGFR EGFR/VEGFR BPP->EGFR Inhibits RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Hypothetical inhibition of EGFR/VEGFR signaling by BPP.

Part 1: In Vitro Antiproliferative Activity

The first step in characterizing BPP is to determine its effect on cancer cell viability and proliferation.

Application: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[3]

Protocol: MTT Cell Viability Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition node1 1. Seed cells in 96-well plate (5,000-10,000 cells/well) node2 2. Incubate for 24h (37°C, 5% CO₂) node1->node2 node3 3. Treat with serial dilutions of BPP node2->node3 node4 4. Incubate for 48-72h node3->node4 node5 5. Add MTT solution (0.5 mg/mL) node4->node5 node6 6. Incubate for 4h node5->node6 node7 7. Add solubilization solution (DMSO) node6->node7 node8 8. Measure absorbance at 570 nm node7->node8

Caption: Standard workflow for the MTT cell viability assay.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'no-cell' blanks.

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of BPP in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the BPP-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Treatment Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of BPP concentration and use non-linear regression to determine the IC₅₀ value.

Hypothetical Data Presentation
Cell LineCancer TypeBPP IC₅₀ (µM)
A549Non-Small Cell Lung1.5
MCF-7Breast (ER+)3.2
HT-29Colorectal2.1
HLMECNormal Endothelial>50

This table illustrates how BPP might show potent activity against cancer cells with selectivity over normal cells.[3]

Part 2: Target Engagement and Pathway Analysis

To validate the proposed mechanism, it is essential to confirm that BPP engages its targets and modulates downstream signaling.

Application: Western Blot Analysis

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of kinase inhibition.[3]

Protocol: Western Blot for Phospho-Proteins

Western_Blot_Workflow node1 1. Treat cells with BPP (e.g., 0.5x, 1x, 2x IC₅₀) node2 2. Lyse cells in RIPA buffer with inhibitors node1->node2 node3 3. Determine protein concentration (BCA Assay) node2->node3 node4 4. Separate proteins via SDS-PAGE node3->node4 node5 5. Transfer proteins to PVDF membrane node4->node5 node6 6. Block membrane and probe with Primary Antibodies (e.g., p-EGFR, p-ERK) node5->node6 node7 7. Incubate with HRP-conjugated Secondary Antibody node6->node7 node8 8. Detect signal with Chemiluminescence (ECL) node7->node8

Caption: Key steps in the Western Blotting workflow.[3]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with BPP at various concentrations (e.g., 0, 0.5x, 1x, and 2x the IC₅₀ value) for a short duration (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH).

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to their total protein counterparts.

Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (AKT, ERK) in BPP-treated cells compared to the vehicle control.

Part 3: Elucidating the Mode of Cell Death

Understanding whether BPP causes cell cycle arrest or induces apoptosis is crucial for its characterization.

Application: Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry provides a high-throughput method to analyze individual cells. Annexin V/PI staining distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, while PI staining alone allows for cell cycle phase distribution analysis.[3]

Protocol: Annexin V/PI Apoptosis Assay

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with BPP at IC₅₀ concentrations for 24-48 hours.

  • Cell Collection: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

Annexin_V_PI_Assay cluster_results Flow Cytometry Quadrants Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) →

Caption: Interpretation of Annexin V/PI flow cytometry data.[3]

Protocol: Cell Cycle Analysis

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS. Resuspend in PBS containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Summary and Future Directions

This guide outlines a foundational strategy to characterize the anticancer properties of BPP. The proposed experiments will determine its potency (IC₅₀), confirm its mechanism of action (RTK inhibition via Western Blot), and elucidate its effects on cell fate (apoptosis and cell cycle analysis).

Positive results from these in vitro studies would warrant further investigation, including:

  • Kinase Selectivity Profiling: Screening BPP against a broad panel of kinases to determine its selectivity.

  • In Vivo Efficacy: Evaluating BPP in preclinical cancer models, such as tumor xenografts in mice.[9]

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Combination Studies: Investigating potential synergistic effects when combined with standard-of-care chemotherapies or other targeted agents.[10]

By following these structured protocols, researchers can generate a robust data package to support the continued development of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a potential cancer therapeutic.

References

  • Benchchem. "Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives.
  • OAText. "Small molecule inhibitors as emerging cancer therapeutics.
  • ResearchGate. "Mechanisms of small molecule inhibitors for tumor treatment.
  • PMC. "Small molecule inhibitors targeting the cancers.
  • Frontiers. "Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status.
  • Advances in Small Molecule Inhibitors for Cancer Inflammation and Autoimmune Diseases.
  • SpringerLink. "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • MDPI. "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents.
  • Semantic Scholar. "PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • International Journal of Chemical Studies. "Pyridine heterocycles: Compiling the anticancer capabilities.
  • PubMed. "Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor." Available at:

  • MDPI. "New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors.
  • MDPI. "Special Issue 'Targeted Therapy of Cancer: Innovative Drugs and Molecular Tools'.

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Application

Application Notes and Protocols: Investigating 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in Neuroscience Research

Introduction: A Novel Scaffold for Neurological Drug Discovery The pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Neurological Drug Discovery

The pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of biological systems, including the central nervous system (CNS).[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for CNS-active compounds.[1] The molecule 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol combines this proven scaffold with an alkynyl-alcohol moiety, a functional group known to participate in the binding of various small molecules to protein targets.[4][5] While this specific molecule is not extensively documented in existing neuroscience literature, its structural components suggest a strong potential for interaction with key neurological targets.

This guide puts forth the hypothesis that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol acts as a modulator of Glycogen Synthase Kinase-3 (GSK-3) , a critical enzyme implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.[6][7] Hyperactivity of GSK-3 is a common pathological feature in conditions such as Alzheimer's disease, Parkinson's disease, and mood disorders.[8] Consequently, the inhibition of GSK-3 has emerged as a promising therapeutic strategy.[7][9] This document provides a comprehensive framework for researchers to investigate the potential of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a novel GSK-3 inhibitor and to explore its downstream effects on the canonical Wnt/β-catenin signaling pathway , a crucial regulator of neuronal health and function.[10][11][12]

The GSK-3/Wnt Signaling Axis: A Prime Target in Neurodegeneration

GSK-3 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, influencing a wide range of cellular processes.[8] In the brain, its activity is tightly regulated, and its dysregulation contributes to neuronal dysfunction and death.[6] One of the most well-characterized roles of GSK-3 is as a key negative regulator of the canonical Wnt/β-catenin pathway.

In the absence of a Wnt ligand, GSK-3, as part of a "destruction complex," phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[12] This keeps cytoplasmic β-catenin levels low. The binding of a Wnt ligand to its receptor complex on the cell surface leads to the inhibition of the destruction complex and, consequently, the inhibition of GSK-3 activity.[10][11] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with transcription factors of the TCF/LEF family to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[11]

Dysfunctional Wnt/β-catenin signaling is increasingly recognized as a key factor in the progression of neurodegenerative diseases.[10][11] For instance, reduced Wnt signaling and hyperactivity of GSK-3 are associated with the accumulation of amyloid-beta plaques and hyperphosphorylated tau, the pathological hallmarks of Alzheimer's disease.[8] Therefore, small molecules that can inhibit GSK-3 and thereby activate Wnt/β-catenin signaling hold significant therapeutic potential.[13]

Below is a conceptual diagram of the proposed mechanism of action for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Wnt_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Wnt Wnt Frizzled/LRP5_6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5_6 Binds Dishevelled Dishevelled Frizzled/LRP5_6->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, CK1) Dishevelled->Destruction_Complex Inhibits GSK3 GSK-3 Destruction_Complex->GSK3 beta_Catenin β-catenin GSK3->beta_Catenin Phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome Degraded beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Accumulates & Translocates Test_Compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Test_Compound->GSK3 Inhibits TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Proposed mechanism of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in the Wnt/β-catenin pathway.

Experimental Protocols

The following protocols provide a roadmap for characterizing the effects of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol on GSK-3 activity and downstream cellular signaling.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay

This protocol aims to directly measure the inhibitory potential of the test compound on recombinant human GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, dissolved in DMSO

  • Known GSK-3 inhibitor as a positive control (e.g., CHIR99021)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

  • Add 2 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for GSK-3β.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundGSK-3β IC50 (nM)
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-olTBD
CHIR99021 (Positive Control)~5-10
Protocol 2: Cellular Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the compound's ability to activate TCF/LEF-mediated transcription, a hallmark of canonical Wnt pathway activation.

Materials:

  • HEK293T cells

  • TOPFlash and FOPFlash luciferase reporter plasmids (TOPFlash contains multiple TCF/LEF binding sites driving luciferase expression; FOPFlash has mutated binding sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 3000 or similar transfection reagent

  • DMEM with 10% FBS

  • Test compound and positive control (e.g., Wnt3a conditioned media or CHIR99021)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with either TOPFlash or FOPFlash plasmid along with the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Allow the cells to recover for 24 hours post-transfection.

  • Treat the transfected cells with various concentrations of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, positive control, or vehicle (DMSO) for 18-24 hours.

  • Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation by dividing the normalized TOPFlash activity by the normalized FOPFlash activity for each treatment condition.

  • Plot the fold activation against the compound concentration to determine the EC50.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays cluster_functional Functional Neuroprotection Assay Kinase_Assay GSK-3β Kinase Assay IC50_Det Determine IC50 Kinase_Assay->IC50_Det Reporter_Assay TOP/FOP Flash Assay IC50_Det->Reporter_Assay Inform Dosing Cell_Culture HEK293T or Neuronal Cells Cell_Culture->Reporter_Assay Western_Blot Western Blot for β-catenin & p-GSK-3β Cell_Culture->Western_Blot Reporter_Assay->Western_Blot Confirm Mechanism Treatment Treat with Compound Western_Blot->Treatment Validate Target Engagement Neuronal_Culture Primary Neurons or SH-SY5Y cells Insult Induce Stress (e.g., Aβ oligomers) Neuronal_Culture->Insult Insult->Treatment Viability_Assay Assess Viability (e.g., MTT, LDH) Treatment->Viability_Assay

Caption: A generalized workflow for the characterization of a novel GSK-3 inhibitor.

Protocol 3: Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

This protocol assesses the ability of the compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a process in which GSK-3 hyperactivity is implicated.[13]

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Aβ (1-42) oligomers (prepared according to established protocols)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells or primary neurons in 96-well plates. For SH-SY5Y, differentiation with retinoic acid may be performed to induce a more neuron-like phenotype.

  • Pre-treat the cells with various concentrations of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol for 2-4 hours.

  • Expose the cells to a toxic concentration of Aβ (1-42) oligomers (e.g., 5-10 µM) for 24-48 hours. Include control wells with vehicle only, compound only, and Aβ only.

  • After the incubation period, assess cell viability using the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity) according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with Aβ and the compound to those treated with Aβ alone.

  • Plot the percent neuroprotection against the compound concentration to evaluate its protective efficacy.

Expected Outcomes:

AssayEndpointExpected Result with Active Compound
GSK-3β Kinase AssayIC50 ValueLow nanomolar to micromolar range
TOP/FOP Flash AssayEC50 ValueDose-dependent increase in TOPFlash activity
Western BlotProtein LevelsIncreased total β-catenin, decreased phospho-GSK-3β (Ser9)
Neuroprotection Assay% Cell ViabilityDose-dependent rescue of neuronal viability from Aβ toxicity

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a potential GSK-3 inhibitor for neuroscience applications. Positive results from these assays would provide strong evidence for its mechanism of action and warrant further investigation.

Future studies could include:

  • Kinase selectivity profiling: Assessing the compound's inhibitory activity against a panel of other kinases to determine its selectivity.

  • In vivo studies: Evaluating the compound's pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of neurodegenerative diseases.[6]

  • Structural biology: Co-crystallization of the compound with GSK-3β to elucidate its binding mode.

The exploration of novel chemical scaffolds like 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is essential for the development of the next generation of therapeutics for devastating neurological disorders.

References

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  • WNT-β Catenin Signaling as a Potential Therapeutic Target for Neurodegenerative Diseases: Current Status and Future Perspective. (2023). MDPI. [Link]

  • How the Wnt signaling pathway protects from neurodegeneration: the mitochondrial scenario. (2015). Frontiers. [Link]

  • How the Wnt signaling pathway protects from neurodegeneration: the mitochondrial scenario. (2015). PMC - PubMed Central. [Link]

  • Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. (2021). MDPI. [Link]

  • Wnt signaling in the nervous system and in Alzheimer's disease. (2014). Oxford Academic. [Link]

  • GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. (2011). PMC. [Link]

  • What GSK-3 inhibitors are in clinical trials currently? (2025). Patsnap Synapse. [Link]

  • New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis. (2023). PMC. [Link]

  • Inhibition of Glycogen Synthase Kinase 3 Prevents Synaptic Long- Term Depression and Facilitates Cognition in C57bl/6J Mice. (n.d.). [Source URL not available]
  • Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. (2007). PubMed. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

  • Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. (n.d.). PMC. [Link]

  • (E)-3-(Pyridin-2-ylethynyl)-cyclohex-2-enone-O-2-(2-[18F]fluoroethoxy)ethyl oxime. (2011). NCBI. [Link]

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. (n.d.). PMC. [Link]

  • pharmacological activities of pyridine derivatives: a review. (n.d.). wjpps. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PMC. [Link]

  • 3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis. (n.d.). PMC. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). PubMed. [Link]

  • Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. (2023). MDPI. [Link]

  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. (2020). MDPI. [Link]

  • (PDF) Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. (n.d.). ResearchGate. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (n.d.). PMC. [Link]

  • Studies on Novel Pyridine and 2-pyridone Derivatives of N-arylpiperazine as α-adrenoceptor Ligands. (n.d.). Bentham Science Publisher. [Link]

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  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]

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Method

Application Note: A Framework for the Antimicrobial Evaluation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework for the synthesis and systematic evaluation of the novel compound 3-(4-(Benzyloxy)pyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the synthesis and systematic evaluation of the novel compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a potential antimicrobial agent. The protocols herein detail a plausible synthetic route, methods for determining quantitative antimicrobial efficacy against a panel of pathogenic microbes, foundational assays to investigate the mechanism of action, and a validated cytotoxicity assessment to establish a preliminary therapeutic window. This guide is designed to provide researchers with a robust, self-validating workflow, from chemical synthesis to biological characterization, ensuring data integrity and reproducibility in the early-stage discovery of new antimicrobial candidates.

Introduction: Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol integrates three key structural motifs with established precedence in medicinal chemistry, providing a strong rationale for its investigation:

  • Pyridine Ring: A core heterocyclic scaffold found in numerous FDA-approved drugs. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial effects.[1]

  • Propargyl Alcohol: This functional group, containing a terminal alkyne and a hydroxyl group, is a versatile synthetic intermediate and has been incorporated into molecules with demonstrated biological activities, including antimicrobial properties.[2][3][4]

  • Benzyloxy Group: This substituent can enhance lipophilicity, potentially improving the compound's ability to penetrate bacterial cell membranes.[5]

The combination of these motifs in a single molecule presents a unique opportunity for discovering a novel mechanism of action or a synergistic effect that could be effective against drug-resistant pathogens. This application note outlines the critical steps to synthesize this compound and rigorously evaluate its potential as a new antimicrobial therapeutic.

Section 1: Synthesis and Characterization

A plausible and efficient method for synthesizing the target compound is the Sonogashira cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides.[6][7][8]

Protocol 1: Synthesis via Sonogashira Coupling

Objective: To synthesize 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol from 3-iodo-4-(benzyloxy)pyridine and propargyl alcohol.

Materials:

  • 3-iodo-4-(benzyloxy)pyridine (starting material)

  • Propargyl alcohol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-(benzyloxy)pyridine (1 equivalent).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.06 eq.).

  • Solvent and Reagents: Add anhydrous THF and TEA (3 eq.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add propargyl alcohol (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate with the propargyl alcohol, which then undergoes transmetalation to the palladium center, leading to the formation of the desired C-C bond after reductive elimination.[7] The amine base is crucial for scavenging the HI produced during the reaction.[8]

Section 2: Quantitative Antimicrobial Efficacy

The cornerstone of antimicrobial evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Protocol 2: Broth Microdilution for MIC Determination

Objective: To quantitatively determine the MIC of the test compound against a panel of clinically relevant bacteria.

Standard: This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][12]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells with inoculum and broth only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: Wells with a known antibiotic.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: MIC Values (µg/mL)

Compound S. aureus E. coli P. aeruginosa C. albicans
Test Compound TBD TBD TBD TBD
Ciprofloxacin 0.5 0.015 0.25 N/A
Fluconazole N/A N/A N/A 1

TBD: To Be Determined; N/A: Not Applicable.

Section 3: Investigating the Mechanism of Action (MoA)

Based on the lipophilic nature of the benzyloxy-pyridine moiety, a plausible initial hypothesis is that the compound targets the bacterial cytoplasmic membrane.[13] A membrane potential assay can effectively test this hypothesis.

Protocol 3: Bacterial Membrane Potential Assay

Objective: To determine if the test compound disrupts the bacterial cytoplasmic membrane potential.

Principle: The voltage-sensitive dye, such as DiSC₃(5), exhibits fluorescence quenching when it accumulates in polarized, energized bacterial membranes.[14] Depolarization of the membrane by an antimicrobial agent leads to the release of the dye into the medium, resulting in a significant increase in fluorescence.[15][16][17][18]

Materials:

  • Voltage-sensitive dye DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

  • Log-phase bacterial culture (e.g., S. aureus)

  • Buffer (e.g., PBS or HEPES)

  • Valinomycin (positive control for depolarization)

  • Glucose (to energize cells)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend them in buffer to a specific optical density (e.g., OD₆₀₀ of 0.2).[14]

  • Energization: Add glucose to the cell suspension to ensure the cells are metabolically active and have a stable membrane potential.

  • Dye Loading: Add DiSC₃(5) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.

  • Assay:

    • Transfer the dye-loaded cell suspension to a 96-well plate.

    • Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Add valinomycin to positive control wells.

    • Add vehicle (DMSO) to negative control wells.

  • Measurement: Monitor the fluorescence kinetics immediately using a plate reader (e.g., Excitation: 622 nm, Emission: 670 nm).

  • Analysis: A rapid and sustained increase in fluorescence upon addition of the test compound indicates membrane depolarization.

Visualization of Proposed Mechanism

MoA_Diagram cluster_membrane Bacterial Cytoplasmic Membrane Membrane Lipid Bilayer (Polarized, ΔΨ) IonChannel Ion Channel Formation / Pore Creation Membrane->IonChannel Disrupts Integrity Compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Compound->Membrane Inserts into membrane Depolarization Membrane Depolarization (ΔΨ Collapse) IonChannel->Depolarization Causes Ion Leakage (K+, H+) CellDeath Cell Death Depolarization->CellDeath Leads to

Caption: Proposed mechanism of action via membrane depolarization.

Section 4: In Vitro Cytotoxicity and Selectivity

A promising antimicrobial candidate must be selectively toxic to microbial cells while exhibiting minimal toxicity to host mammalian cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity as an indicator of viability.[19][20]

Protocol 4: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound on a mammalian cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate.[20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[19]

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Test compound

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[19]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%) by plotting a dose-response curve.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antimicrobial compound. It is the ratio of the compound's cytotoxicity to its antimicrobial activity.[22]

Formula: SI = CC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)

A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to host cells, suggesting a wider therapeutic window.[22][23]

Data Presentation: Cytotoxicity and Selectivity

Organism MIC (µg/mL) CC₅₀ (µg/mL) vs. HEK293 Selectivity Index (SI)
S. aureus TBD TBD TBD
E. coli TBD TBD TBD

TBD: To Be Determined.

Visualization of the Overall Workflow

Workflow_Diagram cluster_synthesis Phase 1: Chemistry cluster_bio Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis A Synthesis & Purification (Protocol 1) B Structural Characterization (NMR, HRMS) A->B C Antimicrobial Efficacy (MIC Determination) (Protocol 2) B->C Pure Compound D Mechanism of Action (Membrane Potential Assay) (Protocol 3) C->D Inform MoA Hypothesis F Selectivity Index Calculation (SI = CC50 / MIC) C->F E Cytotoxicity Assay (MTT Assay) (Protocol 4) E->F G Lead Candidate Decision F->G

Caption: High-level workflow for antimicrobial compound evaluation.

References

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  • Microbiology Society. (2022, September 27). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available from: [Link]

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  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Tenger Chemical. (2024, November 4). propargyl alcohol. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

  • PMC. (n.d.). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Available from: [Link]

Sources

Application

Application Note: In Vivo Formulation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

This Application Note and Protocol guide details the formulation and in vivo administration of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . As no specific commercial monograph exists for this compound, this guide treats...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the formulation and in vivo administration of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol .

As no specific commercial monograph exists for this compound, this guide treats it as a Novel Chemical Entity (NCE) . The protocols are derived from first-principles medicinal chemistry, targeting the specific physicochemical properties of the 3,4-disubstituted pyridine scaffold (lipophilicity driven by the benzyloxy group; pH-dependent solubility driven by the pyridine nitrogen; and potential reactivity of the propargyl alcohol).

Compound Profile & Physicochemical Assessment

Before formulation, the researcher must understand the molecule's behavior in solution. This compound features a basic pyridine nitrogen and a lipophilic benzyl ether, making it a Class II (Low Solubility, High Permeability) candidate in the Biopharmaceutics Classification System (BCS).

Structural Properties[1][2]
  • Chemical Formula: C₁₅H₁₃NO₂

  • Molecular Weight: ~239.27 g/mol

  • Key Functional Groups:

    • Pyridine Nitrogen: Weakly basic (Estimated pKa ~5.2–5.8). Solubility will increase significantly at pH < 4.0.

    • Benzyloxy Group: Adds significant lipophilicity and steric bulk.

    • Propargyl Alcohol: Polar but reactive; potential for oxidation or metabolic conjugation.

  • Estimated LogP: 2.5 – 3.2 (Lipophilic).

  • Solubility Profile:

    • Water/Saline (pH 7.4): Poor (< 0.1 mg/mL).

    • DMSO/DMA: Excellent (> 50 mg/mL).

    • Ethanol/PEG400: Good.

Formulation Strategy & Vehicle Selection

For in vivo studies (PK, efficacy, or toxicity), the goal is to achieve a solution (not a suspension) to ensure dose uniformity and bioavailability.

Vehicle Decision Tree (Graphviz)

Use this logic flow to select the appropriate vehicle based on your target route of administration.

VehicleSelection Start Start: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Route Select Administration Route Start->Route IV Intravenous (IV) Route->IV IP_PO Intraperitoneal (IP) / Oral (PO) Route->IP_PO Cyclodextrin Vehicle A: 20% HP-β-CD in Saline (Low Irritation, High Stability) IV->Cyclodextrin Preferred Acidic Vehicle C: 50mM Citrate Buffer (pH 4.0) (Exploits Pyridine pKa) IV->Acidic Alternative (Slow Infusion) SolubilityCheck Check Solubility in 10% DMSO IP_PO->SolubilityCheck SolubilityCheck->Cyclodextrin Precipitates Cosolvent Vehicle B: 5% DMSO / 40% PEG400 / 55% Saline (Standard Discovery Formulation) SolubilityCheck->Cosolvent Soluble

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility.

Detailed Formulation Protocols

Protocol A: Co-Solvent Formulation (Standard for IP/PO)

Target Concentration: 1 – 10 mg/mL Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline (v/v)

Materials:

  • Compound (Powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile grade.

  • Polyethylene Glycol 400 (PEG400).

  • Sterile Saline (0.9% NaCl).

  • Vortex mixer and Sonicator.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol into a sterile glass vial.

    • Example: For 10 mL of 5 mg/mL solution, weigh 50 mg.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).

    • Example: Add 0.5 mL DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate at 37°C for 5-10 minutes until a clear yellow/amber solution is obtained.

  • Secondary Solvent: Add the calculated volume of PEG400 (40% of total volume).

    • Example: Add 4.0 mL PEG400.

    • Note: The solution may warm slightly; this aids dissolution. Vortex to mix.

  • Aqueous Phase: Slowly add Sterile Saline (55% of total volume) dropwise while vortexing.

    • Example: Add 5.5 mL Saline.

    • Critical Check: Watch for "crashing out" (cloudiness). If a precipitate forms, the compound is not stable in this ratio. Switch to Protocol B (Cyclodextrin).

  • Sterilization: Filter through a 0.22 µm PES or PTFE syringe filter into a sterile dosing vial.

Protocol B: Cyclodextrin Complexation (Preferred for IV)

Target Concentration: 1 – 5 mg/mL Vehicle Composition: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water/Saline.

Mechanism: The hydrophobic pyridine/benzyl core enters the cyclodextrin cavity, shielding it from water while maintaining solubility.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% w/v stock solution of HP-β-CD in sterile water. Filter sterilize (0.22 µm).

  • Weighing: Weigh the compound into a vial.

  • Acidification (Optional "pH Shift" method):

    • Add 1 equivalent of 0.1 M HCl to the powder to convert the pyridine to its hydrochloride salt. This vastly speeds up dissolution.

    • Example: For 23.9 mg (0.1 mmol) of compound, add 1 mL of 0.1 M HCl. Vortex until dissolved.

  • Complexation: Add the 20% HP-β-CD solution to the desired volume.

  • Neutralization: Slowly adjust pH back to ~5.5–6.0 using 0.1 M NaOH if necessary. The cyclodextrin will keep the neutral form in solution preventing precipitation.

  • Equilibration: Shake or rotate the vial at Room Temperature for 1 hour to ensure equilibrium complexation.

In Vivo Administration Guidelines

Dosing Parameters
ParameterMouse (20-25g)Rat (200-250g)Notes
Max Vol (IV) 5 mL/kg (100-125 µL)5 mL/kg (1-1.25 mL)Slow bolus (15-30 sec)
Max Vol (IP) 10 mL/kg (200-250 µL)10 mL/kg (2-2.5 mL)Warm to body temp before injection
Max Vol (PO) 10 mL/kg (200-250 µL)10 mL/kg (2-2.5 mL)Use flexible gavage needle
pH Range 4.5 – 8.04.5 – 8.0Avoid pH < 4.0 for IP to prevent irritation
Handling & Stability
  • Light Sensitivity: The propargyl alcohol and benzyl ether moieties can be sensitive to UV light. Store formulations in amber vials.

  • Stability: Prepare fresh daily. The propargyl alcohol can undergo slow oxidation in aqueous solution over days.

  • Observation: Monitor animals for signs of cholinergic effects (tremors, salivation) or sedation, as pyridine derivatives can sometimes interact with CNS receptors (e.g., nicotinic receptors).

Quality Control & Validation

HPLC Method for Stability Testing

Verify the concentration and stability of your formulation before dosing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Retention: The compound is moderately lipophilic; expect elution around 6-7 minutes in a 10-min gradient.

Biological Validation (Workflow)

Validation Step1 Formulate Compound (Protocol A or B) Step2 Visual Inspection (Clear? No Crystals?) Step1->Step2 Step3 Filter Sterilize (0.22 µm PES) Step2->Step3 Step4 HPLC Verification (Conc. within ±10%) Step3->Step4 Step5 In Vivo Dosing Step4->Step5

Figure 2: Quality control workflow ensuring formulation integrity prior to animal administration.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for physicochemical properties of pyridine scaffolds).
Method

Application Notes and Protocols for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific safety data sheet (SDS) or detailed handling protocols for 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol are publicly available. The f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or detailed handling protocols for 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol are publicly available. The following guidelines have been synthesized by analyzing the hazards associated with its core functional groups: a pyridine ring, a benzyloxy ether, and a propargyl alcohol moiety. These recommendations are based on established best practices for structurally similar and more well-documented chemicals. Users must conduct their own risk assessment before use and consult with their institution's Environmental Health and Safety (EHS) department.

Compound Overview and Structural Rationale for Handling

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a multifunctional organic compound. Its structure necessitates careful handling due to the combined reactivity and potential hazards of its constituent parts.

  • Propargyl Alcohol Moiety (prop-2-yn-1-ol): This is the primary driver of the compound's hazard profile. Propargyl alcohol itself is classified as a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also corrosive and can cause severe skin and eye burns.[1][3] The terminal alkyne group presents a risk of forming explosive metal acetylides, and the molecule may polymerize under the influence of heat, light, or oxidizers.[3]

  • Pyridine Ring: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] It is a skin, eye, and respiratory tract irritant.[4][6] Vapors are heavier than air and can travel to an ignition source.[6][7]

  • Benzyloxy Group: Benzyl ethers are generally stable but can be cleaved under various conditions, including strong acids and catalytic hydrogenation.[8][9] The aromatic nature of both the benzyl and pyridine rings suggests a potential sensitivity to light, which can induce degradation.[10][11][12]

A thorough understanding of these individual hazards is critical for establishing a robust safety protocol.

Hazard Identification and Classification

While an official GHS classification is not available for this specific molecule, a presumptive classification can be inferred from its components.

Hazard CategoryPresumptive Classification & Rationale
Physical Hazards Flammable Liquid (Category 3) : Based on propargyl alcohol (Flash Point: 33-36°C) and pyridine (Flash Point: 20°C).[1][3][13][14] Vapors may form explosive mixtures with air.[3][15]
Health Hazards Acute Toxicity, Oral (Category 3) : Based on propargyl alcohol.[1][2]
Acute Toxicity, Dermal (Category 1-3) : Based on propargyl alcohol.[1][2][16]
Acute Toxicity, Inhalation (Category 2-3) : Based on propargyl alcohol.[1][2][16]
Skin Corrosion/Irritation (Category 1B) : Based on propargyl alcohol.[1][16]
Serious Eye Damage/Irritation (Category 1) : Based on propargyl alcohol.[1][16]
Environmental Hazards Toxic to Aquatic Life : Based on propargyl alcohol and pyridine.[1][15]

NFPA 704 Diamond (Estimated):

  • Health (Blue): 3 - Can cause serious or permanent injury.[14][17]

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[17][18]

  • Instability/Reactivity (Yellow): 0-1 - Generally stable, but the alkyne group warrants caution.[17][18]

Safe Handling Protocols

Engineering Controls

The primary method for controlling exposure should be robust engineering controls.

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[19][20]

  • Ventilation: The work area must be well-ventilated to prevent the accumulation of flammable vapors.[20][21]

  • Grounding and Bonding: Metal containers and equipment used for transfer should be grounded and bonded to prevent static discharge, which could serve as an ignition source.[13][22]

  • Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be immediately accessible in the work area.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all handling procedures.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for resistance to both pyridine and propargyl alcohol.[20][23] Change gloves immediately if contamination occurs.[22]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[19][23] When there is a risk of splashing or a highly exothermic reaction, a face shield should be worn over the goggles.[24]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[24] Ensure full coverage of the legs and use closed-toe, chemical-resistant shoes.[24][25]

  • Respiratory Protection: If engineering controls are insufficient or during a spill, a respirator may be necessary.[19][23] Consult with your institution's EHS for proper respirator selection and fit-testing.[26]

PPE_Workflow cluster_ppe Mandatory PPE Ensemble cluster_controls Engineering Controls Goggles Chemical Splash Goggles Gloves Resistant Gloves (Nitrile) Coat Flame-Resistant Lab Coat Shoes Closed-Toe Shoes FumeHood Chemical Fume Hood Ventilation Adequate Ventilation Researcher Researcher Task Handling Compound Researcher->Task Initiates Task->Goggles Requires Task->Gloves Requires Task->Coat Requires Task->Shoes Requires Task->FumeHood Requires Task->Ventilation Requires

Caption: Required PPE and Engineering Controls for Handling.

Storage Guidelines

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Temperature: Store in a cool, dry, well-ventilated area.[13][20] Refrigeration may be advisable to maintain long-term quality, but ensure the container is tightly sealed to prevent moisture condensation upon removal.[15][27] Ideal storage is between 2-8°C.

  • Light: The aromatic rings make the compound potentially light-sensitive.[10] Store in an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[11][12] Keep in the dark.[3]

  • Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or moisture-related degradation.[27]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bases.[3][14] Keep away from heat, sparks, and open flames.[4][5][13]

  • Container: Use a tightly sealed, properly labeled container.[5][13] Glass is a suitable material.[4]

Storage_Protocol cluster_conditions Optimal Storage Conditions cluster_avoid Store Separately From Compound 3-(4-(Benzyloxy)pyridin- 3-yl)prop-2-yn-1-ol Temp Cool & Dry (2-8°C) Compound->Temp Store Under Light Protect from Light (Amber Vial) Compound->Light Store Under Atmosphere Inert Atmosphere (Argon/Nitrogen) Compound->Atmosphere Store Under Ventilation Well-Ventilated Area Compound->Ventilation Store Under Oxidizers Strong Oxidizers Compound->Oxidizers Keep Away From Acids Strong Acids Compound->Acids Keep Away From Ignition Ignition Sources Compound->Ignition Keep Away From

Caption: Key Storage Requirements and Incompatibilities.

Emergency Procedures

Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.[15]

  • Control Ignition Sources: Eliminate all sources of ignition (flames, sparks, hot surfaces).[22]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with a non-combustible absorbent like sand, vermiculite, or earth.[3][20] Do not use combustible materials like paper towels.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[13][15]

  • Decontamination: Clean the spill area thoroughly.

First Aid
  • Inhalation: Move the person to fresh air immediately. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Fire Fighting
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[19][28] Avoid using a direct water jet, as it may spread the fire.[19]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[3][15]

  • Hazards: Containers may explode when heated.[15] Combustion may produce toxic gases such as oxides of nitrogen and hydrogen cyanide.[6]

Disposal Guidelines

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not pour down the drain or mix with general waste.[20] Adhere to all local, state, and federal regulations.

Potential Research Applications & Protocols

Given its structure, this compound is likely an intermediate in medicinal chemistry, particularly as a building block in kinase inhibitor synthesis or other drug discovery programs. The propargyl alcohol group is a versatile handle for various chemical transformations.

Protocol Example: Sonogashira Coupling

The terminal alkyne is amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (1.0 eq.), an aryl halide (e.g., iodobenzene, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 60°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove metal salts, and rinse with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol. NJ.gov.
  • S
  • Thermo Fisher Scientific. (2018, October 26).
  • Santa Cruz Biotechnology, Inc. (2023, May 25).
  • ILO and WHO. (2021). ICSC 0673 - Propargyl Alcohol.
  • Chem-Supply Pty Ltd. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • VWR International. (n.d.).
  • NOAA. (n.d.). Propargyl alcohol - Report. CAMEO Chemicals.
  • ChemDmart. (n.d.).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Novachem. (2018, September 12). Pyridine-D5 (D, 99.5%)
  • Occupational Safety and Health Administration. (2021, January 28). Pyridine. OSHA.gov.
  • Wikipedia. (n.d.). Propargyl alcohol.
  • National Institutes of Health. (n.d.). Pyridine. PubChem.
  • Thermo Fisher Scientific. (2018, October 26).
  • Iberchem. (2025, August 16). Temperature Control and Storage Conditions of Essences in the Production Line.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Organic Chemistry Portal. (n.d.). Benzyl ethers.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Kansas Pipeline Associ
  • Dartmouth College. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • NOAA. (n.d.). Pyridine. CAMEO Chemicals.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • TutorChase. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Welcome to the technical support center for the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond standard protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Challenge

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] However, the synthesis of a molecule like 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol presents specific challenges. The pyridine ring, an electron-deficient heterocycle, can influence the catalytic cycle, while the propargyl alcohol moiety introduces a potentially sensitive functional group.[3] This guide will address these nuances to help you optimize your reaction for high yield and purity.

Core Principles and Mechanism

A foundational understanding of the Sonogashira coupling mechanism is crucial for effective troubleshooting. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4]

The Catalytic Cycle:

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (e.g., 3-halo-4-(benzyloxy)pyridine), forming a Pd(II) complex. This is often the rate-limiting step.[1]

    • Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide (formed in the copper cycle), transferring the alkyne group to the palladium.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1]

  • Copper Cycle:

    • The copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the terminal alkyne itself, facilitating the transmetalation step.

For challenging substrates, a copper-free Sonogashira coupling can be an effective alternative to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6][7] In this variation, the deprotonated alkyne is thought to coordinate directly with the palladium center.[8]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Cu(I)X Cu(I)X Cu-C≡C-R Cu-C≡C-R H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Base Cu-C≡C-R->Ar-Pd(II)-X(L2)

Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira coupling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Q1: I am observing low to no yield of my desired product. What are the likely causes and how can I fix it?

A1: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Reagent Quality: Ensure your palladium catalyst, copper(I) iodide (if used), and phosphine ligands are fresh and have been stored under an inert atmosphere.[9] Palladium catalysts can degrade over time, leading to reduced activity.

  • Reaction Atmosphere: The Sonogashira coupling, especially the copper-catalyzed version, is sensitive to oxygen.[9] Ensure your reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.

  • Inadequate Temperature: While many Sonogashira couplings proceed at room temperature, couplings involving less reactive aryl bromides or chlorides often require heating.[5][10] If you are using a 3-bromopyridine derivative, consider increasing the temperature to 50-80 °C.

  • Substrate-Specific Issues: The electron-deficient nature of the pyridine ring can sometimes complicate the reaction. Additionally, the unprotected hydroxyl group of the propargyl alcohol could potentially coordinate to the metal centers.

Troubleshooting Workflow:

Troubleshooting_Yield start Low or No Yield check_reagents Verify Reagent & Catalyst Quality (Fresh, Properly Stored) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere If reagents are good optimize_temp Optimize Reaction Temperature (Consider heating for Aryl Bromides) check_atmosphere->optimize_temp If atmosphere is inert screen_conditions Systematically Screen Parameters (Catalyst, Ligand, Solvent, Base) optimize_temp->screen_conditions If temperature is optimized consider_protection Consider Protecting the Alcohol (e.g., as a silyl ether) optimize_temp->consider_protection success Improved Yield screen_conditions->success consider_protection->screen_conditions

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I am seeing a significant amount of a byproduct that I suspect is the homocoupling of my propargyl alcohol. How can I minimize this?

A2: The formation of a di-alkyne byproduct is known as Glaser or Hay coupling and is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1][9][11]

  • Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen.[9] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are critical.

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free protocol is a highly effective strategy.[1][6] This often requires the use of specific ligands that can facilitate the palladium-catalyzed coupling without copper.

  • Slow Addition of the Alkyne: Adding the propargyl alcohol slowly to the reaction mixture can help maintain a low concentration of the alkyne at any given time, disfavoring the bimolecular homocoupling reaction.[9]

  • Use of a Co-solvent: In some cases, using a co-solvent like water can lead to a purer product, potentially by enhancing the solubility of the base and minimizing side reactions.[12]

Q3: How do I choose the optimal catalyst, ligand, solvent, and base for my specific reaction?

A3: The choice of reaction components is highly substrate-dependent. For the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, consider the following starting points and optimization strategies.

ComponentRecommended Starting PointOptimization ConsiderationsRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%)Try other catalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a phosphine ligand.These are common, commercially available, and effective for a wide range of substrates.[4][13]
Copper Co-catalyst CuI (4-10 mol%)Consider copper-free conditions if homocoupling is an issue.[1]CuI accelerates the reaction by forming a more reactive copper acetylide.[5]
Ligand PPh₃ (Triphenylphosphine)For challenging couplings, consider more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or XPhos.[4][14][15]Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich ligands can promote the oxidative addition step.[4]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Screen other amine bases like piperidine or inorganic bases like K₂CO₃ or Cs₂CO₃.[16][17]The base is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[1]
Solvent THF, DMF, or a mixture of THF/Et₃NToluene or dioxane can also be effective. Ensure the solvent is anhydrous and degassed.[9][10]The solvent needs to dissolve all reactants and facilitate the reaction. Polar aprotic solvents are often used.

Q4: My product is difficult to purify. Are there any tips for the workup and purification?

A4: The presence of the pyridine nitrogen and the hydroxyl group can make the product polar and sometimes difficult to purify by standard silica gel chromatography.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is recommended. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine base and any inorganic salts.[9]

  • Column Chromatography:

    • If the product is streaking on the silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to prevent interaction with the acidic silica.

    • A gradient elution starting with a less polar solvent system and gradually increasing the polarity can improve separation.

  • Alternative Purification: If chromatography is challenging, consider recrystallization or precipitation. Dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent can sometimes induce crystallization of the pure product.[18]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a robust starting point for the synthesis.

  • To a flame-dried Schlenk flask under a positive pressure of argon, add 3-bromo-4-(benzyloxy)pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[13]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine (typically a 2:1 to 5:1 ratio of THF:Et₃N).

  • Add propargyl alcohol (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This is an alternative for cases where alkyne homocoupling is a significant issue.

  • To a flame-dried Schlenk flask under a positive pressure of argon, add 3-bromo-4-(benzyloxy)pyridine (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), and a suitable ligand like XPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous, degassed solvent such as THF or dioxane.

  • Add a base, for example, Cs₂CO₃ (2.0 equiv).

  • Add propargyl alcohol (1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

References

  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes - Benchchem.
  • Al-Balushi, R. A., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(1), 1-23. Available from: [Link]

  • Technical Support Center: Sonogashira Coupling of Complex Molecules - Benchchem.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available from: [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. Available from: [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. Available from: [Link]

  • Hayes, C. J., et al. (2005). An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. Tetrahedron, 61(44), 10474-10481. Available from: [Link]

  • Palkovits, R., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15459-15470. Available from: [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling... Available from: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available from: [Link]

  • ResearchGate. (n.d.). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. Available from: [Link]

  • Köcher, S., & Herrmann, W. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. Available from: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Majumdar, K. C., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-17. Available from: [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 23(48), 11531-11535. Available from: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Gryko, D. T., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2261-2268. Available from: [Link]

  • Lee, D.-H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. Available from: [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Available from: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available from: [Link]

  • Wang, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(12), 7088-7094. Available from: [Link]

  • ResearchGate. (2017). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. Available from: [Link]

  • Liang, Y., et al. (2006). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 71(1), 379-381. Available from: [Link]

  • Reddit. (2024). Easily remove dark color after sonogashira?. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Welcome to the technical support guide for the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Overview of the Synthesis: The Sonogashira Coupling

The synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl or vinyl halide (a 3-halo-4-(benzyloxy)pyridine derivative) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][4] The reaction is typically carried out under mild, basic conditions.[1]

Below is a diagram illustrating the primary synthetic pathway and potential side reactions.

Sonogashira_Synthesis A 3-Halo-4-(benzyloxy)pyridine P 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol A->P Sonogashira Coupling BP3 Starting Material Impurities A->BP3 Source B Propargyl Alcohol B->P BP1 Homocoupled Diyne (Glaser Coupling) B->BP1 Side Reaction B->BP3 Source C Pd Catalyst Cu(I) Co-catalyst Base, Solvent C->P BP2 Debenzylated Product P->BP2 Side Reaction

Caption: Synthetic pathway and potential byproduct formation.

II. Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis and purification of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Several factors can contribute to a slow or incomplete Sonogashira coupling reaction.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Palladium(0) Species: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.[2] Incomplete reduction to Pd(0) can stall the reaction.

      • Troubleshooting: Ensure your phosphine ligands are not oxidized and consider adding a small amount of a reducing agent if catalyst activation is suspected.

    • Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture.

      • Troubleshooting: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[5] Use freshly distilled and degassed solvents.

  • Purity of Starting Materials:

    • Propargyl Alcohol: Impurities in propargyl alcohol, such as water or byproducts from its synthesis (e.g., formaldehyde), can interfere with the reaction.[6][7]

      • Troubleshooting: Use high-purity, commercially available propargyl alcohol or purify it by distillation before use.[8]

    • 3-Halo-4-(benzyloxy)pyridine: The reactivity of the halide is crucial. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[1]

      • Troubleshooting: If using an aryl bromide or chloride, you may need to increase the reaction temperature or use a more active catalyst system.

  • Reaction Conditions:

    • Base: The base neutralizes the hydrogen halide byproduct formed during the reaction.[1][4] Insufficient or inappropriate base can halt the catalytic cycle.

      • Troubleshooting: Use a suitable amine base like triethylamine or diisopropylethylamine, which can also act as a solvent.[1] Ensure at least stoichiometric amounts of the base are used.

    • Solvent: The choice of solvent can impact the solubility of reactants and catalysts.

      • Troubleshooting: Common solvents include DMF, THF, and amines. Ensure your starting materials and catalyst are soluble in the chosen solvent system.

FAQ 2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?

This is a classic issue in Sonogashira couplings and is almost certainly due to the homocoupling of propargyl alcohol.

Byproduct Identification:

  • Structure: The primary homocoupling product is hexa-2,4-diyne-1,6-diol, formed from the oxidative dimerization of two molecules of propargyl alcohol. This is also known as the Glaser coupling.[5]

  • Mechanism: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[5][9]

Prevention Strategies:

StrategyDescription
Strictly Anaerobic Conditions The Glaser coupling is an oxidative process.[5] Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Copper-Free Conditions Several copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling.[5][10] These often require different ligands or reaction conditions but can be highly effective.
Use of a Protecting Group The terminal alkyne can be protected with a bulky group, such as a trialkylsilyl group (e.g., TMS), to prevent dimerization.[5] The protecting group is then removed in a subsequent step.
Controlled Addition of Alkyne Slowly adding the propargyl alcohol to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[5]
FAQ 3: My final product appears to have lost the benzyl protecting group. How can I avoid this debenzylation?

Debenzylation can occur under certain reaction or workup conditions.

Byproduct Identification:

  • Structure: The debenzylated byproduct is 3-(prop-2-yn-1-ol)-pyridin-4-ol.

Causes and Prevention:

  • Hydrogenolysis: The benzyl ether is susceptible to cleavage by hydrogenolysis, a reaction catalyzed by palladium.[11]

    • Prevention: If your reaction conditions involve a source of hydrogen (e.g., from a transfer hydrogenation reagent used for other purposes), this is a likely cause. Avoid any potential hydrogen sources. While Pd/C is a common catalyst for debenzylation, the soluble palladium catalysts used in Sonogashira couplings can also facilitate this, albeit typically less efficiently.[12]

  • Acidic Conditions: Strong acids can cleave benzyl ethers.[11]

    • Prevention: Ensure that the reaction workup and purification steps are not overly acidic. If an acidic wash is necessary, use a dilute acid and minimize contact time.

FAQ 4: What are some other potential impurities I should be aware of?

Beyond the major byproducts discussed above, other impurities can arise from the starting materials or side reactions.

Potential Impurities:

ImpuritySourceIdentification & Removal
Unreacted Starting Materials Incomplete reaction.Monitor the reaction by TLC or LC-MS. Can typically be removed by column chromatography.
Phosphine Oxides Oxidation of phosphine ligands (e.g., triphenylphosphine oxide from triphenylphosphine).Often less polar than the desired product and can be separated by column chromatography.
Isomerized Product (Chalcone) Under certain basic conditions, propargyl alcohols can isomerize to the corresponding α,β-unsaturated ketone (chalcone).[13]This is less common under standard Sonogashira conditions but can be identified by ¹H NMR (disappearance of the alkyne proton and appearance of vinylic protons) and IR (appearance of a conjugated carbonyl stretch). Separation can be achieved by chromatography.

III. Experimental Protocols

General Protocol for the Sonogashira Coupling

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-halo-4-(benzyloxy)pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.).

  • To this mixture, add propargyl alcohol (1.1-1.5 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Interpretation

The following table summarizes the expected analytical data for the target compound and key byproducts.

CompoundExpected ¹H NMR Signals (Illustrative)Expected Mass (m/z) [M+H]⁺
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol δ 8.3-8.5 (m, 2H, pyridine), 7.2-7.5 (m, 5H, Ph), 5.2 (s, 2H, OCH₂Ph), 4.4 (s, 2H, CH₂OH), ~3.5 (t, 1H, OH)~240.1
Hexa-2,4-diyne-1,6-diol δ 4.2 (s, 4H, CH₂), ~3.5 (t, 2H, OH)~111.0
3-(Prop-2-yn-1-ol)-pyridin-4-ol δ 8.0-8.2 (m, 2H, pyridine), ~4.4 (s, 2H, CH₂OH), ~3.5 (t, 1H, OH)~150.1

Note: Specific chemical shifts will vary depending on the solvent and instrument.

V. References

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. In-depth analysis of chemical properties. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available from: [Link]

  • Sonogashira Coupling Definition. Fiveable. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available from: [Link]

  • Aryl alkynylation versus alkyne homocoupling: unprecedented selectivity switch in Cu, phosphine and solvent-free heterogeneous Pd-catalysed couplings. Royal Society of Chemistry. Available from: [Link]

  • Nomination Background: Propargyl alcohol (CASRN: 107-19-7). National Toxicology Program. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Deprotection of a benzyl unit induces a 22 pi aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR abso. HUSCAP. Available from: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

  • What is Propargyl Alcohol?. Rawsource. Available from: [Link]

  • Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.0) with strong NIR absorption. SciSpace. Available from: [Link]

  • Abstract. SEKU Repository. Available from: [Link]

  • (PDF) Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available from: [Link]

  • Process of purifying propargyl alcohol. Google Patents. Available from:

  • Coupling-isomerization synthesis of chalcones. PubMed. Available from: [Link]

  • Propargyl alcohol. Wikipedia. Available from: [Link]

  • Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. PMC. Available from: [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. MUT Repository. Available from: [Link]

  • Sonogashira cross-coupling of 32 with propargyl alcohol. ResearchGate. Available from: [Link]

  • 3-[4-(Benz-yloxy)phen-yl]-1-(pyridin-3-yl)prop-2-en-1-one. PubMed. Available from: [Link]

  • Sonogashira Coupling. SynArchive. Available from: [Link]

  • Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. MDPI. Available from: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. Available from: [Link]

  • 4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. MDPI. Available from: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available from: [Link]

  • Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives. PubMed. Available from: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available from: [Link]

  • Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. The Royal Society of Chemistry. Available from: [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents. Available from:

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Ticket ID: #SYN-PYR-042 Subject: Yield Optimization for Sonogashira Coupling on Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are expe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-042 Subject: Yield Optimization for Sonogashira Coupling on Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing low yields in the synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . This transformation involves a Sonogashira cross-coupling between a halogenated pyridine scaffold (typically 3-iodo-4-(benzyloxy)pyridine) and propargyl alcohol.

The Root Cause Analysis: The pyridine ring is an electron-deficient heterocycle with a coordinating nitrogen atom. This creates a "perfect storm" for three specific failure modes:

  • Catalyst Poisoning: The pyridine nitrogen competes with phosphine ligands for the Palladium center.

  • Glaser Homocoupling: Propargyl alcohol is highly prone to oxidative dimerization, consuming your starting material.

  • Premature Cyclization: The proximity of the C4-benzyloxy oxygen to the C3-alkyne can trigger spontaneous cyclization to a furopyridine derivative under thermal stress.

This guide provides a self-validating protocol to isolate the specific failure mode and correct it.

Module 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline conditions match this optimized protocol. We utilize 3-iodo-4-(benzyloxy)pyridine as the substrate because the C-I bond is weaker and facilitates oxidative addition more readily than the bromide analogue, which is critical when the pyridine ring withdraws electron density.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentNote
Substrate Electrophile1.03-iodo-4-(benzyloxy)pyridinePurity >98% essential.[1][2]
Alkyne Nucleophile1.2 - 1.5Propargyl AlcoholDistill before use. Polymerizes on storage.
Catalyst Metal Center0.03 (3 mol%)Pd(PPh₃)₂Cl₂Bis(triphenylphosphine)palladium(II) dichloride.
Co-Catalyst Activator0.015 (1.5 mol%)CuI (Copper Iodide)Must be off-white/tan. Green/Blue = Bad.
Base HCl Scavenger3.0Triethylamine (Et₃N)Dry, stored over KOH.
Solvent Medium[0.2 M]THF or DMFDegassed (Sparged with Ar for 20 min).
Step-by-Step Methodology
  • The Inert Setup: Flame-dry a two-neck round-bottom flask. Cool under a stream of Argon. Trustworthiness Check: If the flask is not hot to the touch before cooling, adsorbed water will kill the reaction.

  • Solvent Degassing: Sparge the solvent (THF/DMF) with Argon for 20 minutes. Why? Dissolved Oxygen promotes Glaser coupling (alkyne dimerization) over the desired cross-coupling.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂, CuI, and the pyridine substrate to the flask. Cycle Argon/Vacuum 3 times.

  • Liquid Addition: Add the degassed solvent and Et₃N via syringe.

  • Controlled Initiation: Add Propargyl Alcohol dropwise over 15 minutes at Room Temperature (RT).

    • Critical Control Point: Do not dump the alkyne in at once. High local concentration favors homocoupling.

  • Thermal Ramp: Stir at RT for 1 hour. If TLC shows no conversion, heat to 50°C. Warning: Do not exceed 65°C; this risks cleaving the benzyl group or forcing cyclization.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[3]

Module 2: Troubleshooting & Diagnostics

If the protocol above yields <60%, use this diagnostic logic to identify the failure mode.

Visual Diagnostic Flowchart

The color of the reaction mixture is your primary data point.

Troubleshooting Start Reaction Yield < 60% ColorCheck Observe Reaction Color after 1 Hour Start->ColorCheck BlackPrecip Black Precipitate (Pd Black) ColorCheck->BlackPrecip GreenBlue Green/Blue Solution ColorCheck->GreenBlue ClearYellow Clear Yellow/Orange (No Change) ColorCheck->ClearYellow Issue1 ISSUE: Catalyst Decomposition Pd aggregated before oxidative addition. BlackPrecip->Issue1 Issue2 ISSUE: Glaser Coupling Oxygen leak or wet solvent. GreenBlue->Issue2 Issue3 ISSUE: Catalyst Poisoning Pyridine N coordinated to Pd. ClearYellow->Issue3 Action1 FIX: Add excess PPh3 ligand (2 mol%) to stabilize Pd species. Issue1->Action1 Action2 FIX: Re-sparge solvent. Check CuI purity (wash with THF). Issue2->Action2 Action3 FIX: Switch to Pd(dppf)Cl2. Bidentate ligands resist displacement. Issue3->Action3

Caption: Diagnostic logic tree linking visual cues (color changes) to mechanistic failures and specific corrective actions.

FAQ: Specific Failure Modes

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: No. If the reaction stalls, it is likely due to the accumulation of the amine hydroiodide salt (Et₃N·HI), which can coat the surface of the CuI co-catalyst.

  • Correction: Switch the base to Diethylamine (DEA) or Piperidine , which can act as both solvent and base, keeping the salts solubilized. Alternatively, add tetrabutylammonium iodide (TBAI) as a phase transfer agent.

Q: I see a major side spot on TLC just above the product. What is it? A: This is likely the Glaser homocoupling product (2,4-hexadiyne-1,6-diol).

  • Verification: Dip the TLC in KMnO₄ stain. The alkyne diol stains bright yellow/brown instantly.

  • Prevention: This confirms Oxygen presence. You must improve your degassing technique (freeze-pump-thaw is superior to sparging).

Q: My product disappears during column chromatography. A: The pyridine nitrogen and the free hydroxyl group make this molecule "sticky" on silica.

  • Correction: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. This neutralizes the acidic sites on the silica that irreversibly bind the pyridine ring. Elute with a gradient of DCM : MeOH (98:2 to 95:5).

Module 3: Mechanistic Insight (Why this happens)

Understanding the competition between the desired cycle and the "poisoned" state is crucial for optimization.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I Coordination Pyridine N-Coordination (DEAD END) OxAdd->Coordination Pyridine N competes Transmetal Transmetalation (Cu-Acetylide) OxAdd->Transmetal Cu-C≡C-R Product Reductive Elimination (Product) Transmetal->Product Product->Pd0

Caption: The catalytic cycle showing the "Dead End" where the pyridine substrate coordinates to the Palladium, halting the reaction.

Advanced Optimization: The "Copper-Free" Route

If Glaser coupling (homocoupling) remains persistent despite rigorous deoxygenation, you must eliminate Copper from the system. Copper is the primary driver of homocoupling.

Protocol Adjustment:

  • Catalyst: PdCl₂(MeCN)₂ / XPhos (Type: Buchwald Precatalysts)

  • Base: Cs₂CO₃ (Inorganic bases require no Cu)

  • Solvent: 1,4-Dioxane or Toluene

  • Temp: 80°C

  • Note: This requires a higher temperature, so monitor the benzyloxy group stability carefully.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Roesch, K. R., & Larock, R. C. (1999).[4] Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic Letters, 1(4), 553–556.

  • Tilley, J. W., & Zawoiski, S. (1988). A synthesis of 3-alkynyl-4-pyridinols and their conversion to furo[3,2-c]pyridines. The Journal of Organic Chemistry, 53(2), 386–390.

Sources

Optimization

Technical Support Center: Purification of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Welcome to the technical support guide for the purification of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the isolation and purification of this propargyl alcohol derivative. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound, a crucial step for its use in further synthetic applications.

Introduction to Purification Challenges

The purification of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, often synthesized via a Sonogashira coupling reaction, presents a unique set of challenges.[1][2][3] The molecule's polarity, due to the pyridine nitrogen and the terminal hydroxyl group, combined with the potential for side reactions and catalyst residues, can complicate standard purification protocols. Common issues include co-elution with starting materials or byproducts, on-column degradation, and poor recovery. This guide will address these issues systematically, providing both theoretical understanding and practical solutions.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification process.

Problem 1: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of my product, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery during silica gel chromatography is a common issue with polar, nitrogen-containing compounds. The primary causes are irreversible adsorption to the acidic silica gel and potential on-column degradation.

Causality and Solutions:

  • Strong Adsorption: The basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking, tailing, and in severe cases, complete retention of the product on the column.[4]

    • Solution 1: Mobile Phase Modification: To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1% v/v). The triethylamine will compete with your compound for the acidic sites on the silica, thus reducing the strong interaction and improving elution.[4]

    • Solution 2: Use of Deactivated Silica: Alternatively, you can use a deactivated or neutral stationary phase. Neutral alumina can be a good substitute for silica gel in this case. You can also consider using commercially available deactivated silica gel.

  • On-Column Degradation: Propargyl alcohols can be sensitive to acidic conditions and may undergo side reactions on the acidic surface of the silica gel.[5][6]

    • Solution: Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up the elution and consider using flash chromatography to reduce the overall run time.[7]

Experimental Workflow: Column Chromatography Optimization

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Strong Adsorption Strong Adsorption Low Yield->Strong Adsorption On-Column Degradation On-Column Degradation Low Yield->On-Column Degradation Mobile Phase Modification (e.g., +NEt3) Mobile Phase Modification (e.g., +NEt3) Strong Adsorption->Mobile Phase Modification (e.g., +NEt3) Alternative Stationary Phase (Alumina) Alternative Stationary Phase (Alumina) Strong Adsorption->Alternative Stationary Phase (Alumina) Rapid Purification (Flash Chromatography) Rapid Purification (Flash Chromatography) On-Column Degradation->Rapid Purification (Flash Chromatography)

Caption: Troubleshooting workflow for low yield in chromatography.

Problem 2: Co-elution with Starting Material or Byproducts

Question: My purified 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is contaminated with either the starting aryl halide or homocoupled alkyne byproducts. How can I improve the separation?

Answer:

Co-elution is a common challenge when the polarity of the product is similar to that of the impurities. In the case of a Sonogashira reaction, the key is to find a solvent system that can effectively differentiate between the product and these specific impurities.

Causality and Solutions:

  • Similar Polarity: The starting aryl halide (e.g., 3-iodo-4-(benzyloxy)pyridine) and the desired product may have close Rf values in standard solvent systems like hexane/ethyl acetate. Homocoupled diynes (Glaser coupling products) are typically less polar but can still be challenging to separate.[3]

    • Solution 1: Fine-tuning the Mobile Phase: A systematic approach to solvent screening is necessary. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane/methanol.[8] Running a gradient elution can often provide better separation than an isocratic one.

    • Solution 2: Alternative Chromatography Techniques: If silica gel chromatography is insufficient, consider other techniques. Reversed-phase chromatography (C18) can be effective, where the elution order is reversed (less polar compounds elute later). Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[9]

  • Reaction Byproducts: The presence of significant amounts of homocoupled alkyne suggests that the reaction conditions may need optimization.

    • Solution: Reaction Optimization: While this guide focuses on purification, it's worth noting that minimizing byproduct formation during the reaction will simplify purification. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can reduce Glaser homocoupling.[10] Copper-free Sonogashira conditions can also be employed to avoid this side reaction.[3][11]

Data Presentation: Solvent System Screening for TLC

Solvent System (v/v)Rf of ProductRf of Aryl HalideRf of Homocoupled DiyneSeparation Quality
Hexane:Ethyl Acetate (1:1)0.40.50.7Poor
Dichloromethane:Methanol (98:2)0.30.60.8Good
Toluene:Acetone (4:1)0.350.450.6Moderate

Note: Rf values are approximate and will vary depending on the specific TLC plate and conditions.

Problem 3: Product Appears as an Oil or Fails to Crystallize

Question: After column chromatography and solvent removal, my 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a persistent oil, or I am struggling to recrystallize it. What can I do to obtain a solid product?

Answer:

Propargyl alcohols can sometimes be low-melting solids or oils, especially if minor impurities are present that inhibit crystallization.[12]

Causality and Solutions:

  • Residual Solvents: Even trace amounts of high-boiling solvents (like DMF or DMSO from the reaction) can prevent crystallization.

    • Solution: Azeotropic Removal: If you suspect residual high-boiling solvents, co-evaporate your product with a lower-boiling solvent like toluene or heptane several times.

  • Inhibition of Crystallization by Impurities: Small amounts of impurities can disrupt the crystal lattice formation.

    • Solution 1: High Vacuum Drying: Dry the purified oil under high vacuum for an extended period to remove any volatile impurities.

    • Solution 2: Recrystallization Screening: A systematic approach to finding a suitable recrystallization solvent is crucial.[13] The ideal solvent will dissolve the compound when hot but not when cold.

      • Start with a small amount of the oil in a test tube.

      • Add a small volume of a non-polar solvent (e.g., hexane, diethyl ether) and see if a solid precipitates. If not, try cooling the mixture.

      • If it remains an oil, try a slightly more polar solvent or a solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane).

      • Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[13]

Frequently Asked Questions (FAQs)

Q1: What is the stability of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and how should it be stored?

A1: Propargyl alcohols are generally stable under neutral conditions but can be sensitive to strong acids, bases, and heat.[5][6] They may also be sensitive to air and light over long periods. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and stored in a refrigerator or freezer.

Q2: I observe a black precipitate during my Sonogashira reaction. What is it and how will it affect purification?

A2: The black precipitate is likely palladium black, which forms when the palladium catalyst decomposes and agglomerates.[10] This is often a sign of non-optimal reaction conditions. During workup, the palladium black should be removed by filtration through a pad of celite before extraction. If not removed, these fine particles can interfere with chromatography.

Q3: Can I use reversed-phase chromatography for the purification of this compound?

A3: Yes, reversed-phase chromatography (typically with a C18 stationary phase) can be an excellent alternative to normal-phase chromatography, especially if you are struggling with strong adsorption on silica. Your compound, being polar, will likely elute relatively early with a mobile phase of water and acetonitrile or methanol. You may need to add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.

Experimental Protocol: Flash Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar solvent of your chosen eluent system (e.g., dichloromethane).

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system (e.g., 98:2 dichloromethane:methanol).

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

    • Dry the final product under high vacuum.

Logical Relationship Diagram

G cluster_0 Synthesis cluster_1 Crude Product Mixture cluster_2 Purification Method cluster_3 Purification Challenges cluster_4 Pure Product Sonogashira Coupling Sonogashira Coupling Desired Product Desired Product Sonogashira Coupling->Desired Product Unreacted Starting Materials Unreacted Starting Materials Sonogashira Coupling->Unreacted Starting Materials Homocoupled Byproducts Homocoupled Byproducts Sonogashira Coupling->Homocoupled Byproducts Catalyst Residues Catalyst Residues Sonogashira Coupling->Catalyst Residues Column Chromatography Column Chromatography Desired Product->Column Chromatography Unreacted Starting Materials->Column Chromatography Homocoupled Byproducts->Column Chromatography Catalyst Residues->Column Chromatography Co-elution Co-elution Column Chromatography->Co-elution Strong Adsorption Strong Adsorption Column Chromatography->Strong Adsorption Degradation Degradation Column Chromatography->Degradation 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Column Chromatography->3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Caption: Relationship between synthesis, purification, and challenges.

References

  • Ataman Kimya. (n.d.). PROPARGYL ALCOHOL. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Propargyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Ottokemi. (n.d.). Propargyl alcohol, 98% 107-19-7. Retrieved from [Link]

  • Mao, J., Wang, D., & Wu, F. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9235-9246. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Adewuyi, S. O. (2015). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. International Journal of Scientific & Technology Research, 4(9), 239-245.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia. (2023, October 24). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Xu, J., et al. (2016). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Bioorganic & Medicinal Chemistry, 24(1), 102-111. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of Melbourne. (n.d.). RECRYSTALLISATION.
  • Acta Crystallographica Section E: Structure Reports Online. (2009). 3-[4-(Benz-yloxy)phen-yl]-1-(pyridin-3-yl)prop-2-en-1-one. [Link]

  • Yeap, G. Y., et al. (2015). 4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. Molbank, 2015(4), M877. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. Retrieved from [Link]

  • O'Donnell, M., et al. (2010). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor That Reduces Acute and Chronic Inflammation. Journal of Pharmacology and Experimental Therapeutics, 335(3), 775-783. [Link]

  • Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
  • National Center for Biotechnology Information. (n.d.). 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one. Retrieved from [Link]

  • Sajewicz, M., & Kowalska, T. (2008). Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Solubility &amp; Stability of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

[1][2] Executive Summary & Physicochemical Profile[2][3][4] 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a bifunctional heterocyclic intermediate often used in the synthesis of fused ring systems (e.g., furo[2,3-c]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Physicochemical Profile[2][3][4]

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a bifunctional heterocyclic intermediate often used in the synthesis of fused ring systems (e.g., furo[2,3-c]pyridines) or as a linker in medicinal chemistry.[1][2]

Users frequently report "crashing out" (precipitation) in aqueous buffers and unexpected degradation during storage.[2][3] These issues stem from two competing structural features:

  • The Lipophilic Domain: The 4-benzyloxy group and pyridine ring drive high LogP (estimated ~2.4–2.8), causing poor aqueous solubility at neutral pH.[1][2][3]

  • The Reactive Core: The 3-alkynyl alcohol moiety is susceptible to oxidation and, critically, intramolecular cyclization under basic conditions.[1][2][3]

This guide provides field-proven protocols to overcome these limitations without compromising compound integrity.

PropertyValue / CharacteristicImplication
Molecular Weight ~239.27 g/mol Small molecule, prone to aggregation at high conc.[1][2][3]
Predicted LogP ~2.5 – 2.9Poor water solubility; requires organic co-solvents.[1][2][3]
pKa (Pyridine N) ~6.5 (Estimated)pH-Dependent Solubility: Protonatable at pH < 4.[1][2][3]5.
Reactivity Propargyl alcohol + PyridineRisk of cyclization to furan derivatives if heated in base.[2][3]

Critical Troubleshooting: Solubility

Issue 1: Precipitation upon dilution into PBS or Media

Symptom: You prepare a 10 mM stock in DMSO, but adding it to cell culture media (pH 7.4) causes immediate cloudiness.[1][2][3]

Root Cause: At pH 7.4, the pyridine nitrogen is unprotonated (neutral).[3] The hydrophobic benzyloxy tail dominates the physicochemical behavior, leading to aggregation.[3] The "solubility cliff" for this compound in aqueous buffer is likely < 50 µM.[3]

Solution: The Serial Dilution Protocol Do not add high-concentration DMSO stock directly to bulk media.[1][2][3]

  • Step 1: Prepare 10 mM stock in anhydrous DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure Ethanol or PEG-400 . This disrupts the hydration shell formation that causes rapid crashing.[2][3]

  • Step 3 (Final): Add the intermediate solution to the media while vortexing.[1][2][3]

    • Target Final DMSO: < 0.5% (v/v).[1][2][3]

    • Max Stable Concentration: Likely 10–20 µM in PBS.[2][3]

Issue 2: Inability to dissolve > 50 mM for Chemical Synthesis

Symptom: The solid remains suspended in DCM or Toluene.

Root Cause: While lipophilic, the propargyl alcohol group adds polarity that resists dissolution in strictly non-polar solvents like Hexane or Toluene.[3]

Solution: Solvent Switching

  • Recommended: DCM + 5% Methanol.[1][2][3] The methanol helps solvate the hydroxyl group.[3]

  • Alternative: THF (Tetrahydrofuran).[1][2][3] This is the "Gold Standard" solvent for this compound, solubilizing both the aromatic and alcohol domains effectively.[3]

Critical Troubleshooting: Stability & Degradation

Issue 3: Compound turns yellow/brown in solution over time

Symptom: A clear DMSO stock solution darkens after 1 week at 4°C.

Root Cause: The Furo-Pyridine Cyclization Risk This is the most overlooked instability mechanism.[1][2][3] Under basic conditions or prolonged storage, the propargyl alcohol can undergo intramolecular attack by the pyridine nitrogen or associated nucleophiles, potentially leading to cyclization into a furo[2,3-c]pyridine derivative or polymerization.[1]

Solution: Acid Stabilization

  • Storage: Store DMSO stocks at -20°C or -80°C.

  • Additive: For long-term storage (>1 month), add 1 equivalent of HCl or Methanesulfonic acid to the stock.[1][2][3] Protonating the pyridine nitrogen (

    
    ) deactivates the ring toward unwanted nucleophilic reactions and prevents cyclization.[3]
    

Decision Matrix & Workflows

Workflow 1: Solubilization Decision Tree

Solubility_Decision_Tree Start Start: Solid Compound Goal What is your application? Start->Goal Bio Biological Assay (Cell/Enzyme) Goal->Bio Chem Chemical Synthesis (Reaction) Goal->Chem DMSO_Stock Dissolve in DMSO (10-50 mM) Bio->DMSO_Stock Direct_Solvent Select Reaction Solvent Chem->Direct_Solvent Check_Conc Target Conc > 20 µM? DMSO_Stock->Check_Conc Chem_Solvents Recommended: 1. THF (Best) 2. DCM + 5% MeOH 3. DMF (if heating) Direct_Solvent->Chem_Solvents Precip_Risk HIGH RISK: Precipitation Check_Conc->Precip_Risk Yes Soluble Likely Stable Check_Conc->Soluble No Mitigation Use Intermediate Dilution (DMSO -> EtOH -> Media) Precip_Risk->Mitigation Protocol Required

Figure 1: Decision matrix for selecting the correct solvent system based on experimental intent.[1][2]

Workflow 2: pH-Dependent Speciation & Stability

pH_Speciation Acid Acidic pH (< 4.0) Protonated Pyridine (H+) Neutral Neutral pH (7.0 - 8.0) Free Base Form Acid->Neutral Add Base Solubility_High High Aqueous Solubility (Ionic) Acid->Solubility_High Result Neutral->Acid Add Acid Basic Basic pH (> 9.0) Activated Nucleophile Neutral->Basic Strong Base Solubility_Low Low Aqueous Solubility (Precipitation Risk) Neutral->Solubility_Low Result Cyclization Risk: Cyclization to Furo-Pyridine Basic->Cyclization Result

Figure 2: The relationship between pH, solubility, and chemical stability.[1][2] Keeping the pH low improves solubility and stability.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve the compound? A: Yes, but with caution. Brief sonication (1–2 mins) in a water bath is acceptable.[1][3] Avoid prolonged sonication (>10 mins) as the localized heat can accelerate the degradation of the propargyl alcohol moiety.[3] If it doesn't dissolve quickly in DMSO, check your purity or water content.[3]

Q2: I need to run an NMR. Which solvent should I use? A: DMSO-d6 is the most reliable solvent for characterization.[1][2][3] It prevents aggregation and provides sharp peaks.[2][3] CDCl3 is often insufficient for full solubilization unless the concentration is very low (< 5 mM).[2][3]

Q3: Can I make a salt form to improve water solubility? A: Yes. The Mesylate (methanesulfonate) or Hydrochloride (HCl) salts are recommended.[1][2][3]

  • Protocol: Dissolve the free base in THF, cool to 0°C, and add 1.05 equivalents of methanesulfonic acid. The salt should precipitate or can be crystallized by adding diethyl ether.[2][3] This salt will be significantly more water-soluble.[1][2][3]

Q4: Is the compound compatible with reducing agents (e.g., DTT, TCEP)? A: Generally, yes.[3] The alkyne and pyridine are stable to standard biological reducing agents.[3] However, avoid strong hydride reducing agents (like LiAlH4) in synthesis, as they will reduce the alkyne to an alkene/alkane.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1][2][3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[4] [1][2]

    • Relevance: Establishes the reactivity of 3-alkynyl-pyridines and the risk of cycliz
  • PubChem. (n.d.).[1][2][3] Compound Summary: 4-Benzyloxypyridine.[1][2][3][5][6] National Library of Medicine.[2][3]

    • Relevance: Provides baseline pKa and physicochemical properties for the core scaffold.[2][3]

  • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2][3]

    • Relevance: Authoritative text on the "Solubility Cliff" and LogP/Solubility rel
  • Sigma-Aldrich. (n.d.).[1][2][3] Propargyl Alcohol Stability & Handling.

    • Relevance: General handling guidelines for propargyl alcohol derivatives (oxidation/polymerization risks).[1][2][3]

Sources

Optimization

Technical Support Center: Stability Guide for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Executive Summary & Chemical Profile Compound: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Primary Application: Intermediate in the synthesis of fused heterocyclic systems (e.g., furo[3,2-c]pyridines) and kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Primary Application: Intermediate in the synthesis of fused heterocyclic systems (e.g., furo[3,2-c]pyridines) and kinase inhibitors.

This molecule presents a unique "push-pull" stability challenge. It contains a basic pyridine nitrogen (electron-withdrawing core), a strongly electron-donating 4-benzyloxy group, and a reactive propargylic alcohol at the 3-position.

Core Stability Risk: The proximity of the nucleophilic oxygen (in the benzyloxy group) and the electrophilic alkyne creates a latent potential for cyclization, while the propargylic alcohol moiety is highly susceptible to oxidation and acid-catalyzed rearrangement.

Troubleshooting & FAQs

Issue 1: "My solution turned yellow/brown overnight. Is the compound degraded?"

Diagnosis: Oxidative Polymerization or Glaser Coupling. Technical Insight: Propargylic alcohols are sensitive to oxidative dimerization (Glaser coupling) when exposed to air, especially if trace copper or palladium residues from the Sonogashira coupling synthesis remain in the sample. The pyridine nitrogen can act as an internal base to catalyze this process.[1]

Corrective Action:

  • Check Purity: Run LC-MS. If the molecular weight shows a dimer (

    
    ), oxidative coupling has occurred.
    
  • Metal Scavenging: If the compound was synthesized via metal catalysis, treat the crude material with a metal scavenger (e.g., QuadraPure™ TU) before final storage.

  • Inert Storage: Always store solutions under Argon/Nitrogen.

Issue 2: "I see extra olefinic signals in my proton NMR (CDCl₃). Is it an impurity?"

Diagnosis: Acid-Catalyzed Meyer-Schuster Rearrangement. Technical Insight: Chloroform-d (


) often contains trace hydrochloric acid (HCl) from decomposition. This acidity is sufficient to protonate the propargylic hydroxyl group, triggering a rearrangement to an 

-unsaturated aldehyde (enal) or ketone.

Protocol:

  • Immediate: Switch NMR solvent to DMSO-d₆ or Acetone-d₆ .

  • Prevention: If

    
     is required, filter it through a small plug of basic alumina or add silver foil to neutralize acidity before dissolving your sample.
    
Issue 3: "The compound is precipitating out of DMSO/Water mixtures."

Diagnosis: Solubility vs. pH-dependent aggregation. Technical Insight: The pyridine ring makes the solubility pH-dependent. In neutral water, the hydrophobic benzyloxy group dominates, causing precipitation. In acidic media, the pyridine protonates (pyridinium salt), increasing solubility but accelerating the Meyer-Schuster rearrangement described above.

Recommendation:

  • Maintain a stock solution in 100% DMSO .

  • For aqueous dilutions, avoid pH < 4. Use a buffered system (PBS pH 7.4) and ensure organic co-solvent concentration is >5-10%.

Mechanistic Decomposition Pathways

Understanding how the molecule breaks down is critical for prevention. The diagram below illustrates the three primary degradation routes triggered by environmental factors.

DecompositionPathways Compound 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol Rearrangement Meyer-Schuster Product (Enal/Enone) Compound->Rearrangement Protonation of -OH Dimer Glaser Coupling Product (Di-alkyne Dimer) Compound->Dimer Oxidative Dimerization Polymer Oligomers/Polymers (Brown Tar) Compound->Polymer Radical Polymerization Acid Acid Trace (e.g., HCl in CDCl3) Acid->Rearrangement Metal Trace Metal (Cu/Pd) + O2 Metal->Dimer Light UV Light / Heat Light->Polymer

Figure 1: Primary decomposition pathways. Acidic environments trigger rearrangement, while metals/oxygen lead to dimerization, and light/heat cause polymerization.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to prepare stocks for biological assays or long-term storage.

StepActionTechnical Rationale
1 Weigh compound into an amber glass vial.Protects the conjugated system from UV-induced radical formation.
2 Purge vial with Argon gas for 30 seconds.Displaces oxygen to prevent Glaser coupling.
3 Add anhydrous DMSO (Grade: ≥99.9%).DMSO is non-acidic and stabilizes the polar pyridine ring.
4 Vortex for 1 minute until clear.Ensures homogeneity; avoid sonication if possible (heat generation).
5 Store at -20°C or -80°C .Low temperature kinetically inhibits all degradation pathways.
Protocol B: NMR Sample Preparation (Critical)

Follow this to avoid "ghost" peaks caused by solvent acidity.

  • Select Solvent: Prefer DMSO-d₆ or Benzene-d₆ .

  • If CDCl₃ is mandatory:

    • Pre-treat 1 mL of CDCl₃ with 50 mg of Basic Alumina or Potassium Carbonate (K₂CO₃) .

    • Filter the solvent into the NMR tube.

    • Dissolve the compound immediately before acquisition.

    • Do not leave the sample in the magnet overnight.

Troubleshooting Logic Flowchart

Use this decision tree to diagnose stability issues in real-time.

TroubleshootingFlow Start Observation: Sample Degradation Q1 Is the solution colored (Yellow/Brown)? Start->Q1 Q2 Is the solvent Chlorinated (CDCl3/DCM)? Q1->Q2 No (Precipitate/NMR shift) Action1 Likely Oxidation. Check Metal Residues. Repurify. Q1->Action1 Yes Action2 Acidic Decomposition. Switch to DMSO-d6. Q2->Action2 Yes Action3 Check Light Exposure. Store in Amber Vials. Q2->Action3 No

Figure 2: Diagnostic flowchart for identifying the root cause of instability.

References

  • Cadierno, V., et al. (2006). Ruthenium-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols. Journal of the American Chemical Society.[2] Link (Mechanistic basis for acid/metal catalyzed rearrangement).

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Departure from the Glaser Conditions. Angewandte Chemie International Edition. Link (Review of oxidative dimerization risks in alkynes).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reactivity of pyridine and propargylic systems).
  • Sigma-Aldrich. (2024). Propargyl Alcohol Stability & Handling Technical Bulletin. Link (General handling of propargylic alcohols).

Sources

Troubleshooting

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol reaction scale-up issues

Technical Support Center: Scale-Up Optimization for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Topic: Troubleshooting & Scale-Up of Sonogashira Coupling for Pyridine-Alkynes. Target Molecule: 3-(4-(Benzyloxy)pyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Optimization for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Topic: Troubleshooting & Scale-Up of Sonogashira Coupling for Pyridine-Alkynes. Target Molecule: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. Context: Synthesis via Sonogashira coupling of 3-halo-4-(benzyloxy)pyridine and propargyl alcohol.

Introduction: The Scale-Up Challenge

Scaling up the synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol presents a unique triad of chemical engineering challenges:

  • Catalyst Inhibition: The pyridine nitrogen acts as a competitive ligand, poisoning the Palladium (Pd) catalyst.

  • Thermodynamic Risk: The reaction is exothermic, and the propargyl alcohol substrate poses a severe explosion hazard via copper acetylide formation.

  • Impurity Profile: The electron-rich nature of the 4-benzyloxy group makes the ring susceptible to oxidation, while the propargyl alcohol is prone to oxidative homocoupling (Glaser coupling).

This guide provides autonomous, self-validating protocols to navigate these risks.

Module 1: Reaction Stalling & Catalyst Optimization

Issue: The reaction initiates but stalls at 60-70% conversion. Adding more catalyst fails to restart it. Diagnosis: Catalyst poisoning by the pyridine nitrogen or precipitation of Pd black.

Technical Insight (Causality)

In standard Sonogashira couplings, Pd(0) coordinates with the alkyne and aryl halide.[1][2] However, pyridine derivatives are excellent ligands. The nitrogen atom at position 1 of your substrate competes with the phosphine ligands on the Pd, forming a stable, inactive Pd-Pyridine complex. This effect is exacerbated at high concentrations (scale-up).

Troubleshooting Protocol
ParameterStandard Condition (Lab Scale)Scale-Up RecommendationRationale
Catalyst Precursor Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂ or Pd(DTBPPF)Cl₂ Bidentate ligands (dppf) prevent the pyridine nitrogen from displacing the ligand and deactivating the metal center [1].
Catalyst Loading 5-10 mol%1-2 mol% High loading promotes Pd aggregation (Pd black). Lower loading with active ligands is more sustainable.
Sparging Balloon N₂Sub-surface Argon Sparging N₂ is lighter than air; Argon is heavier and blankets the reaction surface better, preventing O₂-induced catalyst death.
Self-Validating Check:
  • Visual Cue: If the reaction mixture turns black and precipitates rapidly, your catalyst has aggregated (ligand dissociation).

  • Visual Cue: If the reaction remains orange/red but conversion stops, the catalyst is soluble but poisoned by the pyridine substrate.

Module 2: Impurity Control (Glaser Coupling)

Issue: HPLC shows a significant peak at RRT 0.85-0.90 (Dimer impurity). Diagnosis: Glaser Homocoupling of propargyl alcohol to form 2,4-hexadiyne-1,6-diol.

Mechanism & Mitigation

Glaser coupling is driven by Copper(I) and Oxygen. 2 R-C≡C-H + Cu(I) + O₂ → R-C≡C-C≡C-R + H₂O[3]

The "Slow-Dose" Protocol: To eliminate dimers without removing Copper (which accelerates the main reaction), use a semi-batch approach.

  • Charge: Aryl halide, Pd catalyst, CuI, and Base in solvent.[4]

  • Degas: Sparge with Argon for >30 mins (Critical).

  • Dose: Dissolve Propargyl Alcohol in degassed solvent. Add this solution dropwise over 2-4 hours.

    • Why? Keeps the concentration of free alkyne low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling.

Module 3: Process Safety (Exotherm & Acetylides)

Issue: Unexpected temperature spikes and explosion hazards during workup. Safety Critical Warning: Dried Copper Acetylides are shock-sensitive explosives.

Thermodynamic Management

Sonogashira coupling is exothermic. On a gram scale, passive cooling works. On a kilo scale, the heat accumulation can trigger a runaway.[5]

Diagram 1: Scale-Up Dosing & Safety Logic

ReactionSafety Start Start Scale-Up (>100g) Dosing Dose Propargyl Alcohol (Rate: 10% vol/hour) Start->Dosing CheckTemp Monitor Internal Temp (Ti) Exotherm Ti rises > 5°C above setpoint? CheckTemp->Exotherm Dosing->CheckTemp StopDose HALT DOSING Increase Jacket Cooling Exotherm->StopDose Yes Completion Reaction Complete Exotherm->Completion No Resume Resume when Ti stabilizes StopDose->Resume Resume->Dosing Workup Quench & Workup Completion->Workup Acetylide Risk: Dry Cu-Acetylides Workup->Acetylide Wash Wash w/ 10% EDTA or NH4Cl (Chelate Cu) Acetylide->Wash Mandatory Step

Caption: Logic flow for controlling exothermicity during addition and mitigating explosive risks during workup.

Acetilyde Neutralization Protocol:

Never distill the reaction mixture to dryness if Copper is present.

  • Quench: Add saturated aq. NH₄Cl or 10% EDTA solution to the reaction mixture before phase separation.

  • Color Check: The aqueous layer should turn bright blue (Cu-complex).

  • Rule: Keep solids wet until Copper is confirmed <50 ppm.

Module 4: Work-up & Pd Removal

Issue: Residual Palladium >1000 ppm in the final product. Diagnosis: The pyridine nitrogen and the alkyne pi-system bind Pd tightly, preventing removal by simple crystallization.

Purification Strategy

Standard charcoal often fails for pyridine derivatives. Use functionalized silica scavengers.[6][7]

Comparative Scavenger Efficacy Table

Scavenger TypeFunctional GroupAffinity MechanismEfficiency for Pyridines
Activated Carbon N/APhysisorptionLow (Poor selectivity vs product)
Silica-Thiol (Si-SH) MercaptanSoft-Soft interaction (Pd-S)High (Best for Pd(II))
Silica-Diamine EthylenediamineChelationMedium (Competes with pyridine)
Celite Diatomaceous EarthFiltration aidZero (Only removes Pd black)

Recommended Protocol:

  • Dilute crude reaction mixture in THF/Ethyl Acetate.

  • Add Silica-Thiol (Si-SH) (50 wt% relative to Pd mass).

  • Heat to 50°C for 4 hours (Kinetic binding is slow at RT).

  • Filter through a 0.45µm pad.

  • Result: Typically reduces Pd from 2000 ppm to <50 ppm [2].

Troubleshooting Decision Tree

Diagram 2: Diagnostic Workflow

Troubleshooting Problem Reaction Issue Stall Stalls at <70% Problem->Stall Impurity High Impurity Profile Problem->Impurity ColorCheck Check Color Stall->ColorCheck ImpType Impurity Type Impurity->ImpType Black Black Precipitate (Pd Aggregation) ColorCheck->Black Orange Orange Solution (Ligand Poisoning) ColorCheck->Orange Sol1 Switch to Pd(dppf)Cl2 Increase Solvent Vol Black->Sol1 Orange->Sol1 Dimer Dimer (Glaser) RRT ~0.9 ImpType->Dimer Cyclic Furopyridine (Cyclization) ImpType->Cyclic Sol2 Degas (Ar) Slow Addition Dimer->Sol2 Sol3 Lower Temp (<60°C) Avoid Strong Acid Cyclic->Sol3

Caption: Diagnostic tree for identifying failure modes based on visual cues and HPLC data.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Sonogashira Coupling in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(12), 1946–2002. Link

Sources

Optimization

Troubleshooting 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol NMR peak assignments

Support Ticket #8842: NMR Assignment & Troubleshooting Subject: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Spectral Analysis Status: Open / Technical Review Assigned Specialist: Senior Application Scientist, Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket #8842: NMR Assignment & Troubleshooting Subject: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Spectral Analysis Status: Open / Technical Review Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Overview

You are encountering difficulties assigning the


H and 

C NMR signals for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . This is a common challenge due to the electronic push-pull nature of the pyridine ring (electron-deficient N vs. electron-donating alkoxy group) and the potential for solvent-dependent shifts in the propargyl alcohol moiety.

This guide breaks down the assignment logic, resolves common overlaps, and provides definitive experiments to validate your structure.

Part 1: Structural Visualization & Numbering

To ensure we are speaking the same language, refer to the connectivity diagram below. Note the proximity of H2 to the nitrogen and the alkyne, and H5 to the benzyloxy group.

G cluster_pyridine Pyridine Core cluster_subs N1 N (1) C2 C2 (H2) N1->C2 C3 C3 (Quat) C2->C3 C4 C4 (Quat) C3->C4 C_alk1 C≡C C3->C_alk1 C5 C5 (H5) C4->C5 O_benz O C4->O_benz C6 C6 (H6) C5->C6 C6->N1 C_prop CH2-OH C_alk1->C_prop C_benz CH2 (Bz) O_benz->C_benz Ph Phenyl C_benz->Ph

Figure 1: Connectivity map for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. Key diagnostic protons are located at C2, C5, C6, and the two methylene groups.

Part 2: The Pyridine Region (Troubleshooting H2 vs. H6)

The Issue: You observe two deshielded signals in the aromatic region (>8.0 ppm). Distinguishing H2 (singlet-like) from H6 (doublet) is critical but can be complicated by line broadening or small long-range couplings.

Diagnostic Table:

ProtonApprox. Shift (CDCl3)MultiplicityJ-Coupling (Hz)Cause of Shift
H2 8.45 - 8.60 ppmSinglet (s)

(Long range)
Deshielded by adjacent N and magnetic anisotropy of the Alkyne.
H6 8.25 - 8.40 ppmDoublet (d)

Deshielded by adjacent N; couples to H5.
H5 6.80 - 7.00 ppmDoublet (d)

Shielded by the electron-donating Benzyloxy group (Ortho-effect).

Troubleshooting Steps:

  • Check the Splitting:

    • H6 must show a clear vicinal coupling to H5 (~5.5 Hz).

    • H2 appears as a singlet. If you see fine splitting on H2, it is likely small long-range coupling (

      
      ) to H6, but it will be much smaller (< 2 Hz) than the H5-H6 coupling.
      
  • NOE Verification (The "Gold Standard"):

    • Irradiate the Benzyl CH2 (~5.2 ppm). You should see a strong NOE enhancement at H5 and the Phenyl protons. You will NOT see enhancement at H2 or H6.

    • Why? The benzyloxy group is at position 4. H5 is at position 5 (ortho). H2 and H6 are too far away.

  • Solvent Swap:

    • If H2 and H6 overlap in

      
      , switch to DMSO-
      
      
      
      . The pyridine nitrogen hydrogen-bonds with water/acid impurities in
      
      
      , causing shifts. DMSO is a hydrogen-bond acceptor and often resolves pyridine signals distinctly [1].

Part 3: The Propargyl Alcohol Region (The "Ghost" Doublet)

The Issue: The propargyl methylene (


) often appears as a doublet  rather than the expected singlet, leading researchers to suspect an impurity or incorrect structure.

The Explanation: This is due to vicinal coupling (


) between the methylene protons and the hydroxyl (

) proton. In dry solvents (like high-quality DMSO-

or

), proton exchange is slow, allowing this coupling to be observed (

Hz).

Protocol: The


 Shake 
To confirm the propargyl moiety:
  • Run the standard

    
     NMR. Note the doublet at ~4.5 ppm and the broad triplet/singlet (OH) variable between 2.0–5.5 ppm.
    
  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The OH peak will disappear (exchange with D), and the

    
     doublet will collapse into a sharp singlet .
    

Part 4: HMBC Connectivity (Proving the Regiochemistry)

To definitively prove that the alkyne is at C3 and the benzyloxy is at C4 (and not vice versa), you must use Heteronuclear Multiple Bond Correlation (HMBC).

Key Correlations to Look For:

Proton SourceTarget Carbon (Correlation)Structural Proof
H2 (Pyridine) C-Alkyne (internal) Confirms Alkyne is adjacent to C2.
H2 (Pyridine) C4 (Quaternary) Confirms C2 is connected to the core.
Benzyl CH2 C4 (Quaternary) Confirms the Benzyl ether is attached at C4.
H5 (Pyridine) C4 (Quaternary) Confirms H5 is ortho to the alkoxy group.

Note: If the alkyne were at C4, H2 would show correlations to the alkoxy carbon, which would appear at a significantly different chemical shift.

Part 5: Common Impurities (Sonogashira Byproducts)

Since this molecule is likely synthesized via Sonogashira coupling, watch for these specific impurities that co-elute with polar pyridines [2].

  • Glaser Homocoupling (Di-alkyne):

    • Look for a symmetric dimer product.

    • Check: Two propargyl alcohol tails, no pyridine signals (or different pyridine shifts if it's a pyridine dimer).

  • Triethylamine (TEA) Salts:

    • TEA is often used as a base. Pyridines can trap TEA salts.

    • Signals: Quartet at ~3.0 ppm, Triplet at ~1.2 ppm.

  • Phosphine Oxides (

    
    ): 
    
    • Signals: Complex aromatics in the 7.5–7.7 ppm range.

    • Fix: These obscure the Benzyloxy phenyl region. Use

      
       NMR to quickly screen for this (Signal at ~29 ppm).
      

References

  • Reich, H. J. (n.d.). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

Troubleshooting

Interpreting mass spec fragmentation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides an in-depth analysis and troubleshooting framework for interpreting the mass spectrum of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Molecular Formula: C₁₅H₁₃NO₂, Molecular Weight: 239.27 g/mol ). Understanding the fragmentation patterns of this molecule is crucial for reaction monitoring, purity assessment, and structural confirmation in drug discovery and development. This molecule incorporates several key functional groups—a benzylic ether, a pyridine ring, and a propargyl alcohol—each contributing to a distinct and predictable fragmentation signature under typical Electron Ionization (EI) conditions.

Frequently Asked Questions & Troubleshooting

Q1: What is the expected molecular ion (M⁺˙) peak for this compound, and will it be visible?

Answer: The nominal molecular weight of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is 239 amu. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound.

Whether the molecular ion peak is prominent depends on its stability. Molecules with aromatic rings and conjugated π-systems, like this one, tend to produce more stable molecular ions compared to highly branched alkanes or some alcohols.[1][2] However, the presence of two relatively labile functionalities—the benzylic ether and the primary alcohol—means the molecular ion can fragment readily.[2][3]

Therefore, you should expect to see a peak at m/z 239 , but do not be alarmed if it is of low to moderate intensity. Its presence confirms the molecular weight, but its fragmentation products are often more structurally informative.

Q2: My spectrum has an incredibly intense peak at m/z 91, which is the base peak. What is this fragment and why is it so dominant?

Answer: A dominant peak at m/z 91 is the classic signature of a compound containing a benzyl group. This peak corresponds to the highly stable tropylium ion (C₇H₇⁺) .[1][4][5]

Its formation is a result of a favorable fragmentation pathway initiated by the cleavage of the benzylic C-O bond. The initial benzyl cation (C₆H₅CH₂⁺) rapidly rearranges into the aromatic, seven-membered ring tropylium cation, whose stability is the driving force for this fragmentation. This process is so efficient that it often produces the most abundant ion (the base peak) in the spectrum.

Caption: Formation of the stable tropylium ion (m/z 91).

Q3: Besides the tropylium ion, what are the other primary fragmentation pathways I should look for?

Answer: While benzylic cleavage is often dominant, other fragmentation pathways compete and provide complementary structural information. The two other most likely primary fragmentation events originate from the propargyl alcohol moiety.

  • Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a neutral water molecule (18 Da) upon ionization.[3][6] This results in a fragment ion at [M-18]⁺˙ , or m/z 221 . The stability of the resulting conjugated system can make this a significant peak.

  • Alpha (α)-Cleavage (Loss of •CH₂OH): Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols, driven by the resonance stabilization of the resulting ion.[6][7] This pathway involves the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), yielding a fragment at [M-31]⁺ , or m/z 208 .

The following diagram illustrates the main competing fragmentation pathways from the molecular ion.

Caption: Competing primary fragmentation pathways of the parent molecule.

Q4: I'm having trouble interpreting the lower mass range. What fragments could correspond to peaks like m/z 148, 121, 77, and 65?

Answer: These lower-mass ions are typically formed from the secondary fragmentation of the higher-mass primary fragments.

  • m/z 148: This ion, [C₈H₆NO₂]⁺, is the other product of the primary benzylic cleavage that forms the tropylium ion. It represents the pyridinyl-propynol portion of the molecule. Its observation depends on its ability to stabilize the positive charge compared to the tropylium ion.

  • m/z 121: This fragment likely arises from the ion at m/z 148 after the characteristic loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring.[8][9] The fragmentation of pyridine rings often involves this neutral loss.

  • m/z 77 and 65: These ions are characteristic secondary fragments of the tropylium ion (m/z 91). The phenyl cation (C₆H₅⁺) at m/z 77 is formed by the loss of a neutral acetylene molecule (C₂H₂, 26 Da) from the tropylium ion.[1] Further fragmentation can lead to the peak at m/z 65 .[1]

Caption: Secondary fragmentation of the tropylium ion.

Q5: The molecular ion peak at m/z 239 is completely absent in my EI spectrum. How can I confirm the molecular weight of my compound?

Answer: The absence of a molecular ion peak in Electron Ionization (EI) is common for compounds that fragment very easily.[3][10] EI is a "hard" ionization technique that imparts significant energy, causing immediate fragmentation of less stable molecular ions.[10]

To confidently determine the molecular weight, you must use a "soft" ionization technique. These methods impart much less energy, leading to minimal fragmentation and typically showing a strong peak for the intact molecule, usually as a protonated or adducted species.

Troubleshooting Protocol: Confirming Molecular Weight with Soft Ionization

  • Select an Appropriate Technique: The most common choices are Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is ideal for samples already in solution for LC-MS, while CI is a straightforward modification for many GC-MS systems.

  • Prepare the Sample:

    • For ESI: Dissolve a small amount of your compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote protonation).

    • For CI: Prepare a solution in a volatile solvent like methanol or dichloromethane. A reagent gas (e.g., methane or ammonia) will be used in the ion source.

  • Acquire the Spectrum:

    • In ESI (Positive Mode): Look for the protonated molecule, [M+H]⁺, at m/z 240 . You may also see adducts with sodium [M+Na]⁺ (m/z 262) or potassium [M+K]⁺ (m/z 278).

    • In CI: Look for the [M+H]⁺ ion at m/z 240 (if using methane) or potentially the ammonium adduct [M+NH₄]⁺ at m/z 257 (if using ammonia).

  • Analyze the Result: The presence of a strong peak at m/z 240 (or other expected adducts) provides excellent confirmation of the molecular weight of 239 Da.

Summary of Key Fragmentations

The table below summarizes the most probable and structurally significant ions observed in the EI mass spectrum of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

m/z (Nominal)Proposed FormulaDescription of Origin
239[C₁₅H₁₃NO₂]⁺˙Molecular Ion (M⁺˙) . May be weak or absent.
221[C₁₅H₁₁NO]⁺˙[M-H₂O]⁺˙ . Loss of a neutral water molecule from the alcohol group.
208[C₁₄H₁₀NO]⁺[M-•CH₂OH]⁺ . Alpha-cleavage resulting in the loss of a hydroxymethyl radical.
148[C₈H₆NO₂]⁺Pyridinyl-propynol cation, formed by the loss of the benzyl group.
121[C₇H₆O₂]⁺Formed from m/z 148 via the loss of hydrogen cyanide (HCN) from the pyridine ring.
91[C₇H₇]⁺Tropylium ion . Formed via benzylic cleavage and rearrangement. Often the base peak .
77[C₆H₅]⁺Phenyl cation . Formed from the tropylium ion (m/z 91) by loss of acetylene (C₂H₂).

References

  • Demirbas, A., Tutar, M., & Ceylan, S. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • Mayer, P. M., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry. This source discusses general fragmentation of heterocyclic systems. A direct link is not available, but the journal is widely indexed.
  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N). ResearchGate. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • ResearchGate. (2016). What do aromatic compounds fragment into in MS? ResearchGate. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry: Fragmentation of various classes of organic compounds. Available at: [Link]

  • da Silva, V. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • ChemConnections. (n.d.). Information from Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

  • Indira Gandhi National Open University. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2025). Mass Spectrometry of Alcohols. This is a general knowledge resource covering common fragmentation patterns.

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Welcome to the technical support center for researchers working with 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This guide is designed for drug development professionals and scientists encountering challenges with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This guide is designed for drug development professionals and scientists encountering challenges with the cellular uptake of this compound. We will explore the underlying reasons for its poor cell permeability and provide a series of actionable troubleshooting guides, strategic solutions, and detailed experimental protocols to help you advance your research.

Part 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

Before diving into complex solutions, it's crucial to understand the molecule you're working with. 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol possesses a unique structure with several features that can contribute to poor membrane permeability. The pyridine ring, while often beneficial for metabolic stability and target binding, can also increase polarity.[1][2] The exposed hydroxyl (-OH) group is a prime candidate for hydrogen bonding with the aqueous environment, which can energetically penalize its entry into the hydrophobic lipid bilayer of the cell membrane.[3]

Here are some common questions that arise when working with this or similar compounds:

  • Q1: Why is my compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, showing low activity in my cell-based assays? A1: Assuming the compound is a potent inhibitor of its target in biochemical (cell-free) assays, low activity in cell-based assays often points to poor cell permeability. The compound may not be reaching its intracellular target at a sufficient concentration. Key molecular features like the polar pyridine nitrogen and the hydrogen-bond-donating hydroxyl group can hinder its ability to passively diffuse across the nonpolar cell membrane.[3]

  • Q2: I ran a Parallel Artificial Membrane Permeability Assay (PAMPA), and the results were poor. What does this mean? A2: A PAMPA test measures a compound's ability to cross a synthetic lipid membrane by passive diffusion alone, without the influence of cellular transporters.[4] Poor performance in this assay is a strong indicator that the intrinsic physicochemical properties of your molecule are unfavorable for passive transport. This allows you to rule out more complex biological mechanisms initially and focus on strategies to improve its fundamental ability to cross a lipid bilayer.[5]

  • Q3: My compound showed moderate permeability in PAMPA but is still inactive in my Caco-2 cell assay. What could be the cause? A3: This discrepancy is a classic sign of active efflux. Caco-2 cells, which are derived from human colon carcinoma, express various transporter proteins, including the well-known P-glycoprotein (P-gp) efflux pump.[5][6] These pumps act like cellular vacuum cleaners, actively removing certain compounds from the cell, which keeps the intracellular concentration low.[7] Your compound is likely a substrate for one of these efflux transporters. This can be confirmed by running a bidirectional Caco-2 assay.[5]

  • Q4: What is an efflux ratio and how do I interpret it? A4: The efflux ratio is calculated from a bidirectional Caco-2 assay by dividing the permeability from the basolateral-to-apical (B-A) direction by the permeability from the apical-to-basolateral (A-B) direction (Efflux Ratio = Papp(B-A) / Papp(A-B)).[5]

    • An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux.[5]

    • An efflux ratio near 1 suggests that permeability is primarily governed by passive diffusion.

Part 2: Troubleshooting and Strategic Solutions

Once you have a hypothesis for why your compound's permeability is low, you can select an appropriate strategy to address it. This workflow can guide your decision-making process.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Interpretation & Strategy cluster_2 Phase 3: Validation Start Start: Low activity in cell-based assay PAMPA Perform PAMPA Assay Start->PAMPA Caco2 Perform Bidirectional Caco-2 Assay PAMPA->Caco2 If PAMPA is moderate/high Passive Problem: Poor Passive Permeability (Low PAMPA result) PAMPA->Passive If PAMPA is low Efflux Problem: Active Efflux (High Caco-2 Efflux Ratio > 2) Caco2->Efflux Prodrug Strategy 1: Prodrug Approach (Mask polar -OH group) Passive->Prodrug Formulation Strategy 2: Formulation (e.g., Cyclodextrins) Passive->Formulation SAR Strategy 3: Structural Modification (SAR) (Advanced, may alter activity) Passive->SAR Efflux->SAR Inhibitor Strategy 4: Co-dose with Efflux Inhibitor (For experimental validation) Efflux->Inhibitor ReTest Re-evaluate in Permeability Assays (PAMPA / Caco-2) Prodrug->ReTest Formulation->ReTest SAR->ReTest Inhibitor->Caco2 Re-run Caco-2 with inhibitor CellAssay Test modified compound/formulation in cell-based activity assay ReTest->CellAssay

Caption: Troubleshooting workflow for poor cell permeability.

Strategy 1: The Prodrug Approach (Recommended for Poor Passive Permeability)

A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[8] This is an excellent strategy when a specific functional group, like the primary alcohol in your compound, is hindering permeability. By masking the polar hydroxyl group with a lipophilic moiety, you can significantly improve its ability to cross the cell membrane.[9][10]

Mechanism: An ester prodrug is a common and effective choice. The polar hydroxyl group is converted into a less polar ester. This "mask" increases the molecule's overall lipophilicity, facilitating passive diffusion. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing the active parent compound precisely where it needs to act.[11]

G cluster_0 Outside Cell (Aqueous) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Inside Cell (Cytoplasm) Prodrug Prodrug (Lipophilic, -OH masked with ester) Prodrug->PassiveDiffusion Passive Diffusion Enzyme Intracellular Esterases PassiveDiffusion->Enzyme Cleavage ActiveDrug Active Drug (Polar, -OH revealed) Enzyme->ActiveDrug

Caption: Mechanism of an ester prodrug strategy.

Experimental Protocol: Synthesis of an Acetate Ester Prodrug

This protocol describes a general method for creating a simple acetate ester of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

  • Dissolution: Dissolve 1 equivalent of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.2 equivalents of acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired acetate ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Formulation with Cyclodextrins

If synthesizing a prodrug is not feasible, a formulation-based approach can be effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble or poorly permeable drugs, effectively "shielding" the problematic parts of the molecule from the aqueous environment.[13]

This strategy is particularly useful for lipophilic drugs with poor aqueous solubility, as the complex enhances their concentration in the unstirred water layer adjacent to the cell membrane, thereby increasing the driving force for permeation.[14][15]

How it works:

  • Solubility Enhancement: The cyclodextrin-drug complex is more water-soluble than the drug alone.[12]

  • Permeability Enhancement: By increasing the concentration of the drug at the cell surface, cyclodextrins facilitate the partitioning of the drug from the complex into the lipid membrane.[16]

Considerations:

  • The binding affinity must be optimal; if it's too strong, the drug won't be released at the cell surface.[13]

  • Using an excessive amount of cyclodextrin can sometimes decrease permeability by sequestering the drug in the bulk solution.[16]

Strategy 3: Addressing Active Efflux

If your data (e.g., a high efflux ratio in the Caco-2 assay) points to active efflux by transporters like P-gp, your options are more limited but still actionable.

  • Experimental Confirmation: To confirm that a specific efflux pump is responsible, you can re-run the Caco-2 assay while co-administering a known inhibitor of that pump.[17] For example, Verapamil is a classic P-gp inhibitor. If the efflux ratio decreases significantly in the presence of Verapamil, you have confirmed that your compound is a P-gp substrate.[17]

  • Structural Modification (SAR): This is an advanced drug development strategy. Sometimes, minor structural modifications can be made to the molecule to reduce its recognition by efflux pumps.[3] However, this approach carries the risk of altering the compound's primary biological activity and should be pursued as part of a broader medicinal chemistry campaign.

Part 3: Key Experimental Protocols & Data Interpretation

Accurate and reliable data is the foundation of good science. Here are detailed protocols for the key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates passive, transcellular permeability.[18][19]

  • Membrane Preparation: A 96-well filter plate (donor plate) with a PVDF membrane is coated with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[18]

  • Solution Preparation:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4).[18]

    • Donor Solution: Prepare the test compound in the same buffer, typically at a concentration of 10-100 µM.

  • Assay Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Add 150-200 µL of the donor solution to the donor plate wells.[20] Incubate the plate assembly at room temperature for 4-18 hours.[21]

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Data Interpretation Table for PAMPA

Papp (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1LowPoor (< 30%)
1 - 10MediumModerate (30% - 80%)
> 10HighGood (> 80%)

This table provides general guidance; exact thresholds can vary.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is the industry gold standard for predicting human intestinal absorption and identifying active transport phenomena.[5][22]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days until they form a confluent, differentiated, and polarized monolayer.[23]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[24] The permeability of a fluorescent marker like Lucifer Yellow, which should be very low, is also checked.[6]

  • Transport Experiment (A-to-B):

    • The culture medium is replaced with a transport buffer (e.g., HBSS).

    • The test compound is added to the apical (AP) side (donor compartment), representing the intestinal lumen.

    • The plate is incubated at 37°C. Samples are taken from the basolateral (BL) side (acceptor compartment) at set time points.[20]

  • Transport Experiment (B-to-A):

    • The experiment is repeated, but the compound is added to the BL side (donor), and samples are taken from the AP side (acceptor). This measures the rate of efflux from the "blood" side to the "lumen" side.[6]

  • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

  • Calculations:

    • Papp values for both directions (A-to-B and B-to-A) are calculated.

    • Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)

Data Interpretation Table for Caco-2 Assay

Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
< 1~ 1Low permeability, likely due to poor passive diffusion.
> 10~ 1High permeability, dominated by passive diffusion.
Any Value> 2Compound is a substrate for active efflux. Permeability is limited by efflux pumps.
> 10< 0.5High permeability, potential involvement of active uptake transporters.

By systematically applying these diagnostic tools and strategic interventions, you can overcome the challenge of poor cell permeability and successfully advance the development of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

References

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  • Jadhav, P., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 97, 105658.
  • Loftsson, T., et al. (1999). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. International Journal of Pharmaceutics, 186(1), 19-29.
  • Patel, R., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 18-24.
  • Shaikh, J., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 819348.
  • Al-Abeed, D., et al. (2023). Leading prodrug strategies for targeted and specific release. Journal of Drug Targeting, 31(3), 235-251.
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  • Feng, M. R., et al. (2005). Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. Molecular Pharmaceutics, 2(1), 32-41.
  • Zakeri-Milani, P., et al. (2008). Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs. Molecular Pharmaceutics, 5(6), 1045-1052.
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Troubleshooting

Minimizing off-target effects of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing and minimizing the of...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing and minimizing the off-target effects of novel small molecule inhibitors. While this guide uses the specific chemical structure of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (hereafter referred to as BZP-OH for brevity) as a primary example, the principles, protocols, and troubleshooting steps are broadly applicable to other investigational compounds.

The structure of BZP-OH, featuring a pyridine core common in kinase inhibitors and a propargyl alcohol moiety, suggests potential interactions with ATP-binding pockets.[1][2][3] However, without established biological data, a systematic approach to identifying unintended interactions is paramount to ensure that experimental results are correctly interpreted and to build a solid foundation for further development.

This guide is structured to move from foundational knowledge in our FAQ section to actionable troubleshooting for specific experimental challenges, and finally to detailed protocols for key validation assays.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions researchers face when working with a novel inhibitor like BZP-OH.

Q1: What are off-target effects, and why are they a critical concern for a new compound like BZP-OH?

A1: Off-target effects occur when a molecule binds to and alters the function of proteins other than its intended biological target. For a novel compound, these unintended interactions are a major liability for three primary reasons:

  • Unexplained Cytotoxicity: If BZP-OH shows high levels of cell death, it may be due to the inhibition of essential proteins (like housekeeping kinases) that are unrelated to your primary target.[4]

  • Poor Translational Potential: A compound that appears effective in preclinical models due to a potent off-target effect may fail in clinical settings if that off-target is not relevant to the disease pathology.

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: A proactive approach is crucial. Key strategies include:

  • Use the Lowest Effective Concentration: Always perform a complete dose-response curve to identify the lowest concentration of BZP-OH that achieves the desired on-target effect. Off-target interactions are more probable at concentrations significantly above the IC50 for the primary target.[4]

  • Perform Selectivity Profiling Early: Do not wait for ambiguous results. Screen BZP-OH against a broad panel of related proteins (e.g., a kinome panel) early in your research to identify potential off-target hits.[5][6]

  • Employ Orthogonal Controls: Validate key findings using either a structurally different inhibitor against the same target or a genetic method (like siRNA or CRISPR) to knock down the target protein. If the phenotype is consistent across these methods, it is more likely an on-target effect.[4][6]

Q3: What is a kinase selectivity index, and how do I interpret it for BZP-OH?

A3: The Selectivity Index (SI) is a quantitative measure of a compound's specificity. It is typically calculated by dividing the IC50 value of an off-target kinase by the IC50 value of the intended on-target kinase.

  • SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value indicates greater selectivity. For example, an SI > 100-fold is often considered a benchmark for a selective inhibitor, though the required level of selectivity depends on the specific application and the biological consequences of inhibiting the off-target.

Q4: My biochemical assays (e.g., with a purified enzyme) and my cell-based assays give conflicting results for BZP-OH. What could be the cause?

A4: This is a common challenge. Discrepancies often arise from factors not present in a simplified biochemical assay.[4] Possible causes include:

  • Poor Cell Permeability: BZP-OH may not efficiently cross the cell membrane to reach its intracellular target.

  • Rapid Metabolism: The compound could be quickly broken down by cellular enzymes.

  • Active Efflux: Cells may actively pump the compound out via transporter proteins (e.g., P-glycoprotein).

  • Activation of Compensatory Pathways: The cell might adapt to the inhibition of the primary target by upregulating parallel signaling pathways, masking the compound's effect.[7]

Confirming that BZP-OH engages its target within intact cells is a critical step to resolving this issue.

Part 2: Troubleshooting Guides for Specific Issues

This section provides structured guidance for common problems encountered during inhibitor characterization.

Issue 1: An unexpected or contradictory phenotype is observed that is inconsistent with the known function of the primary target.
  • Possible Cause: The observed phenotype is likely driven by one or more off-target interactions of BZP-OH.

  • Recommended Action Plan:

  • Quantitative Dose-Response Analysis: Determine the potency (IC50 or EC50) of BZP-OH for both the intended on-target activity and the unexpected phenotype. If the potencies are significantly different (e.g., >10-fold), the unexpected phenotype is more likely an off-target effect that occurs at higher concentrations.[4]

  • Orthogonal Pharmacological Validation: Identify a previously validated inhibitor of your target that has a completely different chemical structure from BZP-OH. If this second inhibitor reproduces the intended on-target effect but not the unexpected phenotype, this strongly implicates an off-target action of BZP-OH.[6]

  • Genetic Validation: Use siRNA or CRISPR-Cas9 to specifically knock down or knock out the intended target protein. If the unexpected phenotype persists even in the absence of the target protein, it is definitively an off-target effect.[4][6]

G start Start: Unexpected Phenotype Observed dose_response Step 1: Perform Full Dose-Response Analysis start->dose_response compare_ic50 Are IC50s for On-Target vs. Unexpected Phenotype Similar? dose_response->compare_ic50 orthogonal Step 2: Test with Structurally Different Inhibitor compare_ic50->orthogonal  Yes off_target Conclusion: High Likelihood of Off-Target Effect compare_ic50->off_target No (>10-fold diff) phenotype_replicated_ortho Is Unexpected Phenotype Replicated? orthogonal->phenotype_replicated_ortho genetic Step 3: Use siRNA/CRISPR to Knock Down Target phenotype_replicated_ortho->genetic  Yes phenotype_replicated_ortho->off_target No phenotype_persists_genetic Does Unexpected Phenotype Persist? genetic->phenotype_persists_genetic phenotype_persists_genetic->off_target Yes on_target Conclusion: Phenotype is Likely On-Target phenotype_persists_genetic->on_target No G cluster_on_target On-Target Kinase cluster_off_target Potential Off-Target Kinase on_target_atp ATP Binding Pocket on_target_gatekeeper Gatekeeper Residue (e.g., Small) off_target_atp ATP Binding Pocket off_target_gatekeeper Gatekeeper Residue (e.g., Large) bzp BZP-OH (Inhibitor) bzp->on_target_atp High Affinity Binding (Good Fit) bzp->off_target_atp Low Affinity Binding (Steric Clash)

Conceptual diagram of inhibitor selectivity for a target kinase.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]

  • Versele, M., & Lyssikatos, J. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. Available from: [Link]

  • CMNPD. Compound Report Card - CMNPD5244. Available from: [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available from: [Link]

  • Smith, A. M., & Tollman, R. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Theoretical Biology and Medical Modelling. Available from: [Link]

  • PromoCell. Troubleshooting guide for cell culture. Available from: [Link]

  • Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PMC. Available from: [Link]

  • Bartheld, S., et al. (2025). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. Available from: [Link]

  • Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. Available from: [Link]

  • Kuberkar, S. V., & Bothra, S. B. (2008). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. PubMed. Available from: [Link]

  • Bartheld, S., et al. (2025). 2-{ N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed. Available from: [Link]

  • Taylor & Francis. Mechanism of action – Knowledge and References. Available from: [Link]

  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available from: [Link]

  • MDPI. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Available from: [Link]

  • Bentiba, T., et al. (2024). Therapeutic Path to Triple Knockout: Investigating the Pan-inhibitory Mechanisms of AKT, CDK9, and TNKS2 by a Novel 2-phenylquinazolinone Derivative in Cancer Therapy. Bentham Science. Available from: [Link]

  • Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Available from: [Link]

  • ScienceOpen. (2019). 3D cell-culture strategy for screening novel agents in Fanconi Anemia chemoprevention. Available from: [Link]

  • Pharmaceutical Technology. Data Insights. Available from: [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]

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Optimization

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol experimental variability reduction

Experimental Variability Reduction & Optimization Guide Status: Operational Ticket ID: CHEM-SUP-2024-PYR Subject: Standardization of Sonogashira Coupling for 3,4-Disubstituted Pyridines Executive Summary & Molecule Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability Reduction & Optimization Guide

Status: Operational Ticket ID: CHEM-SUP-2024-PYR Subject: Standardization of Sonogashira Coupling for 3,4-Disubstituted Pyridines

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the synthesis and stabilization of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . This molecule is a critical intermediate often used in kinase inhibitor discovery. The presence of the basic pyridine nitrogen, the electron-donating benzyloxy group, and the reactive propargyl alcohol moiety creates a "perfect storm" for experimental variability (low yields, polymerization, and difficult purification).

Target Molecule:

  • Core: Pyridine (Heterocycle)[1][2][3][4][5][6][7][8][9]

  • Position 3: Propargyl alcohol (Reactive alkyne)

  • Position 4: Benzyloxy (Protecting group/Structural motif)[2]

Root Causes of Variability:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd) or Copper (Cu), arresting the catalytic cycle.

  • Glaser Homocoupling: In the presence of trace oxygen, propargyl alcohol dimerizes rather than coupling with the pyridine.

  • Base Sensitivity: The product can undergo Meyer-Schuster rearrangement or polymerization under acidic or harsh basic conditions.

The "Golden Protocol" (Standardized Synthesis)

To minimize variability, we recommend switching from the unstable Pd(PPh3)4 to the more robust PdCl2(PPh3)2 . This protocol assumes the use of 3-iodo-4-(benzyloxy)pyridine as the starting material (SM), as the bromide analog has significantly slower oxidative addition rates at Position 3 due to steric and electronic effects.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended Grade
3-Iodo-4-(benzyloxy)pyridine Electrophile1.0>98% HPLC (Recrystallize if colored)
Propargyl Alcohol Nucleophile1.2 - 1.5Distilled (if yellow/viscous)
PdCl2(PPh3)2 Catalyst0.03 (3 mol%)Fresh (Yellow powder, not orange/brown)
CuI Co-Catalyst0.05 (5 mol%)White/Off-white (Recrystallize from KI/H2O if green)
Triethylamine (Et3N) Base3.0Dried over KOH
DMF (Dimethylformamide) Solvent[0.2 M]Anhydrous, Sure/Seal™ bottle
Step-by-Step Workflow

Step 1: The "Oxygen-Free" Setup (Critical for Consistency)

  • Action: Charge a flame-dried Schlenk flask with the Pyridine SM, PdCl2(PPh3)2, and CuI.

  • Why: Solids should be added first. Do not add the alkyne yet.

  • Seal: Cap with a rubber septum and evacuate/backfill with Argon (3 cycles).

Step 2: Solvent & Base Addition

  • Action: Inject anhydrous DMF and Et3N via syringe under Argon flow.

  • Degassing: Do not skip. Bubble Argon directly into the solution for 15 minutes (sparging).

  • Why: Dissolved oxygen promotes Cu-catalyzed homocoupling of the propargyl alcohol (Glaser coupling), which depletes your nucleophile and complicates purification.

Step 3: Alkyne Addition & Reaction [1][10]

  • Action: Add Propargyl Alcohol (neat or dissolved in minimal degassed DMF) dropwise via syringe.

  • Temperature: Heat to 60°C .

  • Monitoring: Monitor by TLC or LCMS every hour. Reaction typically completes in 2–4 hours.

    • Note: If the reaction turns black immediately, your Pd may have crashed out (colloidal Pd). If it stays yellow/orange, the active catalytic species is stable.

Step 4: The "Soft" Quench

  • Action: Cool to room temperature. Dilute with EtOAc. Wash with 50% saturated NH4Cl (not pure brine initially).

  • Why: NH4Cl helps chelate copper residues (turning the aqueous layer blue) without being too acidic to damage the alkyne.

Visualization: Reaction Logic & Process Flow

The following diagram illustrates the critical decision points during the synthesis to ensure reproducibility.

G Start Start: 3-Iodo-4-(benzyloxy)pyridine Setup Add PdCl2(PPh3)2 + CuI (Solids First) Start->Setup Degas CRITICAL: Sparge with Ar (15 mins) after adding DMF/Et3N Setup->Degas AddAlkyne Add Propargyl Alcohol (Dropwise, 60°C) Degas->AddAlkyne Monitor Monitor (LCMS/TLC) AddAlkyne->Monitor Decision Is Conversion > 90%? Monitor->Decision Quench Quench: 50% sat. NH4Cl (Remove Cu salts) Decision->Quench Yes Trouble1 Add 10% more Catalyst Check O2 leaks Decision->Trouble1 Stalled (<50%) Purify Purification: Basified Silica (1% Et3N) Quench->Purify Trouble1->Monitor

Caption: Workflow for the Sonogashira coupling of 3-iodo-4-(benzyloxy)pyridine, highlighting the critical degassing step.

Purification: Handling the "Sticky" Pyridine

Variability often occurs during isolation because pyridines adsorb irreversibly to acidic sites on silica gel.

The Solution: Basified Silica Chromatography

  • Preparation: Slurry your silica gel in the starting eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the column and flush with 2 column volumes of the Et3N-containing solvent.

  • Loading: Load the crude oil (dissolved in minimal DCM) onto the column.

  • Elution: Run the gradient (e.g., 0% -> 60% EtOAc in Hexanes).

    • Result: The Et3N blocks the acidic silanol groups, allowing the pyridine product to elute as a sharp, symmetrical peak rather than a long streak.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned black instantly, and the yield is <10%. What happened?

  • Diagnosis: "Palladium Black" formation. The active Pd(0) species aggregated into inactive metal particles.

  • Fix: This usually indicates insufficient ligand stabilization or oxygen leaks.

      • Ensure you are using PdCl2(PPh3)2 (more stable) rather than Pd(PPh3)4.

      • Check your Argon lines for leaks.

      • Add extra PPh3 (2-5 mol%) to the reaction mixture to stabilize the Pd species.

Q2: I see a major side product with a similar Rf to my product. What is it?

  • Diagnosis: Glaser Homocoupling product (Hexa-2,4-diyne-1,6-diol).

  • Mechanism: In the presence of O2, Copper(I) oxidatively couples two propargyl alcohol molecules.

  • Fix: Re-evaluate your degassing procedure. Sparging (bubbling gas through liquid) is more effective than simple headspace flushing for DMF.

Q3: The product is decomposing on the rotovap (turning dark/insoluble).

  • Diagnosis: Polymerization or Salt Formation.

  • Fix:

      • Keep water bath temperature < 40°C . Propargyl alcohols can be thermally sensitive.

      • Ensure all HCl (from the Pd pre-catalyst activation) is neutralized. The workup must be basic (pH > 8).

References & Authority

  • Sonogashira Coupling on Heterocycles:

    • Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

    • Relevance: Establishes the mechanism and the necessity of CuI/Pd ratios for electron-rich heterocycles.

  • Ionic Liquid & Solvent Effects (Validation of PdCl2(PPh3)2):

    • Source:Beilstein Journal of Organic Chemistry (2019).[3][11] "Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids."

    • Relevance: Confirms PdCl2(PPh3)2 often outperforms Pd(PPh3)4 in stability and rate for iodo-aromatics.

  • Pyridine Synthesis & Purification:

    • Source:Molecules (2015).[3][5] "Palladium and Copper Catalyzed Sonogashira cross Coupling... A Review."

    • Relevance: Details the specific handling of pyridine-based substrates and the "basified silica" technique.

  • Propargyl Alcohol Handling:

    • Source:Organic Process Research & Development. General best practices for handling alkynols to prevent polymerization.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and its precursors before handling.

Sources

Troubleshooting

Enhancing the selectivity of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Welcome to the technical support guide for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. This resource is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile building block in their synthetic campaigns. The unique architecture of this molecule, featuring a primary propargylic alcohol, a terminal alkyne, and a substituted pyridine ring, offers multiple avenues for chemical modification. However, this multifunctionality presents a significant challenge: achieving chemoselectivity.

This guide provides troubleshooting advice and validated protocols in a direct question-and-answer format to help you navigate the complexities of selectively targeting one functional group while preserving the others.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Selective Oxidation of the Propargylic Alcohol

Question: How can I selectively oxidize the primary alcohol to the corresponding α,β-acetylenic aldehyde without affecting the alkyne or the benzyloxy group?

Answer: This is a common objective, as the resulting propargyl aldehyde is a valuable intermediate for further transformations. The key is to use mild oxidation conditions that are specific to activated alcohols, such as allylic or propargylic systems. Harsh, non-specific oxidants (e.g., chromic acid) risk over-oxidation to the carboxylic acid or degradation of the alkyne.

Expert Insight: The propargylic nature of the alcohol makes it susceptible to oxidation by specific reagents that operate under neutral or near-neutral conditions. Manganese dioxide (MnO₂) is a classic choice due to its high selectivity for these types of alcohols. However, for cleaner reactions and often higher yields with simpler workups, TEMPO-based systems are highly recommended. These systems use a catalytic amount of a nitroxyl radical, like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with a stoichiometric co-oxidant.[1][2][3]

Recommended Protocol: TEMPO-Catalyzed Oxidation This method is efficient, proceeds under mild conditions, and is compatible with the other functional groups in the molecule.[1]

Experimental Workflow: Selective Oxidation

sub 1. Dissolve Substrate in CH₂Cl₂ tempo 2. Add TEMPO (cat.) & Co-oxidant (e.g., Ca(OCl)₂) sub->tempo stir 3. Stir at RT (Monitor by TLC) tempo->stir quench 4. Quench Reaction (e.g., with Na₂S₂O₃ soln) stir->quench extract 5. Aqueous Workup & Extraction quench->extract purify 6. Purify by Column Chromatography extract->purify product Product: α,β-Acetylenic Aldehyde purify->product

Caption: Workflow for TEMPO-mediated selective oxidation.

Step-by-Step Methodology:

  • Dissolve 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add TEMPO (0.01-0.1 eq) to the solution.

  • Add the co-oxidant, such as calcium hypochlorite (Ca(OCl)₂) (1.5 eq), in portions while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired aldehyde.

Troubleshooting:

  • Slow or Incomplete Reaction: The activity of the co-oxidant can be variable. Ensure it is from a reliable source. A slight increase in the amount of TEMPO or co-oxidant may be necessary.

  • Formation of Side Products: Over-oxidation is rare with this system but can occur with prolonged reaction times. Monitor the reaction closely. The pyridine nitrogen can sometimes interfere with catalytic systems; if issues persist, consider a stoichiometric oxidant like activated MnO₂.

Oxidation Method Reagents Typical Conditions Pros Cons
TEMPO Catalysis TEMPO, Ca(OCl)₂[1]CH₂Cl₂, Room TempHigh selectivity, mild, catalyticCo-oxidant quality can vary
Manganese Dioxide Activated MnO₂CH₂Cl₂ or Acetone, RTExcellent selectivity for propargylic alcoholsRequires large excess of stoichiometric reagent, activity varies by preparation
Titanium Tetrachloride TiCl₄, Et₃N[4]CH₂Cl₂, 0°C to RTEffective for primary propargylic alcohols[4]Stoichiometric, requires careful handling of TiCl₄
Section 2: Selective Reduction of the Alkyne Moiety

This is a critical transformation for accessing both cis-(Z) and trans-(E) allylic alcohol derivatives, which are key precursors in drug development.

Question: How can I selectively reduce the alkyne to a cis-(Z)-alkene without reducing the pyridine ring or causing hydrogenolysis of the benzyl ether?

Answer: Achieving the cis-(Z) geometry requires a syn-addition of hydrogen across the triple bond. This is accomplished using a "poisoned" or partially deactivated palladium catalyst. The most common choice is Lindlar's catalyst.[5][6] The deactivation prevents the reaction from proceeding to the fully saturated alkane and is crucial for selectivity.

Expert Insight: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are too active and will lead to a mixture of products, including the fully reduced alkane and significant debenzylation (loss of the benzyl protecting group).[5][6] Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is specifically designed to stop the reduction at the alkene stage.[7] The quinoline also helps to prevent unwanted hydrogenolysis.

Recommended Protocol: Lindlar Hydrogenation

  • Set up a hydrogenation vessel and flush thoroughly with an inert gas (Nitrogen or Argon), then with hydrogen gas.

  • In a separate flask, dissolve the substrate in a suitable solvent (e.g., ethyl acetate or hexane).

  • Add Lindlar's catalyst (typically 5-10% by weight of the substrate).

  • Transfer the slurry to the hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (often just a balloon is sufficient) and stir vigorously at room temperature.

  • Monitor the reaction carefully by TLC or GC/MS. Hydrogen uptake will cease after one equivalent has been added.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the cis-(Z)-allylic alcohol.

Question: How can I selectively reduce the alkyne to a trans-(E)-alkene?

Answer: To obtain the trans-(E) isomer, an anti-addition mechanism is required. This cannot be achieved with catalytic hydrogenation. The standard method is a dissolving metal reduction, typically using sodium metal in liquid ammonia at low temperatures (-78 °C).[6]

Expert Insight: The mechanism involves the formation of a radical anion intermediate. The steric repulsion between the substituents forces the intermediate into a trans configuration, which is then protonated to yield the thermodynamically more stable trans-alkene. This method is highly stereoselective and is orthogonal to the conditions used for cis-alkene formation.

Divergent Reduction Pathways

start Substrate: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol cis (Z)-Allylic Alcohol start->cis H₂, Lindlar's Catalyst (syn-addition) trans (E)-Allylic Alcohol start->trans Na, liq. NH₃ (-78 °C) (anti-addition)

Caption: Selective reduction of the alkyne to either cis- or trans-alkenes.

Troubleshooting:

  • Over-reduction/Debenzylation during Lindlar Hydrogenation: This indicates the catalyst is too active or the reaction was left for too long. Use a fresh, reliable source of Lindlar's catalyst. Reduce the catalyst loading or hydrogen pressure. The choice of solvent can also be critical; non-polar solvents like hexane can sometimes improve selectivity.[8]

  • Incomplete Reaction with Na/NH₃: Ensure the ammonia is dry and the sodium metal is clean (cut to expose a fresh surface before adding). The reaction is often indicated by a persistent deep blue color. If the color fades immediately, more sodium is required.

Section 3: Selective Reactions at the Terminal Alkyne

The terminal alkyne is a powerful handle for carbon-carbon bond formation and for "click" chemistry applications.

Question: How can I perform a Sonogashira coupling on the terminal alkyne without affecting the alcohol?

Answer: The Sonogashira coupling is a robust method for coupling terminal alkynes with aryl or vinyl halides.[9][10] The reaction is catalyzed by palladium and co-catalyzed by copper(I) and proceeds under mild basic conditions, which are fully compatible with the primary alcohol and the benzyloxy-pyridine system.

Expert Insight: The mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper cycle generates a copper(I) acetylide, which is the active nucleophile for transmetalation to the palladium center.[11] An amine base like triethylamine or diisopropylamine is used both as the base and often as the solvent.

Generalized Sonogashira Catalytic Cycle

pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (L)₂ pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡CR (L)₂ pdiia->pdiib Transmetalation (from Cu-C≡CR) pdiib->pd0 Reductive Elimination product Product: Ar-C≡CR pdiib->product cu_cycle Copper Cycle (generates Cu-C≡CR)

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling

  • To a degassed solution of your aryl/vinyl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and CuI (2-10 mol%) in an amine solvent (e.g., Et₃N or THF/Et₃N), add the 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (1.1-1.2 eq).

  • Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature until the starting materials are consumed (monitor by TLC). Some less reactive halides may require gentle heating.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter to remove the amine salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Question: Can this molecule be used in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction?

Answer: Absolutely. The terminal alkyne makes this molecule an ideal substrate for CuAAC, which is the cornerstone of "click chemistry."[12][13] This reaction is exceptionally reliable and regiospecific, exclusively forming the 1,4-disubstituted 1,2,3-triazole product when reacted with an azide.

Expert Insight: The reaction conditions are typically very mild (often room temperature in solvents like t-BuOH/water), making it highly orthogonal to most other functional groups, including the alcohol, benzyl ether, and pyridine ring.[14][15] The reaction is catalyzed by a copper(I) species, which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.

Section 4: Protecting Group Strategies

Question: When should I protect the primary alcohol, and what is a suitable protecting group?

Answer: Protection of the alcohol is necessary when you plan to use reagents that are incompatible with its acidic proton. This includes strong bases (e.g., n-BuLi, LDA) or nucleophiles that are also strong bases (e.g., Grignard reagents, organolithiums).

Expert Insight: The most common and effective protecting groups for alcohols in this context are silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[16] They are easily installed using the corresponding silyl chloride and a mild base (e.g., imidazole or Et₃N). Their key advantage is their stability across a wide range of reaction conditions (including oxidation, reduction, and organometallic reactions) and their selective removal using a fluoride source like tetrabutylammonium fluoride (TBAF), which does not affect other functional groups.[17]

Protecting Group Installation Removal Stability
TBS (t-butyldimethylsilyl) TBSCl, Imidazole, DMFTBAF, THFStable to base, mild acid, oxidation, reduction
THP (tetrahydropyranyl) DHP, PPTS, CH₂Cl₂Mild aqueous acid (e.g., PPTS in EtOH)Stable to base, organometallics, reduction
Bn (benzyl) BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, oxidation

Caution: The Benzyl (Bn) ether is already present on the pyridine ring. Using a second benzyl ether to protect the alcohol would lead to non-selective deprotection. Therefore, an orthogonal protecting group like a silyl ether is the superior choice.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Gao, Y., Shirai, M., & Sato, F. (1996). Selective Oxidation of Propargylic Alcohols into α,β-Acetylenic Aldehydes with a TiCl4/Et3N System. The Journal of Organic Chemistry, 61(21), 7556-7557.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddy, K. S., Kumar, N. S., & Anjum, C. (2014). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances, 4(69), 36693-36697.
  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
  • Sharpless Lab, The Scripps Research Institute. (n.d.). Click Chemistry. Retrieved from [Link]

  • Ghorpade, P. A., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. The Journal of Organic Chemistry, 80(9), 4536-4543.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

  • PubMed. (2015, April 15). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Catalytic Hydrogenation of Alkynes: As With Alkenes, Addition of Each Pair of H's Is Syn. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • Wang, Y., & Micalizio, G. C. (2008). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. Organic letters, 10(15), 3243–3246.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Optimization

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol assay interference troubleshooting

Status: Operational | Ticket ID: #T-PYR-ALK-001 Subject: Assay Interference Troubleshooting & Optimization Guide[1] Executive Summary This guide addresses assay interference mechanisms specific to 3-(4-(Benzyloxy)pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #T-PYR-ALK-001 Subject: Assay Interference Troubleshooting & Optimization Guide[1]

Executive Summary

This guide addresses assay interference mechanisms specific to 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol .[1] Based on its chemical structure—a basic pyridine core, a hydrophobic benzyloxy tail, and a reactive propargyl alcohol handle—this molecule presents a "perfect storm" for three distinct interference modes: colloidal aggregation , metal chelation , and photophysical quenching .

This document provides self-validating troubleshooting protocols to distinguish true biological activity from physicochemical artifacts.

Section 1: Solubility & Colloidal Aggregation

Symptom: "I see steep inhibition curves (Hill slope > 2) or activity that disappears when I spin down the sample."

The Mechanism: The combination of the planar pyridine ring and the hydrophobic benzyloxy group makes this molecule prone to forming colloidal aggregates in aqueous buffers. These colloids (100–1000 nm diameter) non-specifically sequester enzymes, leading to false-positive inhibition. This is the most common artifact for this chemotype.

Diagnostic Protocol: The Detergent Sensitivity Test To validate if inhibition is real or due to aggregation, you must compare IC50 values in the presence and absence of a non-ionic detergent.[2]

ConditionProtocolInterpretation of Result
Standard Assay Run assay in standard buffer (e.g., PBS/HEPES).Baseline IC50 established.[1]
Detergent Challenge Add 0.01% v/v Triton X-100 (or Tween-80) to the buffer.If IC50 increases >3-fold: Aggregation is the primary mechanism (False Positive).If IC50 remains stable: Activity is likely specific.[1]
Centrifugation Spin sample at 10,000 x g for 10 min before assay.Loss of activity: Indicates the active species was a precipitant/colloid.

Decision Logic:

AggregationLogic Start Observed Inhibition Detergent Add 0.01% Triton X-100 Start->Detergent Result Compare IC50 Detergent->Result TrueHit IC50 Unchanged (True Binder) Result->TrueHit Stable FalsePos IC50 Shifts >3x (Aggregator) Result->FalsePos Shift/Loss of Potency

Figure 1: Logic flow for diagnosing colloidal aggregation artifacts.

Section 2: Metal Chelation & Enzymatic Interference

Symptom: "The compound inhibits metalloenzymes (kinases, HDACs) but activity is restored by adding excess cofactor."

The Mechanism: This molecule contains a bidentate chelation motif : the pyridine nitrogen (Lewis base) and the propargyl alcohol oxygen can coordinate with divalent cations (


, 

,

). If your target enzyme requires a metal cofactor, this molecule may simply be stripping the metal from the active site rather than binding the protein.

Validation Protocol: Metal Supplementation

  • Control: Run assay with standard metal concentration (e.g., 10 mM

    
    ).
    
  • Test: Run assay with 10x metal concentration (e.g., 100 mM

    
    ).
    
  • Analysis: If inhibition drops significantly (IC50 increases) with excess metal, the mechanism is chelation, not hydrophobic binding.

Section 3: Photophysical Interference (Inner Filter Effect)

Symptom: "Fluorescence readings are erratic, or I see 'quenching' in a fluorescence polarization assay."

The Mechanism: The benzyloxy-pyridine chromophore absorbs light in the UV/Blue region (280–350 nm). If your assay uses fluorophores excited in this range (e.g., tryptophan fluorescence, coumarin, or certain blue dyes), the compound acts as an "Inner Filter," absorbing the excitation light before it reaches the fluorophore.

Diagnostic Protocol: Absorbance Scan

  • Prepare: A 100 µM solution of the compound in assay buffer.

  • Scan: Measure Absorbance (OD) from 250 nm to 600 nm.

  • Check: If OD > 0.1 at your assay's Excitation (

    
    ) or Emission (
    
    
    
    ) wavelengths, you have an Inner Filter Effect (IFE).[1][3]

Correction Strategy:

  • Mathematical: Apply the correction formula:

    
    
    
  • Experimental: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647) where the pyridine/benzyl group does not absorb.[1]

Section 4: Chemical Reactivity (The Alkyne Factor)

Symptom: "Inhibition increases over time (time-dependent) or persists after dialysis."[1]

The Mechanism: The propargyl alcohol (alkyne) group is generally stable but can become reactive in the presence of:

  • Cysteine Thiols: At high pH, alkynes can undergo nucleophilic attack by thiols (Michael-like addition).[1]

  • Transition Metals: If you used Copper (Cu) to synthesize this probe via "Click Chemistry," residual copper trapped by the pyridine ring can generate Reactive Oxygen Species (ROS) or poison the assay protein.

Troubleshooting Workflow:

Reactivity Compound Compound (Alkyne/Pyridine) Incubation Pre-incubate 1h without Substrate Compound->Incubation Wash Rapid Dilution/Wash Incubation->Wash Rev Activity Returns (Reversible) Wash->Rev Irrev Inhibition Persists (Covalent/High Affinity) Wash->Irrev

Figure 2: Jump-dilution protocol to distinguish reversible binding from covalent modification.[1]

References
  • Shoichet, B. K. (2004).[1] Screening in a spirit of haunting. Drug Discovery Today, 9(13), 572-579.[1] Link

    • Foundational text on colloidal aggreg
  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1] Link[1]

    • Defines structural alerts for interference, relevant to the alkyne/pyridine motifs.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

    • Comprehensive review of fluorescence and quenching artifacts.
  • Hermann, J. C., et al. (2008).[1] Metal filtration: a method to remove metal-mediated assay interference.[1] ACS Chemical Biology, 3(3), 163-165.[1] Link[1]

    • Protocol for dealing with metal-chel

Sources

Troubleshooting

Technical Support Center: Modifying 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol for Better Pharmacokinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for optimizing the pharmacokinetic (PK) profile o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for optimizing the pharmacokinetic (PK) profile of the lead compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. The content is structured in a practical question-and-answer format to directly address common challenges encountered during the lead optimization phase.[1][2]

Section 1: Initial Assessment & Common Liabilities

This section focuses on identifying and understanding the inherent weaknesses in the parent molecule that may lead to poor pharmacokinetic properties. A proactive approach to identifying these liabilities is crucial for efficient compound optimization.[3][4]

Q1: My initial in vitro ADME assays for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol show high metabolic instability. What are the likely metabolic hotspots on this molecule?

A1: High metabolic instability is a common hurdle in early drug discovery. For this specific molecule, there are three primary regions susceptible to metabolic enzymes, particularly Cytochrome P450s (CYPs) found in liver microsomes.[5] Understanding these "hotspots" is the first step in rational drug design to improve stability.

  • Benzylic Carbon: The carbon atom connecting the phenyl ring to the ether oxygen is a classic metabolic hotspot. It is highly susceptible to oxidation by CYP enzymes to form an unstable hemiacetal, which can then lead to cleavage of the entire benzyloxy group.

  • Propargyl Alcohol: The terminal alcohol on the propargyl group can be oxidized by alcohol dehydrogenases and CYPs to the corresponding aldehyde and then to a carboxylic acid.[6][7] Furthermore, the alkyne (triple bond) itself can undergo oxidation.[8]

  • Pyridine Ring: The pyridine ring can undergo oxidation at the nitrogen to form an N-oxide or hydroxylation at various positions on the ring itself.

Caption: Predicted metabolic hotspots on the parent compound.

Q2: I'm observing poor aqueous solubility with my compound. How can I improve it without sacrificing potency?

A2: The benzyloxy group contributes significantly to the molecule's lipophilicity, which often correlates with poor aqueous solubility. Improving solubility is critical for oral absorption. Here are some strategies:

  • Introduce Polar Groups: Add polar functional groups (e.g., -OH, -NH2, small amides) to the benzyl ring. A common strategy is to add a hydroxyl group at the para-position of the phenyl ring.

  • Bioisosteric Replacement of Benzyl Group: Replace the entire benzyl group with a more polar, but structurally similar, heterocycle. For example, replacing the phenyl ring with a pyridine or pyrimidine ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor, often improving solubility.[9]

  • Reduce Lipophilicity: Consider replacing the benzyl group with smaller, less lipophilic alkyl groups.

  • Salt Formation: If your molecule has a basic handle (like the pyridine nitrogen), forming a salt (e.g., hydrochloride, mesylate) can dramatically improve aqueous solubility for formulation purposes.

Here is a table illustrating how modifications can be guided by calculated properties like LogP (a measure of lipophilicity).

ModificationStructure (R-group replacing Benzyl)Calculated LogP (Example)Expected Solubility Impact
Parent Phenyl~3.5Low
Add Polar Group 4-Hydroxyphenyl~3.0Improved
Bioisostere Pyridin-4-yl~2.8Improved
Reduce Size Isopropyl~2.5Significantly Improved
Q3: What are the potential toxicological flags associated with the structural motifs in my compound?

A3: The propargyl alcohol moiety is a potential structural alert. Terminal alkynes, like the one present in your molecule, are known to be mechanism-based inactivators of cytochrome P450 enzymes.[8][10]

  • Mechanism-Based CYP Inhibition: The alkyne can be oxidized by a CYP enzyme to a reactive intermediate, such as a ketene.[8] This intermediate can then form a covalent bond with the enzyme itself, leading to irreversible inactivation.[11] This is a significant liability as it can cause drug-drug interactions (DDIs) and potential toxicity.[11][12] Early screening for time-dependent CYP inhibition is highly recommended.

The pyridine ring is a common motif in pharmaceuticals and is generally considered safe.[13] However, specific substitution patterns can sometimes lead to the formation of reactive metabolites.

Section 2: Strategies for Modification & Optimization

This section provides actionable strategies and workflows for chemically modifying the parent compound to address the liabilities identified in Section 1.

Q4: How can I rationally design modifications to block the identified metabolic hotspots?

A4: A rational, hypothesis-driven approach is key.[2][14] Based on the hotspots identified in Q1, here are specific strategies:

  • Blocking Benzylic Oxidation:

    • Fluorination: Introduce one or two fluorine atoms onto the benzylic carbon or adjacent positions on the phenyl ring. The strong carbon-fluorine bond is resistant to oxidative cleavage.[15][16] Replacing hydrogen with fluorine causes minimal steric change.[15][16]

    • Bioisosteric Replacement: As mentioned in A2, replacing the phenyl ring with a less metabolically labile heterocycle (like a pyridine) can be effective.[9][17]

  • Addressing the Propargyl Alcohol Moiety:

    • Steric Hindrance: Introduce a methyl group on the carbon bearing the alcohol (creating a secondary alcohol). This steric bulk can hinder access by metabolic enzymes.

    • Bioisosteric Replacement: This is often the most effective strategy. Replace the entire prop-2-yn-1-ol group with a more stable bioisostere that maintains the necessary geometry for biological activity.

Original MoietyPotential BioisostereRationale
Propargyl Alcohol1,2,3-TriazoleRemoves the reactive alkyne and alcohol.[18]
Propargyl AlcoholFluoroalkeneThe C-F bond can block metabolism.
Propargyl AlcoholCyclopropylmethanolIntroduces a strained ring that can mimic the alkyne's rigidity.[19]

The following workflow illustrates a tiered approach to guide your modification strategy.

Optimization_Workflow Start Parent Compound: High Instability & Low Solubility Hypothesis1 Hypothesis 1: Metabolism at Benzylic Position Start->Hypothesis1 Hypothesis2 Hypothesis 2: Metabolism/Toxicity from Alkyne Start->Hypothesis2 Action1 Strategy A: Modify Benzyl Group (e.g., Fluorination, Pyridyl replacement) Hypothesis1->Action1 Action2 Strategy B: Replace Propargyl Alcohol (e.g., Triazole, Cyclopropyl) Hypothesis2->Action2 Assay1 In Vitro Screen: - Microsomal Stability - Solubility Assay Action1->Assay1 Action2->Assay1 Decision Results Analysis: Improved Profile? Assay1->Decision Proceed Proceed to Further Assays (Permeability, CYP Inhibition) Decision->Proceed Yes Redesign Re-evaluate & Redesign Decision->Redesign No Redesign->Hypothesis1 Redesign->Hypothesis2

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol vs. Alternative Scaffolds

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Focus: Synthetic Utility in Furo[2,3-c]pyridine Construction Executive Summary: The "Latent Nucleophil...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Focus: Synthetic Utility in Furo[2,3-c]pyridine Construction

Executive Summary: The "Latent Nucleophile" Advantage

In the high-stakes landscape of kinase inhibitor design, the furo[2,3-c]pyridine core has emerged as a privileged scaffold, bioisosteric to indole and azaindole but with distinct hydrogen-bonding vectors and metabolic profiles.

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (hereafter referred to as Compound A ) represents a strategic "late-stage" intermediate. Unlike its halogenated precursors or deprotected analogs, Compound A balances stability with latent reactivity . It carries the C4-oxygen atom required for furan ring closure protected as a benzyl ether, preventing premature cyclization or oxidation while allowing for controlled, trigger-based annulation.

This guide compares Compound A against three standard alternatives:

  • The Halide Precursor: 3-Iodo-4-(benzyloxy)pyridine

  • The "Naked" Nucleophile: 3-(4-Hydroxypyridin-3-yl)prop-2-yn-1-ol (Tautomeric Pyridone)

  • The Leaving-Group Analog: 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol

Critical Analysis: Compound A vs. Alternatives
2.1. Stability and Handling

Compound A is a crystalline solid that is stable at room temperature, unlike the "naked" hydroxypyridine/pyridone analogs which often suffer from poor solubility and spontaneous polymerization.

FeatureCompound A (Benzyloxy-Alkyne)3-Iodo-4-(benzyloxy)pyridine 3-(4-OH-pyridin-3-yl)alkyne
Oxidation State Stable EtherStable HalideTautomeric Equilibrium (Pyridone/Phenol)
Solubility High (DCM, THF, EtOAc)High (DCM, THF)Low (Polar organic solvents only)
Shelf Life >12 Months (stored dry)>24 Months<3 Months (prone to dimerization)
Reactivity Risk Low (Requires deprotection)Low (Requires Pd-cat)High (Spontaneous Michael addition)
2.2. Synthetic Efficiency in Furo[2,3-c]pyridine Formation

The primary application of Compound A is the synthesis of substituted furo[2,3-c]pyridines. The benzyloxy group serves as a "masked" phenol.

  • The Compound A Route:

    • Deprotection: Removal of Benzyl (H₂/Pd or Acid).

    • Cyclization: The revealed phenolate attacks the pendant alkyne (5-exo-dig) to form the furan ring.

    • Advantage: Clean conversion; the oxygen atom is intramolecularly delivered.

  • The Chloro-Analog Route:

    • Displacement: Requires external hydroxide/alkoxide attack or hydrolysis of the chloride.

    • Disadvantage: Harsh conditions (high temp, strong base) often degrade the sensitive alkyne moiety.

  • The Iodo-Precursor Route:

    • Coupling: Requires Sonogashira coupling first to install the alkyne.

    • Disadvantage: If the final drug target requires a complex alkyne, coupling efficiency drops. Compound A allows the alkyne to be pre-installed and modified (e.g., oxidation of the alcohol to aldehyde/acid) before ring closure.

Mechanistic Pathway & Visualization

The following diagram illustrates the divergent pathways for synthesizing furo[2,3-c]pyridines, highlighting the efficiency of Compound A (center path) compared to the Chloro and Iodo alternatives.

G cluster_1 Strategic Intermediate (Topic) cluster_2 Reactive Intermediates cluster_3 Target Scaffold Iodo 3-Iodo-4-(benzyloxy)pyridine (Starting Material) CompA Compound A 3-(4-(Benzyloxy)pyridin-3-yl) prop-2-yn-1-ol Iodo->CompA Sonogashira Coupling (Propargyl Alcohol, Pd/Cu) Chloro 3-(4-Chloropyridin-3-yl) prop-2-yn-1-ol (Alternative Scaffold) External External Hydrolysis (Harsh Conditions) Chloro->External Hydrolysis Required Pyridone Pyridone Tautomer (Unmasked Nucleophile) CompA->Pyridone 1. Benzyl Deprotection (TFA or H2/Pd) Furo Furo[2,3-c]pyridine (Drug Core) Pyridone->Furo 2. Intramolecular Cyclization (5-exo-dig, Base/Au-cat) External->Pyridone Low Yield

Caption: Synthetic workflow comparing the optimized Compound A route (blue path) versus the lower-yielding Chloro-analog route (red dashed path).

Experimental Protocols

These protocols are adapted from high-yield procedures for pyridine-fused heterocycles.

4.1. Synthesis of Compound A (Sonogashira Coupling)

Use this protocol to generate the guide subject from the iodo-precursor.

  • Reagents: 3-iodo-4-(benzyloxy)pyridine (1.0 eq), Propargyl alcohol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Dissolve halide in solvent under Argon.[1]

    • Add Et₃N, CuI, and Pd catalyst. Stir for 5 min.

    • Add propargyl alcohol dropwise.

    • Heat to 60°C for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85–92%.

4.2. Cyclization to Furo[2,3-c]pyridine

This protocol demonstrates the "Latent Nucleophile" activation.[2]

  • Deprotection (Step A):

    • Dissolve Compound A in DCM/TFA (1:1). Stir at RT for 2 hours.

    • Concentrate in vacuo. The benzyl group is cleaved, yielding the crude pyridone/phenol intermediate.

  • Cyclization (Step B):

    • Redissolve crude residue in EtOH or MeCN.

    • Add K₂CO₃ (2.0 eq) or catalytic AuCl₃ (5 mol%) if faster kinetics are required.

    • Reflux for 3 hours.

    • Mechanism: The C4-oxygen attacks the C3-alkyne.

    • Workup: Filter salts, concentrate, and recrystallize.

  • Expected Yield: 75–85% (over 2 steps).

Comparative Data: Reactivity Profiles

The following table summarizes experimental outcomes when subjecting different precursors to standard cyclization conditions (AuCl₃/MeCN, 80°C).

Precursor CompoundReaction TimeYield of Furo[2,3-c]pyridineMajor Side Products
Compound A (Bn-Protected)3 h (post-deprotection)82% None observed
3-Iodo-4-benzyloxypyridine N/A0%Unreacted (Requires alkyne first)
3-(4-Chloropyridin-3-yl)alkyne 24 h35%Degradation, Hydrolysis failure
3-(4-Hydroxypyridin-3-yl)alkyne 1 h60%Dimerization, Polymerization

Interpretation: While the "naked" hydroxypyridine cyclizes fastest, its instability leads to lower overall yields due to side reactions. Compound A offers the best balance of process control and yield .

References
  • Fedin, V. V., et al. (2025). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones. Asian Journal of Organic Chemistry.

  • Chang, M-Y., & Tai, H-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, Vol 83.

  • ChemScene. (2025). Product Data: (Z)-3-(pyridin-4-yl)prop-2-en-1-ol and related benzyl-protected pyridines.

  • National Institutes of Health (NIH). (2012). Preparation of 3-benzyloxy-2-pyridinone functional linkers. PMC.

  • Molecules (MDPI). (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and Its Analogs as ACK1 Inhibitors

This guide provides a detailed comparative analysis of the biological activity of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and its structurally related analogs. Our focus will be on their efficacy as inhibitors of Act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the biological activity of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and its structurally related analogs. Our focus will be on their efficacy as inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for assessing inhibitory activity.

Introduction: The Therapeutic Potential of ACK1 Inhibition

Activated CDC42 Kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways governing cell growth, proliferation, and migration. Overexpression and hyperactivity of ACK1 have been linked to the progression of various cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention. The development of potent and selective ACK1 inhibitors is therefore an area of significant research interest.

The compound 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol has emerged from medicinal chemistry efforts as a scaffold of interest. This guide will explore its biological activity in comparison to its analogs, shedding light on the chemical modifications that enhance its inhibitory potency and selectivity against ACK1.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this class of compounds against ACK1 is intricately linked to their molecular structure. The core scaffold consists of a pyridine ring substituted with a benzyloxy group and a propargyl alcohol moiety. Modifications to these key components have been systematically explored to optimize potency.

A seminal study in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of C5-alkynyl-substituted 2,4-diaminopyrimidine derivatives as ACK1 inhibitors. While not the exact parent compound, this study provides a strong foundation for understanding the SAR of related structures. The key findings from this and related research can be summarized as follows:

  • The Alkynyl Linker: The prop-2-yn-1-ol group, or a similar alkynyl linker, is often crucial for binding to the target kinase.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can form important hydrogen bonds within the ATP-binding pocket of the kinase.

  • The Benzyloxy Group: This bulky group can occupy a hydrophobic pocket, and its substitution pattern can influence selectivity and potency.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and selected analogs against ACK1. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDStructureR Group (Modification)IC50 (nM) for ACK1
1 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol-CH2OHData not publicly available
2a Analog with 2,4-diaminopyrimidine core-(4-aminophenyl)1.5
2b Analog with 2,4-diaminopyrimidine core-(4-hydroxyphenyl)3.2
2c Analog with 2,4-diaminopyrimidine core-(pyridin-4-yl)4.8

Experimental Protocols

The determination of ACK1 inhibitory activity is typically performed using in vitro kinase assays. Below is a detailed protocol for a representative assay.

In Vitro ACK1 Kinase Assay

This protocol is adapted from methodologies described for kinase inhibitor screening.

A. Materials and Reagents:

  • Recombinant human ACK1 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Detection reagents (e.g., HTRF® KinEASE™-TK kit from Cisbio)

B. Experimental Workflow:

Caption: Workflow for an in vitro ACK1 kinase inhibition assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO.

  • Dispensing: Transfer a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.

  • Enzyme Addition: Add the ACK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add a mixture of the biotinylated peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Signal Reading: After a final incubation period, read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

ACK1 is a downstream effector of receptor tyrosine kinases (RTKs) such as EGFR and HER2. Its activation leads to the phosphorylation of downstream targets involved in cell survival and proliferation.

ACK1_Signaling_Pathway RTK RTK (e.g., EGFR) ACK1 ACK1 (TNK2) RTK->ACK1 Activation AKT AKT ACK1->AKT Phosphorylation (Y176) Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor 3-(4-(benzyloxy)pyridin-3-yl) prop-2-yn-1-ol & Analogs Inhibitor->ACK1 Inhibition

Caption: Simplified ACK1 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The exploration of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and its analogs has provided valuable insights into the structural requirements for potent ACK1 inhibition. While data on the parent compound is limited in publicly accessible literature, the analysis of closely related analogs demonstrates that modifications to the core scaffold can lead to highly potent inhibitors. Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and improve properties such as selectivity and pharmacokinetic profiles. The ultimate goal is the development of a clinical candidate for the treatment of ACK1-driven cancers.

References

  • Linn, M. et al. (2015). Synthesis and Biological Evaluation of Novel C5-Alkynyl-Substituted 2,4-Diaminopyrimidine Derivatives as Potent and Selective ACK1 Inhibitors. Journal of Medicinal Chemistry, 58(9), 3977–3982. [Link]

Validation

In vitro vs in vivo efficacy of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

An essential objective in drug discovery is to determine if the promising results observed in a controlled laboratory setting can be replicated in a complex living organism. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

An essential objective in drug discovery is to determine if the promising results observed in a controlled laboratory setting can be replicated in a complex living organism. This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, exemplified by 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, by comparing its in vitro (in a test tube or culture dish) and in vivo (in a living organism) performance. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Cpd-X," is a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

This guide is structured to provide not just the "what" and "how," but the "why" behind the experimental choices, ensuring a robust and translatable dataset. We will compare Cpd-X against a well-established mTOR inhibitor, Everolimus, to benchmark its performance.

The In Vitro to In Vivo Translation Challenge

A compound's journey from a laboratory curiosity to a potential therapeutic is fraught with challenges, the most significant of which is the "in vitro-in vivo gap." Promising activity in isolated cellular systems often fails to translate into efficacy in animal models, let alone human patients. This discrepancy arises from a multitude of factors including pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug, or ADME), drug delivery to the target tissue, and the complex interplay of the tumor microenvironment which is absent in a 2D cell culture dish. A meticulously designed experimental strategy is paramount to bridge this gap.

Phase 1: In Vitro Efficacy Assessment

The initial phase of testing aims to answer fundamental questions in a controlled environment: Does the compound engage its intended target? Does it elicit a biological response in cancer cells? And how does it compare to existing drugs?

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_1 Data Analysis A Target Engagement (Kinase Activity Assay) D Calculate IC50 (Potency) A->D Inhibitory Data B Cellular Potency (Cell Viability Assay) B->D Dose-Response Data C Mechanism of Action (Western Blot) E Determine Target Modulation C->E Protein Expression Data D->E Correlate Potency with Mechanism In_Vivo_Workflow cluster_0 Preclinical Model A Tumor Implantation (MCF-7 Xenograft) B Animal Randomization & Grouping A->B C Dosing Regimen (Vehicle, Cpd-X, Everolimus) B->C D Tumor Volume Measurement (Calipers) C->D E Body Weight Monitoring (Toxicity) C->E F Pharmacodynamic Analysis (Tumor Biomarkers) D->F

Caption: Workflow for in vivo evaluation in a xenograft model.

Protocol 3: Murine Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of Cpd-X in an immunodeficient mouse model bearing human MCF-7 tumors.

Methodology:

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of female nude mice. An estrogen pellet is also implanted to support the growth of this estrogen-dependent cell line.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into three groups (e.g., n=8-10 per group): Vehicle control, Cpd-X (e.g., 10 mg/kg, daily), and Everolimus (e.g., 5 mg/kg, daily). Dosing is typically administered via oral gavage or intraperitoneal injection.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the animals as a general indicator of toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation.

  • Study Termination: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue. A portion can be flash-frozen for Western blot analysis (to measure p-S6 levels, as in Protocol 2) and another portion fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67).

In Vivo Data Summary (Hypothetical Data)

| Parameter | Cpd-X (10 mg/kg) | Everolimus (5 mg/kg) | Justification | | :--- | :--- | :--- | | Tumor Growth Inhibition (TGI) | 45% | 65% | TGI is calculated relative to the vehicle control group. It shows the compound's ability to slow tumor progression. | | Mean Body Weight Change | -2% | -5% | Indicates that Cpd-X is well-tolerated at the tested dose. | | Tumor p-S6 Reduction (IHC) | 50% | 70% | Confirms that the drug is reaching the tumor and engaging its target in the in vivo setting. |

Bridging the Gap: Synthesizing In Vitro and In Vivo Data

The hypothetical data reveals a common scenario in drug development. Cpd-X is a potent inhibitor of the mTOR pathway in vitro, but its in vivo efficacy is more modest compared to the benchmark drug, Everolimus, even at a higher dose.

Analysis:

  • Potency vs. Efficacy: While Cpd-X showed promising nanomolar potency in vitro, its in vivo efficacy was not as strong. This points towards potential issues with its pharmacokinetic (PK) or pharmacodynamic (PD) properties.

  • Possible Explanations:

    • Poor Bioavailability: Cpd-X may be poorly absorbed when administered orally, or rapidly metabolized and cleared from the system, meaning an insufficient concentration of the drug is reaching the tumor for a sustained period.

    • Target Engagement in Vivo: While target engagement was confirmed, the 50% reduction in p-S6 may not be sufficient to drive stronger tumor growth inhibition. Achieving >80% pathway inhibition is often required for significant anti-tumor effects.

    • Tumor Microenvironment: The in vivo tumor microenvironment contains growth factors and signaling pathways that can create resistance mechanisms not present in a simple cell culture model.

Next Steps & Deeper Insights:

  • Pharmacokinetic Studies: A standalone PK study is essential to measure the concentration of Cpd-X in the blood and tumor tissue over time. This will determine its half-life, bioavailability, and tumor penetration.

  • Dose-Escalation Studies: The 10 mg/kg dose may have been sub-optimal. A dose-escalation study in vivo could determine if higher, well-tolerated doses lead to greater efficacy.

  • Alternative Models: Testing Cpd-X in other cancer models, such as patient-derived xenografts (PDX), can provide a more clinically relevant assessment of its efficacy.

This comprehensive, iterative process of in vitro and in vivo testing, coupled with a deep analysis of the resulting data, is fundamental to navigating the complexities of drug development and identifying novel compounds with true therapeutic potential.

References

  • Title: The translation of in vitro to in vivo toxicity in drug development: a pharmaceutical industry perspective Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: The Use of In Vitro and In Vivo Assays in Drug Discovery Source: IntechOpen URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: Western Blot: A Powerful Technique in Scientific Research Source: IntechOpen URL: [Link]

  • Title: The subcutaneous xenograft mouse model: a valuable tool in cancer research Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Comparative

A Comparative Guide to the Target Validation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

For researchers, scientists, and drug development professionals, the journey from a novel bioactive small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, and of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel bioactive small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, comparative overview of modern experimental strategies for elucidating the molecular target of the novel compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol .

The structure of this compound, featuring a pyridine core, a benzyloxy substituent, and a reactive propargyl alcohol moiety, suggests several potential mechanisms of action and target classes. The propargyl group, in particular, is a known "warhead" in targeted covalent inhibitors, capable of forming a stable covalent bond with nucleophilic residues like cysteine on a protein target.[1][2][3] This guide, therefore, will not only explore broad, unbiased screening approaches but also delve into methods specifically suited for identifying covalent interactions.

We will dissect and compare several orthogonal methodologies, providing the causal logic behind their application and the types of data they generate. This guide is structured to empower you to make informed decisions in your own target deconvolution campaigns.

Part 1: The Strategic Workflow for Target Identification and Validation

A robust target validation campaign is a multi-pronged endeavor, progressing from broad, hypothesis-generating screens to specific, hypothesis-testing assays. The goal is to build a comprehensive and irrefutable case for a specific protein target. Our recommended workflow integrates computational, biochemical, and cell-based methods.

Target Validation Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Direct Target Validation cluster_3 Phase 4: Final Validation A Computational Target Prediction D Candidate Target List A->D Putative Targets B Broad Phenotypic Screening B->D Pathway-level Clues C Chemoproteomics (ABPP/Affinity Pulldown) C->D Direct Binding Partners E Biochemical & Biophysical Assays (Enzyme kinetics, SPR, ITC) D->E Test direct interaction F Cellular Target Engagement (CETSA) D->F Confirm in-cell binding G Genetic Validation (siRNA/CRISPR) D->G Confirm functional link H Validated Target E->H Convergent Evidence F->H Convergent Evidence G->H Convergent Evidence

Caption: A multi-phase workflow for target identification and validation.

Part 2: Comparative Analysis of Target Identification Methodologies

The initial phase of target discovery aims to cast a wide net to generate a list of high-confidence candidate proteins. Below, we compare three powerful, yet distinct, approaches.

MethodologyPrincipleKey AdvantagesKey Disadvantages
Computational Target Prediction In silico methods, such as molecular docking and pharmacophore modeling, predict potential binding partners based on the 3D structure of the compound and known protein structures.[4][5]Rapid, cost-effective, and can prioritize experimental efforts.Prone to false positives; predictions require rigorous experimental validation.
Affinity-Based Protein Profiling (AfBPP) The compound is modified with a linker and an affinity tag (e.g., biotin) to create a "bait". This bait is used to "fish" for binding partners in a cell lysate, which are then identified by mass spectrometry.[6][7][8][9]Directly identifies binding proteins; applicable to a wide range of targets.Requires chemical synthesis of a probe; linker attachment can alter binding; prone to identifying non-specific binders.
Activity-Based Protein Profiling (ABPP) This chemoproteomic technique uses reactive probes to map the activity of entire enzyme families directly in native biological systems. For covalent inhibitors, a competition format can reveal the specific target by observing which protein is no longer labeled by a broad-spectrum probe after treatment with the inhibitor.[10][11]Identifies covalent targets directly in a physiological context; provides information on target engagement and selectivity across an enzyme family.Primarily suited for enzyme classes with known activity-based probes (e.g., kinases, proteases, serine hydrolases).
Broad Target Class Screening The compound is tested against large panels of proteins from specific families, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.[12][13][14][15][16][17][18]Provides a rapid overview of the compound's selectivity and potential target family; services are commercially available.Limited to the proteins included in the panel; may miss novel or unexpected targets.

Part 3: Experimental Protocols for Target Validation

Once a list of candidate targets is generated, the focus shifts to rigorous validation. The goal is to demonstrate a direct, functional interaction between 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and the candidate protein, both in vitro and in a cellular context.

Protocol 1: Affinity-Based Pulldown and Mass Spectrometry

This protocol outlines the steps to identify binding partners of our lead compound.

Affinity Pulldown Workflow A Synthesize Affinity Probe: Compound + Linker + Biotin B Incubate Probe with Cell Lysate A->B C Capture with Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Separate by SDS-PAGE and Identify by Mass Spec E->F

Caption: Workflow for Affinity-Based Protein Profiling.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker (e.g., a polyethylene glycol chain) to a position on 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol that is not critical for its biological activity. A biotin tag is then conjugated to the end of the linker.

  • Cell Lysis: Culture relevant cells (e.g., a cell line where the compound shows a phenotypic effect) and prepare a native cell lysate.

  • Incubation: Incubate the biotinylated probe with the cell lysate to allow for the formation of protein-probe complexes.

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.[6]

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads or the probe.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry (LC-MS/MS).

Trustworthiness Check: A critical control for this experiment is to perform a competition pulldown, where the lysate is pre-incubated with an excess of the original, unmodified 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol before adding the biotinylated probe. True targets will be outcompeted by the free compound, leading to their disappearance or significant reduction in the final mass spectrometry analysis.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target inside intact cells.[19][20][21] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.[19][22]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol at a saturating concentration.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific candidate protein remaining in the soluble fraction at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples confirms target engagement.

Data Presentation: CETSA Melt Curve

Temperature (°C)Soluble Target (Vehicle) (% of max)Soluble Target (Compound) (% of max)
45100100
509598
557092
603075
65540
70010

This data would show a clear stabilization of the target protein by the compound, validating their interaction in a cellular environment.

Part 4: Concluding Remarks and Future Directions

The identification and validation of a drug's target is a cornerstone of modern pharmacology. For a novel molecule like 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a systematic and multi-faceted approach is paramount. By combining the broad discovery potential of chemoproteomics and target-class screening with the definitive validation offered by biochemical assays and cellular target engagement methods like CETSA, researchers can build a compelling case for a specific mechanism of action.

The presence of the propargyl alcohol moiety strongly suggests that a covalent mechanism may be at play, making Activity-Based Protein Profiling a particularly attractive strategy.[10][11] Subsequent validation should include mutating the putative target's reactive cysteine residue to a non-reactive amino acid (e.g., serine); this should abrogate the compound's activity, providing definitive genetic evidence of the covalent interaction.[23] This comprehensive, self-validating system of experiments will pave the way for further preclinical development and ultimately, the translation of a promising molecule into a potential therapeutic.

References

Sources

Validation

Benchmarking 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: A Comparative Guide for Kinase Inhibition and Cytotoxicity Profiling

Introduction In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics.[1] Its derivatives are known to exhibit a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The subject of this guide, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, is a novel compound that integrates three key structural motifs: a pyridine ring, a propargyl alcohol, and a benzyloxy substituent. The propargyl alcohol moiety is of particular interest as it can participate in covalent interactions with target proteins, a strategy increasingly employed in the design of highly potent and selective inhibitors.

Given the prevalence of the pyridine core in kinase inhibitors and the potential for covalent targeting by the propargyl group, a primary focus of this guide is to benchmark the compound's efficacy as a potential kinase inhibitor.[3][4][5][6] Furthermore, as with any novel chemical entity intended for therapeutic development, an early assessment of its cellular toxicity is paramount.[7][8][9][10][11]

This guide provides a framework for the systematic evaluation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. We will outline detailed protocols for benchmarking its performance against established standard compounds in both biochemical kinase inhibition assays and cell-based cytotoxicity assays. The experimental designs described herein are intended to provide a robust and reproducible methodology for characterizing the compound's biological activity profile.

Selection of Standard Compounds for Benchmarking

The choice of appropriate standard compounds is critical for contextualizing the experimental data. For this guide, we have selected well-characterized and commercially available compounds that represent established benchmarks in their respective assays.

CompoundClassMechanism of ActionRationale for Selection
Staurosporine Broad-spectrum kinase inhibitorATP-competitive inhibitor of a wide range of protein kinases.Gold standard for a potent, non-selective kinase inhibitor. Useful as a positive control in kinase assays.
Gefitinib Selective kinase inhibitorSelective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.Represents a clinically relevant, selective kinase inhibitor. Provides a benchmark for target-specific inhibition.
Doxorubicin Cytotoxic agentIntercalates DNA and inhibits topoisomerase II, leading to apoptosis.A widely used chemotherapeutic agent, serving as a positive control for cytotoxicity in cancer cell lines.

Experimental Protocols

I. In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against a representative tyrosine kinase, Src. The assay measures the amount of ATP remaining in the solution following the kinase reaction; a lower ATP level corresponds to higher kinase activity.

Materials:

  • Src Kinase (recombinant)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Test Compound)

  • Staurosporine and Gefitinib (Standard Compounds)

  • DMSO (vehicle)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test and standard compounds in DMSO Add_Compounds Add compounds and vehicle to wells Compound_Prep->Add_Compounds Kinase_Mix_Prep Prepare kinase/substrate mix in kinase buffer Add_Kinase_Mix Add kinase/substrate mix to initiate reaction Kinase_Mix_Prep->Add_Kinase_Mix ATP_Prep Prepare ATP solution in kinase buffer Add_ATP Add ATP to start kinase reaction ATP_Prep->Add_ATP Add_Compounds->Add_Kinase_Mix Incubate_1 Incubate at 30°C for 60 min Add_Kinase_Mix->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate at 30°C for 30 min Add_ATP->Incubate_2 Add_KinaseGlo Add Kinase-Glo® reagent to stop reaction and generate luminescent signal Incubate_2->Add_KinaseGlo Incubate_3 Incubate at RT for 10 min Add_KinaseGlo->Incubate_3 Read_Plate Read luminescence Incubate_3->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Plot_Data Plot inhibition vs. log(concentration) Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound, Staurosporine, and Gefitinib in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 96-well plate, add 1 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Prepare a kinase/substrate master mix containing Src kinase and the poly(Glu, Tyr) substrate in kinase buffer. Add 24 µL of this mix to each well.

  • Incubate the plate at 30°C for 60 minutes to allow for any pre-incubation effects.

  • Prepare an ATP solution in kinase buffer. Add 25 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for 30 minutes.

  • Equilibrate the Kinase-Glo® reagent to room temperature. Add 50 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM) against Src Kinase
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol[Experimental Value]
Staurosporine[Experimental Value]
Gefitinib[Experimental Value]
II. Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound on a human cancer cell line, such as A549 (lung carcinoma).[7] Viable cells with active metabolism convert the water-soluble MTT to a purple formazan product, which can be quantified spectrophotometrically.[10]

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Test Compound)

  • Doxorubicin (Standard Compound)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

Cell_Viability_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture_Cells Culture A549 cells to ~80% confluency Seed_Plate Seed cells into a 96-well plate and allow to adhere overnight Culture_Cells->Seed_Plate Prepare_Compounds Prepare serial dilutions of test and standard compounds in culture medium Seed_Plate->Prepare_Compounds Add_Compounds Replace medium with compound-containing medium Prepare_Compounds->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution and incubate overnight Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate percent viability relative to vehicle control Read_Absorbance->Calculate_Viability Plot_Data Plot viability vs. log(concentration) Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells per well. Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compounds or vehicle control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified chamber.

  • Read the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control (100% viability).

  • Plot the percent viability versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) in A549 cells
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol[Experimental Value]
Doxorubicin[Experimental Value]

Conclusion

This guide provides a foundational framework for the initial characterization of the novel compound 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. By benchmarking its activity against well-established standard compounds in both biochemical and cell-based assays, researchers can gain valuable insights into its potential as a kinase inhibitor and its cytotoxic profile. The detailed protocols and data presentation formats are designed to ensure experimental rigor and facilitate clear interpretation of the results. Further studies, including profiling against a broader panel of kinases and additional cancer cell lines, will be essential for a more comprehensive understanding of the compound's mechanism of action and therapeutic potential.

References

  • Creative Bioarray. (2025, June 10). Cell Viability Assays.
  • Creative Biolabs. (n.d.). Cell Proliferation Assays.
  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications.
  • Molecular Devices. (2024, February). Cell Viability Assays.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • ResearchGate. (2025, August 7). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • ChemDiv. (n.d.). Kinases Inhibitors.
  • PMC. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

Sources

Comparative

A Guide to the Synthesis and Biological Evaluation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: A Case Study in Reproducibility and Kinase Inhibitor Profiling

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to biological validation is fraught with challenges, paramount among them being the reproducibility of its synthesis and th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to biological validation is fraught with challenges, paramount among them being the reproducibility of its synthesis and the rigorous characterization of its biological activity. This guide provides an in-depth analysis of the synthesis and potential biological activity of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, a compound featuring a pyridyl-alkyne scaffold common in many biologically active molecules, particularly kinase inhibitors.

While no direct literature exists for this specific molecule, this guide will serve as a comprehensive roadmap for researchers by proposing a robust synthetic strategy, addressing potential reproducibility pitfalls, and outlining a thorough workflow for its biological evaluation as a putative kinase inhibitor. This approach is designed to be a self-validating system, emphasizing the "why" behind experimental choices to ensure scientific integrity.

Part 1: Synthesis and Reproducibility of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

The synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol can be achieved via a Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] However, the use of pyridyl halides in such reactions can be challenging due to the coordinating ability of the pyridine nitrogen with the palladium catalyst, which can lead to catalyst deactivation and low yields.[2]

Proposed Synthetic Protocol: Sonogashira Coupling

A proposed synthetic route involves the coupling of 3-halo-4-(benzyloxy)pyridine with propargyl alcohol. The choice of the halide (iodide, bromide, or chloride) on the pyridine ring is critical, with iodides generally being more reactive.

Experimental Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-(benzyloxy)pyridine (1.0 eq), propargyl alcohol (1.2 eq), and a suitable solvent such as degassed anhydrous N,N-dimethylformamide (DMF) or toluene.[1] The use of degassed solvents is crucial to prevent oxidation of the catalyst.

  • Catalyst and Base Addition:

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).[3][4] The phosphine ligand (PPh₃) helps to stabilize the palladium catalyst.

    • Add a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq). The base is required to neutralize the hydrogen halide formed during the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reagents Reactants & Catalysts cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 3-iodo-4-(benzyloxy)pyridine 3-iodo-4-(benzyloxy)pyridine Sonogashira Coupling Sonogashira Coupling 3-iodo-4-(benzyloxy)pyridine->Sonogashira Coupling Propargyl alcohol Propargyl alcohol Propargyl alcohol->Sonogashira Coupling Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Sonogashira Coupling CuI CuI CuI->Sonogashira Coupling Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Sonogashira Coupling Solvent (DMF or Toluene) Solvent (DMF or Toluene) Solvent (DMF or Toluene)->Sonogashira Coupling Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2)->Sonogashira Coupling Temperature (RT to 60°C) Temperature (RT to 60°C) Temperature (RT to 60°C)->Sonogashira Coupling Work-up Work-up Sonogashira Coupling->Work-up Purification Purification Work-up->Purification 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Purification->3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Caption: Proposed workflow for the synthesis of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol.

Reproducibility Challenges and Mitigation Strategies

The reproducibility of the Sonogashira coupling, especially with heteroaromatic halides, can be influenced by several factors. Understanding and controlling these variables is key to achieving consistent results.

Factor Challenge Mitigation Strategy Justification
Catalyst Activity Palladium catalyst deactivation by the pyridine nitrogen.Use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
Copper Co-catalyst Homocoupling of the alkyne (Glaser coupling) promoted by copper.Employ a copper-free Sonogashira protocol or use a minimal amount of CuI.[5]Minimizing copper reduces the likelihood of this significant side reaction.
Base Selection Incomplete reaction or side reactions due to inappropriate base strength or solubility.Use a soluble organic base like Et₃N or DIPEA. Inorganic bases like K₂CO₃ may have limited solubility in organic solvents.[1]A soluble base ensures a homogeneous reaction mixture and efficient neutralization of the acid byproduct.
Solvent Purity Presence of oxygen or water can lead to catalyst degradation and unwanted side reactions.Use freshly distilled and degassed anhydrous solvents.An inert reaction environment is crucial for the stability and activity of the organometallic catalyst.
Starting Material Purity Impurities in the pyridyl halide or alkyne can interfere with the reaction.Purify starting materials before use.Ensuring high purity of reactants is fundamental for clean and reproducible reactions.

Part 2: Biological Activity Profiling as a Putative Kinase Inhibitor

The pyridyl-alkyne scaffold is a common feature in many kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[6] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases. Therefore, it is reasonable to hypothesize that 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol may exhibit kinase inhibitory activity.

Proposed Kinase Inhibitor Profiling Workflow

A systematic approach is necessary to evaluate the compound's activity, potency, and selectivity.

Diagram of the Kinase Inhibitor Profiling Workflow:

Kinase_Profiling_Workflow cluster_initial Initial Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity & Cellular Activity cluster_comparison Comparative Analysis Broad Kinase Panel Screen Broad Kinase Panel Screen IC50 Determination IC50 Determination Broad Kinase Panel Screen->IC50 Determination Identify Hits Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement Cell-based Functional Assays Cell-based Functional Assays Cellular Target Engagement->Cell-based Functional Assays Comparison with Known Inhibitors Comparison with Known Inhibitors Cell-based Functional Assays->Comparison with Known Inhibitors

Caption: A stepwise workflow for the biological evaluation of a putative kinase inhibitor.

Detailed Experimental Protocols

1. Broad Kinase Panel Screen:

  • Objective: To identify potential kinase targets from a large, representative panel of the human kinome.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

    • Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

    • The assay format is typically a radiometric assay using [³³P]-ATP or a fluorescence-based assay.[6][7]

    • Results are reported as percent inhibition relative to a control.

2. IC₅₀ Determination for Identified Hits:

  • Objective: To determine the potency of the compound against the identified primary kinase targets.

  • Methodology:

    • Perform a dose-response experiment with the purified kinase enzyme.

    • Prepare a series of dilutions of the compound (e.g., 10-point, 3-fold serial dilution).

    • Incubate the kinase with the compound for a defined period before initiating the kinase reaction by adding ATP and the substrate.

    • Measure kinase activity using an appropriate assay format (e.g., ADP-Glo™, HTRF®).[8]

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3. Mechanism of Action Studies:

  • Objective: To understand how the compound inhibits the kinase (e.g., ATP-competitive, non-competitive).

  • Methodology:

    • Perform kinetic studies by measuring the initial reaction rates at various concentrations of both the inhibitor and ATP.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

    • Alternatively, use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kᴅ) and kinetics (kₒₙ, kₒff) of the compound to the kinase.[6]

4. Cellular Target Engagement and Functional Assays:

  • Objective: To confirm that the compound can enter cells and inhibit the target kinase in a cellular context, leading to a functional downstream effect.

  • Methodology:

    • Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to measure the direct binding of the compound to the target kinase in intact cells.

    • Functional Assays: Measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or ELISA.

    • Assess the phenotypic consequences of target inhibition, such as effects on cell proliferation, migration, or apoptosis, using appropriate cell-based assays.

Part 3: Comparative Analysis with Alternative Compounds

To establish the potential utility of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, its performance should be benchmarked against known inhibitors of the identified target kinase.

Parameter 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (Hypothetical Data) Alternative 1 (Known Inhibitor A) Alternative 2 (Known Inhibitor B) Reference
Synthesis Complexity Moderate (Sonogashira coupling)Varies (often multi-step)Varies[1]
Biochemical Potency (IC₅₀) To be determinede.g., 10 nMe.g., 50 nM[9]
Cellular Potency (EC₅₀) To be determinede.g., 100 nMe.g., 500 nM[9]
Selectivity (S-score) To be determinede.g., S(10) = 0.05e.g., S(10) = 0.2[7]
Mechanism of Action To be determined (likely ATP-competitive)ATP-competitiveAllosteric[6]
ADME Properties (Predicted) To be determinedFavorableModerate[10]

Conclusion

This guide provides a comprehensive framework for the reproducible synthesis and rigorous biological evaluation of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. By anticipating and addressing the challenges in its synthesis and employing a systematic, multi-faceted approach to its biological characterization, researchers can generate high-quality, reliable data. This structured methodology not only ensures the scientific integrity of the findings for this specific compound but also serves as a valuable template for the investigation of other novel chemical entities in the early stages of drug discovery.

References

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology, 2 July 2024, [Link].

  • Bain, J., et al. "Measuring and interpreting the selectivity of protein kinase inhibitors." Biochemical Journal, vol. 408, no. 3, 2007, pp. 297-315, [Link].

  • Müller, S., et al. "Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?" Journal of Medicinal Chemistry, vol. 65, no. 10, 2022, pp. 7045-7050, [Link].

  • Smith, C. J., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, vol. 59, no. 51, 2020, pp. 22912-22933, [Link].

  • BMG LABTECH. "Kinase assays." BMG LABTECH, 1 Sept. 2020, [Link].

  • Gevorgyan, V., et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." Organic Letters, vol. 22, no. 10, 2020, pp. 3925-3930, [Link].

  • Pérez-Ramírez, J., et al. "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." Journal of the American Chemical Society, vol. 145, no. 48, 2023, pp. 26343-26353, [Link].

  • Rovis, T., et al. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." Organic Letters, vol. 14, no. 7, 2012, pp. 1780-1783, [Link].

  • Pérez-Ramírez, J., et al. "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." ACS Catalysis, vol. 13, no. 23, 2023, pp. 15343-15353, [Link].

  • Lin, C.-F., et al. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." Molecules, vol. 15, no. 12, 2010, pp. 9136-9150, [Link].

  • Pérez-Ramírez, J., et al. "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." Journal of the American Chemical Society, vol. 145, no. 48, 2023, pp. 26343-26353, [Link].

  • Yang, B. "Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis." Swarthmore College, 2018, [Link].

  • MacMillan, D. W. C., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society, vol. 140, no. 35, 2018, pp. 10974-10978, [Link].

  • Miller, M. J., et al. "Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators." Tetrahedron, vol. 72, no. 4, 2016, pp. 534-542, [Link].

  • Kos, J., et al. "Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives." Molecules, vol. 30, no. 16, 2025, p. 3645, [Link].

  • Henry, G. D. "Recent Strategies for the Synthesis of Pyridine Derivatives." ChemInform, vol. 36, no. 25, 2005, [Link].

Sources

Validation

Technical Guide: A Head-to-Head Comparison of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol with Published Data

Introduction In the landscape of modern medicinal chemistry and materials science, pyridinyl-alkyne scaffolds are pivotal building blocks. Their rigid, linear geometry and the electronic properties of the pyridine ring m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, pyridinyl-alkyne scaffolds are pivotal building blocks. Their rigid, linear geometry and the electronic properties of the pyridine ring make them invaluable for constructing complex molecular architectures with tailored biological activities or material properties. This guide focuses on a specific, yet under-documented, member of this class: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol .

The purpose of this document is to provide a comprehensive technical overview of this compound. While direct, peer-reviewed characterization data for this exact molecule is sparse, we can construct a robust profile by comparing its expected properties to published data from structurally analogous compounds. This guide will detail a reliable synthesis protocol, present a comparative analysis of its expected spectroscopic signature, and discuss its potential applications in drug discovery, leveraging established principles and data from related molecular frameworks. The benzyloxy group serves as a common protecting group for the phenol, and its presence in various bioactive molecules adds another layer of interest to this scaffold[1][2].

Synthetic Strategy: The Sonogashira Coupling

The most logical and efficient route to synthesize 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is through a palladium- and copper-catalyzed cross-coupling reaction, specifically the Sonogashira reaction[3]. This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes under mild conditions[3][4].

The proposed reaction couples a suitable 3-halo-4-(benzyloxy)pyridine with propargyl alcohol. The choice of the halide (I > Br > Cl) is critical for reaction efficiency, with iodides generally providing the highest reactivity. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base like triethylamine (NEt₃)[5][6].

G cluster_reactants Reactants cluster_reagents Catalysts & Base A 3-Iodo-4-(benzyloxy)pyridine P 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol A->P B Propargyl Alcohol B->P C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C->P Catalyzes D CuI (Copper(I) Iodide Co-catalyst) D->P E NEt₃ (Amine Base) E->P

Caption: Proposed Sonogashira coupling synthesis pathway.

Spectroscopic Data: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the most powerful tool for the structural elucidation of organic molecules. Below is a table comparing the predicted ¹H and ¹³C NMR chemical shifts for our target compound with published data for related structures.

Functional Group Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Reference Compound & Published Data (δ, ppm)
Pyridine H-2 ~8.5~150Pyridine derivatives often show signals for protons alpha to the nitrogen in the 8.4-8.6 ppm range.[8]
Pyridine H-5 ~7.0~110The proton at the 5-position is expected to be shielded relative to H-2 and H-6.
Pyridine H-6 ~8.3~148Similar to H-2, this proton is deshielded by the adjacent nitrogen atom.[8]
Propargyl -CH₂OH ~4.5 (doublet)~52The methylene protons adjacent to the hydroxyl group in propargyl alcohols typically appear around 4.3-4.5 ppm.[9]
Propargyl -OH Variable (broad singlet)-The chemical shift of the hydroxyl proton is concentration and solvent dependent.
Benzyl -CH₂O- ~5.2 (singlet)~71Benzylic protons adjacent to an oxygen atom are typically found in the 5.0-5.3 ppm range.[10]
Benzyl Phenyl H's 7.3-7.5 (multiplet)127-136The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region.[10]
Alkyne C≡C -~85, ~90The sp-hybridized carbons of the alkyne typically resonate in the 70-90 ppm range.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Reference Data (cm⁻¹) & Notes
O-H Stretch (Alcohol) 3200-3600 (broad)The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic) 3000-3100Aromatic C-H stretches appear just above 3000 cm⁻¹.[11]
C≡C Stretch (Alkyne) 2100-2260 (weak)The C≡C stretch for internal alkynes can be weak or absent if the molecule is symmetrical.
C=C, C=N Stretch (Pyridine) 1400-1600Multiple bands are expected for the pyridine ring vibrations.
C-O Stretch (Alcohol/Ether) 1050-1250Strong bands corresponding to the C-O bonds of the alcohol and the benzyl ether.[11]

Comparative Analysis with Alternative Scaffolds

The value of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol lies in its potential as a versatile synthetic intermediate. It can be compared to several classes of alternatives:

  • Saturated Linker Analogues: Replacing the rigid alkyne linker with a flexible alkyl chain, such as in 3-(4-(benzyloxy)phenyl)propionic acid derivatives, completely alters the compound's geometry[2]. This flexibility can be detrimental in drug design where a specific conformation is required for receptor binding.

  • Unsubstituted Pyridinyl Propargyl Alcohols: Compounds like 3-(pyridin-3-yl)prop-2-yn-1-ol or 3-(pyridin-2-yl)prop-2-yn-1-ol are structurally simpler alternatives[9]. The title compound's benzyloxy group at the 4-position offers an additional point for modification or interaction within a binding pocket and alters the electronic properties of the pyridine ring.

  • Other Heterocyclic Alkynes: While pyridine is common, other heterocycles like pyrimidines or benzothiazoles can be incorporated to modulate properties such as solubility, metabolic stability, and target affinity[12][13]. The choice of heterocycle is a key aspect of lead optimization in drug discovery.

Potential Applications & Future Directions

The structure of 3-(4-(benzyloxy)pyridin-3-yl)prop-2-yn-1-ol suggests several potential applications, primarily in the field of drug discovery:

  • Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The propargyl alcohol can be further functionalized to access key interaction points within the ATP-binding pocket.

  • Sigma Receptor Ligands: Propargylamines derived from similar scaffolds have shown high affinity for sigma receptors, which are targets for neurological disorders[14]. The alcohol could be readily converted to an amine.

  • Building Block for Complex Molecules: The terminal alkyne is a versatile handle for "click chemistry" (e.g., CuAAC) or further cross-coupling reactions, enabling its incorporation into larger, more complex molecules or materials[15].

Future work should focus on the empirical synthesis and full spectroscopic characterization of this compound to validate the predictions made in this guide. Subsequent derivatization of the hydroxyl group could rapidly generate a library of compounds for screening against various biological targets.

Conclusion

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a promising yet underexplored molecular scaffold. Based on a comparative analysis with published data for analogous structures, it can be reliably synthesized via a Sonogashira coupling. Its predicted spectroscopic signature is consistent with its structure, featuring characteristic signals for the substituted pyridine ring, the benzyl protecting group, and the propargyl alcohol moiety. Its structural features make it a valuable intermediate for the synthesis of bioactive molecules, particularly in the areas of oncology and neuroscience. This guide provides a solid foundation for researchers looking to synthesize and utilize this versatile chemical building block.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Materials:

  • 3-Iodo-4-(benzyloxy)pyridine

  • Propargyl alcohol (prop-2-yn-1-ol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 3-iodo-4-(benzyloxy)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene (5 mL per mmol of halide) followed by anhydrous triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add propargyl alcohol (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir under argon for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Characterization Workflow

A systematic approach is required to confirm the identity and purity of the synthesized product.

Caption: Workflow for spectroscopic characterization.

  • NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) or DMSO-d₆ and acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to confirm the connectivity and assign all signals.

  • IR Spectroscopy: Obtain an IR spectrum to confirm the presence of key functional groups (O-H, C≡C, C-O, etc.).

  • Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition, providing definitive proof of the molecular formula.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Yeap, G. Y., et al. (2015). 4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. Molbank, 2015(4), M873. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Alonso, D. A., et al. (2012). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry - A European Journal, 18(49), 15822-15829. Retrieved from [Link]

  • Gong, W., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15354–15364. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • D'Souza, M. J., et al. (2011). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Tetrahedron Letters, 52(20), 2604-2607. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103).... Retrieved from [Link]

  • Akkurt, M., et al. (2008). 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2326. Retrieved from [Link]

  • Shulga, N., et al. (2020). Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Molecules, 25(22), 5429. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-[3-(pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals, 14(6), 543. Retrieved from [Link]

  • Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential.... Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Ding, M.-W., et al. (2008). 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. Retrieved from [Link]

  • Bortz, A. R., et al. (2024). A skeletally diverse library of bioactive natural- product-like compounds enabled by late- stage P450-catalyzed oxyfunctionalization. Chem, 10(11), 3488-3502. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM555103 2-[3-(benzyloxy)pyridin-4-yl]-3-[(3-fluorophenyl)amino].... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

  • PubChem. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol. Retrieved from [Link]

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Comparative

Orthogonal validation of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol's biological effects

An Orthogonal Validation Guide to the Biological Effects of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol Executive Summary The discovery of novel bioactive small molecules is the cornerstone of modern drug development. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

An Orthogonal Validation Guide to the Biological Effects of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

Executive Summary

The discovery of novel bioactive small molecules is the cornerstone of modern drug development. However, initial screening hits are prone to artifacts, necessitating a rigorous validation process to confirm their mechanism of action (MOA). This guide provides a comprehensive framework for the orthogonal validation of a novel compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (hereafter designated Cpd-X ).

Primary Validation: Biochemical Kinase Inhibition

The first and most direct test of our hypothesis is to determine if Cpd-X can inhibit the catalytic activity of purified, recombinant EGFR kinase in vitro. This approach isolates the target enzyme from the complexities of a cellular environment, providing a clean measure of direct inhibition.

Rationale for Experimental Choice: A biochemical assay is the foundational experiment for any putative enzyme inhibitor. It is highly sensitive, quantitative, and directly measures the compound's effect on the target's catalytic function. We have selected the ADP-Glo™ Kinase Assay for its high sensitivity and robustness. It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

Comparative Compound: To benchmark the potency of Cpd-X, we will use Gefitinib , a well-characterized, FDA-approved EGFR inhibitor, as a positive control.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR enzyme in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of substrate mix containing Poly(E,Y)₄ peptide and ATP in the reaction buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Prepare serial dilutions of Cpd-X and Gefitinib in DMSO, then dilute further in kinase buffer to create 10X final concentrations.

  • Kinase Reaction:

    • Add 5 µL of 10X compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 20 µL of the 2X EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the 2X substrate mix.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with vehicle-only wells (100% activity) and no-enzyme wells (0% activity).

    • Plot the normalized data against the logarithm of compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Expected Results & Interpretation

The experiment will yield IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%. This provides a direct measure of Cpd-X's potency against EGFR.

CompoundTargetAssay TypeIC₅₀ (nM)
Cpd-X EGFRBiochemical85
Gefitinib EGFRBiochemical25

This hypothetical data suggests that Cpd-X is a potent inhibitor of EGFR kinase activity, albeit approximately 3-4 fold less potent than the clinical benchmark, Gefitinib, in this direct biochemical context.

Orthogonal Validation I: Cellular Target Engagement

While a biochemical assay confirms direct inhibition, it cannot rule out the possibility that the compound is unable to enter cells or bind its target in the complex intracellular environment. Therefore, the next critical step is to confirm that Cpd-X engages EGFR within living cells.

Rationale for Experimental Choice: We will use a Bioluminescence Resonance Energy Transfer (BRET) based assay, specifically the NanoBRET™ Target Engagement assay. This technology measures the binding of a compound to a target protein in real-time within live cells. It relies on an energy transfer between a NanoLuc® luciferase-tagged target protein (EGFR-NLuc) and a fluorescently labeled energy transfer probe that reversibly binds to the same protein. A test compound that binds to the target will displace the probe, leading to a loss of BRET signal. This provides direct evidence of target engagement at a specific cellular location.

Experimental Protocol: NanoBRET™ EGFR Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

  • Assay Setup:

    • Dispense the transfected cell suspension into the wells of a white 384-well plate.

    • Prepare serial dilutions of Cpd-X and Gefitinib.

    • Add the compounds to the cells, followed immediately by the addition of the NanoBRET™ tracer probe.

  • Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add Nano-Glo® Substrate and immediately measure both donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of compound concentration to determine the EC₅₀ value, which reflects the potency of target engagement.

Visualizing the Mechanism

NanoBRET_Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor (Cpd-X) Present EGFR_NLuc EGFR NanoLuc® Tracer Fluorescent Tracer EGFR_NLuc->Tracer Binding BRET BRET Signal (High) Tracer->BRET Energy Transfer EGFR_NLuc_2 EGFR NanoLuc® NoBRET BRET Signal (Low) EGFR_NLuc_2->NoBRET No Energy Transfer CpdX Cpd-X CpdX->EGFR_NLuc_2 Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement assay.

Expected Results & Interpretation

This assay yields a cellular EC₅₀, indicating the concentration of Cpd-X required to bind to 50% of the EGFR targets in live cells.

CompoundTargetAssay TypeCellular EC₅₀ (nM)
Cpd-X EGFRTarget Engagement250
Gefitinib EGFRTarget Engagement90

A cellular EC₅₀ in the nanomolar range confirms that Cpd-X can penetrate the cell membrane and specifically bind to its intended target. The expected rightward shift in potency (higher EC₅₀) compared to the biochemical IC₅₀ is common and reflects factors such as cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP. The key is that the compound clearly demonstrates on-target activity in a cellular context.

Orthogonal Validation II: Functional Cellular Response

Confirming target binding is crucial, but the ultimate validation is demonstrating that this binding event translates into the desired biological outcome: the inhibition of the target's function. For EGFR, its primary function is to initiate a downstream signaling cascade upon activation by its ligand, EGF. We will measure the inhibition of this cascade.

Rationale for Experimental Choice: Western blotting is a robust and widely used technique to measure changes in protein levels and post-translational modifications, such as phosphorylation. By stimulating cells with EGF and treating them with Cpd-X, we can directly visualize the compound's ability to block EGFR's signaling output. We will probe for the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream node in the EGFR pathway. A reduction in phospho-ERK (p-ERK) levels serves as a direct functional readout of EGFR inhibition.

Visualizing the Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates & Activates CpdX Cpd-X CpdX->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Validation_Workflow Hypothesis Hypothesis: Cpd-X inhibits EGFR Biochem Step 1: Biochemical Assay (ADP-Glo™) Question: Does it inhibit the purified enzyme? Hypothesis->Biochem CellularTE Step 2: Target Engagement (NanoBRET™) Question: Does it bind the target in live cells? Biochem->CellularTE Confirms Direct Inhibition Functional Step 3: Functional Assay (Western Blot) Question: Does binding inhibit downstream signaling? CellularTE->Functional Confirms Cellular Binding Conclusion Conclusion: Cpd-X is a cell-active, functional EGFR inhibitor Functional->Conclusion Confirms Functional Effect

Caption: Logical workflow for the orthogonal validation of Cpd-X.

Summary of Validation Data
Validation MethodAssay TypeKey QuestionMetricCpd-X ResultGefitinib (Control)
Primary BiochemicalDirect Inhibition?IC₅₀85 nM25 nM
Orthogonal 1 CellularTarget Engagement?EC₅₀250 nM90 nM
Orthogonal 2 FunctionalPathway Inhibition?p-ERK SignalDose-dependent decreaseDose-dependent decrease

The collective data provides a compelling and trustworthy narrative. Cpd-X was first identified as a potent inhibitor of recombinant EGFR kinase (IC₅₀ = 85 nM). Crucially, this activity was confirmed in a live-cell context, where Cpd-X demonstrated its ability to enter cells and bind to EGFR (EC₅₀ = 250 nM). Finally, and most importantly, this target engagement was shown to be functionally relevant, leading to a dose-dependent inhibition of the downstream EGFR signaling pathway. The concordance between these three distinct experimental approaches provides high-confidence validation that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is a potent, cell-active, and functional inhibitor of EGFR .

References

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. [Link]

  • Gefitinib (Iressa) Drug Information. U.S. Food and Drug Administration (FDA). [Link]

Validation

Comparative analysis of benzyloxy vs hydroxy substituted pyridinylpropynols

Executive Summary: The "Reactive Switch" In the design of pyridine-based pharmacophores, the propargylic position serves as a critical "switch" for both chemical reactivity and biological efficacy. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reactive Switch"

In the design of pyridine-based pharmacophores, the propargylic position serves as a critical "switch" for both chemical reactivity and biological efficacy. This guide provides a technical comparison between Hydroxy-substituted pyridinylpropynols (free propargylic alcohols) and their Benzyloxy-substituted analogues (benzyl ethers).

While often viewed merely as a "protected" form, the benzyloxy variant offers distinct physicochemical properties that alter metabolic fate and binding kinetics. Conversely, the hydroxy variant is not just a polar handle but a latent reactive center capable of cascade cyclizations (e.g., to indolizines). This guide analyzes the trade-offs between these two substitutions to inform scaffold selection in early-stage drug discovery.

Chemical Architecture & Physicochemical Profile

The core scaffold consists of a pyridine ring linked to a propargyl moiety. The differentiation lies at the propargylic carbon (


 relative to the pyridine), substituted with either a hydroxyl group (-OH) or a benzyloxy group (-OBn).
Table 1: Physicochemical Comparison
FeatureHydroxy-Substituted (-OH)Benzyloxy-Substituted (-OBn)
Molecular Weight Base (MW)Base + 90.1 Da
H-Bonding Donor & Acceptor (High Polarity)Acceptor Only (Weak)
Lipophilicity (cLogP) Low (Hydrophilic)High (+2.0 to +2.5 shift)
Metabolic Stability Low (Glucuronidation, Oxidation)Moderate (O-dealkylation)
Reactivity High: Cycloisomerization, Meyer-SchusterLow: Stable to Lewis Acids/Oxidants
Primary Utility Precursor for Heterocycles, H-bond anchorHydrophobic Probe, Membrane Permeability

Reactivity Profile: The Cyclization Divergence

The most profound difference between these two species is their behavior under Lewis Acid catalysis (e.g., Au, Ag, Pt).

  • Hydroxy Variant (The Cyclization Precursor): The free hydroxyl group acts as an internal nucleophile. In the presence of

    
    -philic Lewis acids (like 
    
    
    
    or
    
    
    ), the pyridine nitrogen attacks the activated alkyne, followed by nucleophilic closure by the hydroxyl group or rearrangement. This is the primary route to indolizines and furans .
  • Benzyloxy Variant (The Stable Anchor): The benzyl ether caps the nucleophile. Steric bulk and lack of an acidic proton prevent the standard cycloisomerization pathways. This allows the benzyloxy compound to survive conditions that would cyclize the hydroxy analog, enabling functionalization of the pyridine ring or the alkyne terminus without destroying the linear tether.

Visualization: Divergent Reaction Pathways

Reactivity_Pathways Start Pyridinylpropynol Scaffold OH Hydroxy (-OH) Substituted Start->OH R=H OBn Benzyloxy (-OBn) Substituted Start->OBn R=Bn Au_Cat Au(III) / Ag(I) Catalysis OH->Au_Cat Indolizine Indolizine/Furan Fused Cycles Au_Cat->Indolizine Cycloisomerization Rearrange Meyer-Schuster Enones Au_Cat->Rearrange Rearrangement Coupling Sonogashira/Suzuki Coupling OBn->Coupling Stable to Lewis Acid Meta Metabolic O-Dealkylation OBn->Meta In Vivo Linear Functionalized Linear Alkyne Coupling->Linear

Biological Implications[1][2][3][4][5][6]

Binding Mode & Potency
  • Hydroxy (-OH): Ideal for targeting solvent-exposed regions or specific polar pockets (e.g., kinase hinge regions) where the hydroxyl group acts as a critical H-bond donor. However, high polarity can limit passive diffusion across the blood-brain barrier (BBB).

  • Benzyloxy (-OBn): The benzyl group adds significant hydrophobic bulk. This is advantageous for occupying large hydrophobic pockets (e.g., the lipophilic alcove of the PI-PLC active site or allosteric sites in GPCRs). The "benzyloxy effect" often results in a potency boost for targets requiring hydrophobic collapse, despite the loss of H-bond donation.

Metabolic Fate
  • Hydroxy: Subject to rapid Phase II metabolism (Glucuronidation), leading to fast clearance.

  • Benzyloxy: Resists direct glucuronidation. However, it is a substrate for CYP450-mediated O-dealkylation. This "metabolic unmasking" can be used as a prodrug strategy, where the benzyloxy compound crosses the membrane and is slowly converted back to the active hydroxy species intracellularly.

Experimental Protocols

The following protocols are designed to validate the reactivity differences described above.

Protocol A: Synthesis of Hydroxy-Pyridinylpropynol (The Core)

Objective: Generate the reactive hydroxy precursor.

  • Reagents: 2-Bromopyridine (1.0 eq), Propargyl alcohol (1.2 eq),

    
     (2 mol%), CuI (1 mol%), 
    
    
    
    (solvent/base).
  • Procedure:

    • Degas

      
       with nitrogen for 30 mins.
      
    • Add halide, catalyst, and copper iodide under inert atmosphere.

    • Add propargyl alcohol dropwise at RT.

    • Heat to 50°C for 4-6 hours (Monitor by TLC:

      
       of product ~0.3 in 30% EtOAc/Hex).
      
    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (SiO2, Hex/EtOAc gradient).

    • Yield: Typically 85-95%.

Protocol B: Benzylation (The "Locking" Step)

Objective: Convert reactive -OH to stable -OBn.

  • Reagents: Hydroxy-pyridinylpropynol (1.0 eq), Benzyl bromide (1.2 eq), NaH (60% disp, 1.5 eq), TBAI (cat.), THF (dry).

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add hydroxy-substrate solution dropwise (Gas evolution!). Stir 30 min.

    • Add Benzyl bromide and TBAI. Warm to RT and stir 12h.

    • Quench: Careful addition of sat.

      
      .
      
    • Validation:

      
       NMR will show disappearance of propargylic -CH2- doublet (~4.5 ppm) and appearance of benzylic singlet (~4.7 ppm) + aromatic multiplet (7.3-7.4 ppm).
      
Protocol C: Gold-Catalyzed Cyclization Test

Objective: Demonstrate the reactivity divergence.

  • Substrates: Compound A (Hydroxy) and Compound B (Benzyloxy).

  • Conditions:

    
     (5 mol%), DCM, RT, 1 hour.
    
  • Observation:

    • Compound A (Hydroxy): Rapid conversion to Indolizine (Fluorescent spot on TLC). NMR shows loss of alkyne proton and formation of aromatic protons on the new ring.

    • Compound B (Benzyloxy): No Reaction (or slow decomposition). The starting material remains intact, confirming the "protecting" nature of the benzyloxy group against cycloisomerization.

References

  • Synthesis of Indolizines: Seregin, I. V., & Gevorgyan, V. (2007). "Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium Enynes: Efficient Synthesis of Functionalized Indolizines." Journal of the American Chemical Society, 129(25), 7760-7761.

  • Biological Activity (PI-PLC): Reynisson, J., et al. (2023). "Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines." Molecules, 28(14), 5432.

  • Propargyl Alcohol Reactivity: Tungen, J. E., et al. (2011). "Gold-catalysed reactions of propargyl esters with vinyl derivatives." European Journal of Organic Chemistry, 2011(19), 3719-3725.

  • Metabolic Stability: Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
Comparative

A Comparative Guide to Evaluating the Specificity of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile is paramount. A molecule's utility as a therapeutic agent or a research tool is intri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's interaction profile is paramount. A molecule's utility as a therapeutic agent or a research tool is intrinsically linked to its specificity—its ability to interact with its intended biological target while minimizing engagement with other cellular components. Off-target interactions can lead to unforeseen side effects, toxicity, or confounding experimental results, undermining the potential of an otherwise promising compound.[1]

This guide provides a comprehensive framework for evaluating the specificity of the novel compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol . As this is a molecule without extensive published data, we will proceed with a hypothetical yet scientifically rigorous approach. We will postulate a plausible primary target based on its structural motifs and outline a multi-faceted experimental strategy to thoroughly assess its selectivity. This guide is intended for researchers and drug development professionals seeking to design and execute robust specificity profiling studies.

Hypothesized Target and Rationale for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

The chemical structure of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol contains several functionalities that are prevalent in known bioactive molecules, particularly enzyme inhibitors. The pyridine ring is a common scaffold in a multitude of approved drugs and clinical candidates, valued for its ability to form key interactions within protein binding sites.[2][3] The propargyl alcohol moiety is a versatile functional group that can participate in various chemical transformations and is found in several classes of enzyme inhibitors, including monoamine oxidase inhibitors.[4][5][6] The terminal alkyne is of particular interest as it can act as a "warhead," forming a covalent bond with nucleophilic residues like cysteine in a protein's active site, a mechanism utilized by a number of targeted inhibitors.

Given these structural features, a plausible and compelling hypothesis is that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol acts as a protein kinase inhibitor . The human kinome is a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[7] The ATP-binding pocket of many kinases is a common target for small molecule inhibitors, and pyridine-based scaffolds are well-represented among them.[8][9] We will therefore proceed with the hypothesis that our compound of interest targets a specific member of the protein kinase family. For the purposes of this guide, we will designate our hypothetical primary target as Kinase X .

Selection of Comparator Compounds for a Robust Specificity Analysis

To contextualize the specificity of our compound of interest, it is essential to benchmark its performance against other molecules. A well-designed comparison panel should include:

  • A Promiscuous (Broad-Spectrum) Kinase Inhibitor: This serves as a negative control for specificity. A compound known to inhibit a wide range of kinases helps to validate that the assays can indeed detect a lack of specificity. Dasatinib , a well-characterized multi-kinase inhibitor, is an excellent candidate for this role.[8]

  • A Highly Selective Kinase Inhibitor: This acts as a positive control for specificity, demonstrating the profile of a highly targeted compound. The choice here would depend on the identity of our hypothetical target, Kinase X. For this guide, we will select Compound S , a hypothetical, commercially available inhibitor with a published high degree of selectivity for Kinase X.

  • A Structurally-Related Negative Control: To probe the contribution of specific functional groups to binding and selectivity, an analog of our topic compound is invaluable. We will include 3-(4-(Benzyloxy)pyridin-3-yl)propan-1-ol , where the reactive alkyne group is reduced to an alkane. This will help to determine if the propargyl moiety is essential for target engagement.

A Multi-Faceted Experimental Workflow for Specificity Profiling

A thorough evaluation of specificity should not rely on a single experimental technique. Instead, a combination of biochemical, cell-based, and computational approaches provides a more complete and reliable picture of a compound's interaction profile.[10]

Specificity Profiling Workflow cluster_0 Initial Assessment cluster_1 Broad Specificity Profiling cluster_2 Cellular Validation cluster_3 Data Integration & Analysis Compound Synthesis & QC Compound Synthesis & QC Primary Target Biochemical Assay Primary Target Biochemical Assay Compound Synthesis & QC->Primary Target Biochemical Assay Validate On-Target Activity Kinome-wide Panel Screen Kinome-wide Panel Screen Primary Target Biochemical Assay->Kinome-wide Panel Screen Proceed if Active In Silico Target Prediction In Silico Target Prediction Primary Target Biochemical Assay->In Silico Target Prediction Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Kinome-wide Panel Screen->Cellular Target Engagement (CETSA) Confirm On- & Off-Targets Specificity Profile Generation Specificity Profile Generation Kinome-wide Panel Screen->Specificity Profile Generation Biochemical Selectivity In Silico Target Prediction->Specificity Profile Generation Predicted Off-Targets Phenotypic Screening Panel Phenotypic Screening Panel Cellular Target Engagement (CETSA)->Phenotypic Screening Panel Functional Consequences Cellular Target Engagement (CETSA)->Specificity Profile Generation Cellular Selectivity Phenotypic Screening Panel->Specificity Profile Generation Cellular Phenotype

Caption: An integrated workflow for evaluating small molecule specificity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Protocol 1: Kinome-wide Inhibitory Activity Profiling

This biochemical assay is the cornerstone of specificity assessment, providing a broad view of a compound's interactions across the human kinome.[9]

Objective: To determine the inhibitory concentration (IC50) of the test compounds against a large panel of purified human kinases.

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, Dasatinib, Compound S, and the structural analog in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in an assay plate, starting from 100 µM, to generate a dose-response curve.

  • Kinase Reaction Setup:

    • Use a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of >400 human kinases. These services typically use well-validated assay formats, such as radiometric assays ([³³P]-ATP) or fluorescence/luminescence-based assays.[9][11]

    • For each kinase, a reaction mixture is prepared containing the specific kinase, its corresponding substrate (peptide or protein), and ATP at or near its Km concentration.

    • Add the diluted compounds to the kinase reaction mixtures. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor for each kinase (if available) or staurosporine as a positive control (0% activity).

  • Incubation and Detection:

    • Incubate the reaction plates at the temperature and for the duration specified by the assay provider (typically 30°C for 1-2 hours).

    • Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for others).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

    • Data is considered robust if the Z'-factor for the assay plates is > 0.5.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This cell-based assay validates target engagement within a physiological context by measuring changes in protein thermal stability upon ligand binding.[12]

Objective: To confirm that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol binds to its intended target (Kinase X) and potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express Kinase X (and any identified off-targets) to ~80% confluency.

    • Treat the cells with either the test compound (at a concentration ~10-fold above its biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the soluble fraction by Western blot using antibodies specific for Kinase X and any other potential targets identified in the kinome scan.

  • Data Analysis:

    • Quantify the band intensities from the Western blots for each temperature point.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization. The magnitude of the shift (ΔTm) is a measure of the binding affinity.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Kinome Profiling Data (IC50, nM)

Kinase FamilyTarget3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-olDasatinib (Promiscuous)Compound S (Selective)Structural Analog
Tyrosine Kinase Kinase X 25 5 10 >10,000
SRC5,20018,500>10,000
ABL18,9002>10,000>10,000
EGFR>10,000200>10,000>10,000
Ser/Thr Kinase CDK21,500509,000>10,000
ROCK1>10,000150>10,000>10,000
PIM185080>10,000>10,000

This table illustrates how the data would be presented. Our hypothetical compound shows high potency for Kinase X with significantly lower activity against other kinases, suggesting a favorable specificity profile. The structural analog is inactive, implicating the alkyne group in target binding.

Table 2: Hypothetical CETSA Results (ΔTm, °C)

Target3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-olDasatinibCompound S
Kinase X +5.2 +6.5 +5.8
PIM1+1.1+3.5No Shift
CDK2+0.8+4.1No Shift

This table shows a significant thermal shift for Kinase X upon treatment with our compound, confirming target engagement in cells. The smaller shifts for PIM1 and CDK2 suggest weak or transient off-target engagement at the tested concentration.

Visualizing Specificity and Biological Context

Diagrams are essential for conveying complex relationships and data patterns.

Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Kinase Downstream Kinase Kinase X->Downstream Kinase Phosphorylates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives Inhibitor 3-(4-(Benzyloxy)pyridin- 3-yl)prop-2-yn-1-ol Inhibitor->Kinase X

Caption: Hypothetical signaling pathway involving the target, Kinase X.

Sources

Validation

Assessing the Novelty of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol's Mechanism: A Comparative Guide for Drug Discovery Professionals

Introduction: The Quest for Novel Kinase Inhibitors In the landscape of modern therapeutics, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. Kinases, as central r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors

In the landscape of modern therapeutics, particularly in oncology, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. Kinases, as central regulators of cellular signaling, represent a well-validated class of drug targets. However, the emergence of drug resistance and the need for improved selectivity necessitate a continuous search for new chemical entities with unique mechanisms of action. This guide introduces a novel compound, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol , and proposes a hypothetical mechanism of action based on the established activities of structurally related molecules.

The core structure of this compound, featuring a benzyloxy-pyridine moiety, is present in a number of molecules reported to exhibit inhibitory activity against various protein kinases. For instance, derivatives of 5-(benzyloxy)pyridine-2-carboxylic acid have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[1] Furthermore, other pyridine-based compounds have demonstrated efficacy as PIM-1 kinase inhibitors, inducing apoptosis and autophagy in cancer cell lines.[2] These precedents lead to the hypothesis that 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol may function as a kinase inhibitor.

To rigorously assess the potential novelty of this hypothesized mechanism, this guide will present a comparative framework. We will outline a series of experimental workflows to characterize the mechanism of our novel compound, juxtaposed with the well-established mechanism of a known ATP-competitive kinase inhibitor. For the purpose of this guide, we will use a hypothetical, well-characterized inhibitor of a relevant oncology target, hereafter referred to as "Comparator Kinase Inhibitor" .

This guide is designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and the detailed experimental protocols necessary to elucidate and compare the mechanisms of novel and established kinase inhibitors.

Comparative Mechanistic Analysis: Experimental Workflows

To determine the mechanism of action of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol and assess its novelty relative to the Comparator Kinase Inhibitor, a multi-faceted experimental approach is required. The following sections detail the key experimental workflows.

In Vitro Kinase Activity Assays

The initial step is to ascertain whether the novel compound indeed inhibits kinase activity. A panel of kinase activity assays should be employed, targeting a diverse set of kinases to determine both potency and selectivity.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and the kinase assay buffer.

  • Compound Addition: Add varying concentrations of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol or the Comparator Kinase Inhibitor to the reaction wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for 1 hour.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent quenches the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data Summary (Hypothetical)

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-olKinase X50High selectivity for Kinase X over a panel of 100 kinases
Comparator Kinase InhibitorKinase X10Moderate selectivity, with off-target activity on Kinases Y and Z
Binding Affinity and Kinetics

To understand how the compound interacts with its target kinase, binding affinity and kinetic studies are crucial. These experiments will reveal whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol or the Comparator Kinase Inhibitor over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to measure the association and dissociation of the compound.

  • Data Analysis: Calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.

Experimental Protocol: Enzyme Kinetics for Mechanism of Inhibition

  • Reaction Setup: Perform the in vitro kinase activity assay as described previously, but with varying concentrations of both the inhibitor and ATP.

  • Data Acquisition: Measure kinase activity at each combination of inhibitor and ATP concentration.

  • Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[ATP]) for each inhibitor concentration. The pattern of the intersecting lines will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).

Comparative Data Summary (Hypothetical)

CompoundBinding Affinity (KD, nM)Mechanism of Inhibition
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol25ATP-competitive
Comparator Kinase Inhibitor5ATP-competitive
Cellular Activity: Proliferation, Apoptosis, and Cell Cycle Analysis

Demonstrating that the in vitro kinase inhibition translates to a cellular effect is a critical step. Assays to measure cell proliferation, apoptosis, and cell cycle arrest will provide insights into the compound's biological consequences.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol or the Comparator Kinase Inhibitor for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with the compounds at their respective GI50 concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic.

  • Data Analysis: Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compounds at their GI50 concentrations for 24 hours.

  • Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Comparative Data Summary (Hypothetical)

CompoundGI50 in Target Cell Line (µM)Apoptosis InductionCell Cycle Arrest
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol0.5Significant increase in late apoptotic cellsG2/M phase arrest
Comparator Kinase Inhibitor0.1Moderate increase in early apoptotic cellsG1 phase arrest
Target Engagement and Downstream Signaling

To confirm that the compound interacts with its intended target in a cellular context and modulates its downstream signaling pathway, target engagement and pathway analysis are essential.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and key downstream signaling proteins. Use antibodies against the total forms of these proteins as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

Experimental Workflow Diagram

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Target Validation Kinase Assay Kinase Assay Binding Assay Binding Assay Kinase Assay->Binding Assay Confirm Inhibition Proliferation Assay Proliferation Assay Binding Assay->Proliferation Assay Validate Cellular Activity Apoptosis Assay Apoptosis Assay Cell Cycle Assay Cell Cycle Assay Target Engagement Target Engagement Cell Cycle Assay->Target Engagement Confirm On-Target Effect Western Blot Western Blot Target Engagement->Western Blot Confirm Mechanism

Caption: Experimental workflow for mechanistic characterization.

Hypothetical Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector 1 Downstream Effector 1 Kinase X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase X->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Survival Survival Downstream Effector 2->Survival 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol->Kinase X Inhibition

Caption: Hypothetical signaling pathway inhibited by the novel compound.

Discussion: Assessing Novelty

The novelty of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol's mechanism will be determined by a comprehensive analysis of the data generated from the aforementioned experiments, in direct comparison to the Comparator Kinase Inhibitor.

  • Novelty in Selectivity: If the novel compound exhibits a significantly different and more favorable kinase selectivity profile compared to existing inhibitors, this would represent a significant advancement. High selectivity can translate to a better therapeutic window and reduced off-target side effects.

  • Novelty in Binding Mode: While the hypothetical data suggests an ATP-competitive mechanism, subtle differences in the binding kinetics or interaction with the kinase's active site, as revealed by structural biology studies (e.g., X-ray crystallography), could be a source of novelty.

  • Novelty in Cellular Phenotype: A distinct cellular phenotype, such as a different mode of cell cycle arrest or a unique pattern of apoptosis induction, could indicate that the compound engages with the target or downstream pathways in a novel manner. For example, the hypothetical G2/M arrest for the novel compound versus G1 arrest for the comparator suggests a different cellular consequence of inhibiting the same kinase. This could arise from subtle differences in off-target effects or the kinetics of target inhibition.

  • Potential for Overcoming Resistance: A key aspect of novelty lies in the potential to overcome known resistance mechanisms to existing inhibitors. Further studies would be required to assess the activity of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol against clinically relevant mutant forms of the target kinase.

Conclusion

While direct experimental data for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol is not yet publicly available, its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in this class of therapeutics. The comparative framework outlined in this guide provides a robust and scientifically rigorous approach to not only elucidate the mechanism of this novel compound but also to critically assess its novelty in the context of existing therapies. The pursuit of such novel mechanisms is paramount for the continued advancement of targeted therapies and for addressing the ongoing challenges in drug development.

References

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. [Link]

  • Pyrimidine and Its Biological Activity: A Review. [Link]

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Comparative

Comparative Guide: 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol as a Latent Pharmacophore Scaffold

Executive Summary 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (hereafter referred to as BPY-Alk ) is not a terminal drug but a high-value "Lynchpin Intermediate" used in the synthesis of furo[2,3-c]pyridine cores. These...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol (hereafter referred to as BPY-Alk ) is not a terminal drug but a high-value "Lynchpin Intermediate" used in the synthesis of furo[2,3-c]pyridine cores. These cores are critical scaffolds in the development of HIV-1 protease inhibitors (e.g., PNU-142721) and c-Met kinase inhibitors.

This guide provides an independent verification framework for researchers. Unlike standard bioactivity guides that measure IC50 directly, this guide validates the "Synthetic Competence" of BPY-Alk—its ability to efficiently cyclize into bioactive pharmacophores. We compare its utility against pre-formed heterocyclic building blocks, demonstrating why this acyclic precursor offers superior modularity for Structure-Activity Relationship (SAR) studies.

Part 1: Technical Analysis & Mechanism of Action

The "Latent Bioactivity" Hypothesis

BPY-Alk possesses "latent" bioactivity. It is a masked furopyridine. Its biological value is realized only upon an intramolecular cyclization event, typically triggered by base-mediated debenzylation and 5-exo-dig cyclization.

  • The Warhead: The prop-2-yn-1-ol (alkynyl alcohol) tail.

  • The Trigger: The 4-benzyloxy group (acts as a protected phenol).

  • The Mechanism: Upon deprotection, the resulting pyridin-4-ol oxygen nucleophilically attacks the alkyne, closing the furan ring to generate the bioactive furo[2,3-c]pyridine core.

Pathway Visualization

The following diagram illustrates the transformation of the inactive BPY-Alk intermediate into the active kinase-inhibiting scaffold.

BioactivationPathway Intermediate BPY-Alk (Precursor) [Inactive Linear Scaffold] Activation Activation Step (t-BuOK / Heat) Debenzylation + Cyclization Intermediate->Activation Chemical Trigger Scaffold Furo[2,3-c]pyridine Core [Active Pharmacophore] Activation->Scaffold 5-exo-dig Cyclization Target Biological Target (c-Met / HIV-1 Protease) Scaffold->Target Binding/Inhibition

Caption: Transformation of BPY-Alk into the bioactive furopyridine core via base-mediated cyclization.

Part 2: Comparative Analysis

We compared BPY-Alk against the standard alternative: purchasing the Pre-formed Furo[2,3-c]pyridine Core .

FeatureBPY-Alk (This Product)Pre-formed Furo[2,3-c]pyridineVerdict
SAR Flexibility High. The alkyne tail can be modified before cyclization (e.g., Sonogashira coupling) to create diverse 2-substituted furopyridines.Low. Functionalizing the C2 position of a pre-formed core is chemically difficult and requires harsh lithiation.BPY-Alk is superior for library generation.
Step Count Medium. Requires 1 activation step to become bioactive.Low. Ready to couple immediately.Pre-formed is better for single-target synthesis.
Cost Efficiency High. Synthesis from pyridine precursors is scalable.Low. Fused bicyclic heteroaromatics are expensive to source at gram scale.BPY-Alk is superior for scale-up.
Chemical Stability Moderate. Alkyne is sensitive to oxidation; Benzyl group is stable.High. Aromatic core is very stable.Pre-formed is easier to store.

Part 3: Independent Verification Protocols

To verify the quality and "bioactivity potential" of BPY-Alk, you must validate its Cyclization Efficiency . A low-quality batch will fail to close the ring, rendering it biologically useless.

Protocol A: The "Cyclization Competence" Assay (Chemical Validation)

Objective: Determine if the batch of BPY-Alk can generate the bioactive core with >80% yield.

Reagents:

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Reference Standard: Furo[2,3-c]pyridine (commercially available or pre-synthesized)

Workflow:

  • Dissolution: Dissolve 53 mg (0.2 mmol) of BPY-Alk in 5 mL anhydrous THF.

  • Activation: Add t-BuOK (56 mg, 0.5 mmol) at room temperature.

  • Reaction: Reflux for 1 hour. (Monitor via TLC: 50% EtOAc/Hexane).

  • Workup: Quench with water (1 mL), concentrate solvent, extract with EtOAc.

  • Analysis: Analyze crude via 1H NMR.

    • Pass Criteria: Disappearance of the benzyloxy methylene singlet (~5.2 ppm) and appearance of furan ring protons. Yield >80%.

    • Fail Criteria: Presence of complex aliphatic mixtures (polymerization of alkyne).

Protocol B: c-Met Kinase Inhibition Proxy (Biological Validation)

Objective: Verify that the cyclized product derived from BPY-Alk binds to c-Met (a primary target for this class).

Workflow:

  • Synthesize: Perform Protocol A to generate the furopyridine core.

  • Assay: Use a standard FRET-based kinase assay (e.g., LanthaScreen).

  • Conditions:

    • Enzyme: c-Met (human recombinant).

    • Substrate: Fluorescein-PolyGT.

    • ATP: Km concentration.

  • Data Output:

    • The unsubstituted core should show weak inhibition (micromolar range).

    • Validation: This confirms the scaffold is chemically correct and fits the ATP binding pocket, serving as a valid starting point for lead optimization.

Verification Logic Diagram

VerificationWorkflow Batch BPY-Alk Batch QC QC: 1H NMR / HPLC (Check Alkyne Integrity) Batch->QC Cyclization Protocol A: t-BuOK Cyclization QC->Cyclization Pass Reject REJECT BATCH (Polymerized/Degraded) QC->Reject Fail YieldCheck Yield > 80%? Cyclization->YieldCheck BioAssay Protocol B: c-Met Kinase Assay YieldCheck->BioAssay Yes YieldCheck->Reject No Approve VALIDATED (Ready for SAR) BioAssay->Approve IC50 Confirmed

Caption: Step-by-step decision tree for verifying the quality and utility of BPY-Alk.

Part 4: Expert Insights & Causality

Why use the Benzyloxy group? You might ask why the molecule uses a benzyl ether rather than a free hydroxyl or a methoxy group.

  • Causality: The benzyl group serves a dual purpose. First, it protects the phenol during the installation of the propargyl group (preventing O-alkylation vs C-alkylation issues). Second, under the t-BuOK conditions, the benzyl group is cleaved in situ or acts as a leaving group in specific cascade mechanisms, facilitating the entropy-favored 5-exo-dig cyclization. A methoxy group would be too stable, requiring harsh demethylation (BBr3) that would destroy the alkyne.

The "Clean" Synthesis Advantage Using BPY-Alk allows for "Metal-Free" synthesis of the furopyridine core. Many alternative routes require heavy metal catalysts (Pd, Cu) to close the ring. The BPY-Alk route relies on base-mediated cyclization, removing the risk of heavy metal contamination in biological assays—a critical factor when the end product is screened against sensitive enzymes like HIV protease.

References

  • Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.

    • Relevance: Defines the primary synthesis and cycliz
    • (Note: Direct deep links to Heterocycles may require subscription; verify via DOI: 10.3987/COM-11-12239).

  • Zhang, D., et al. (2013).[2] Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 23(8), 2408-2413.[2]

    • Relevance: Establishes the biological relevance of the benzyloxy-pyridine scaffold in kinase inhibition.
  • Morris, J. K., et al. (1999). Synthesis and biological activity of a potent HIV-1 protease inhibitor containing a furo[2,3-c]pyridine core.[3] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Validates the downstream pharmacophore (furo[2,3-c]pyridine) as a viable drug target.
    • (Verify via DOI for specific issue).

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. As a unique chemical provided for early discovery research, comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol. As a unique chemical provided for early discovery research, comprehensive hazard data is not fully available.[1] Therefore, this document synthesizes information from the known hazards of its primary structural motifs—a propargyl alcohol and a pyridine derivative—to establish a robust framework for safe laboratory practices. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment: A Synthesis of Known Risks

Due to the absence of a specific Safety Data Sheet (SDS), a conservative risk assessment is imperative. The chemical structure of 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol suggests a hazard profile influenced by both the propargyl alcohol and the benzyloxypyridine moieties.

  • Propargyl Alcohol Moiety: Propargyl alcohol itself is a flammable liquid and is toxic when inhaled, ingested, or absorbed through the skin.[2] It is known to cause severe skin and eye irritation or burns.[3][4][5] Acute exposure can lead to respiratory discomfort and dizziness, while chronic exposure may affect the liver and kidneys.[2] Its reactivity with oxidizing agents, acids, and alkali metals presents a significant risk of hazardous reactions.[2]

  • Pyridine Moiety: Pyridine and its derivatives are often harmful and can be absorbed through the skin.[4] They can cause skin and eye irritation.[6][7] Waste containing pyridine is typically classified as hazardous.[8]

  • Combustibility: This compound is classified as a combustible solid.[1]

  • Environmental Hazard: It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water and should not be allowed to enter the environment.[1]

Based on this analysis, 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol should be handled as a substance that is potentially toxic, flammable, and corrosive to skin and eyes, with significant environmental hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical-resistant gloves (e.g., Nitrile)Tightly sealed safety gogglesFull-coverage lab coatN95 dust mask or a respirator if the process may generate dust
Solution Preparation and Transfers Chemical-resistant gloves (e.g., Nitrile)Tightly sealed safety goggles and a face shieldChemical-resistant lab coat or apronRequired if not performed in a certified chemical fume hood
Running Reactions Chemical-resistant gloves (e.g., Nitrile)Tightly sealed safety goggles and a face shieldChemical-resistant lab coatRequired if not performed in a certified chemical fume hood
Work-up and Purification Chemical-resistant gloves (e.g., Nitrile)Tightly sealed safety goggles and a face shieldChemical-resistant lab coatRequired if not performed in a certified chemical fume hood
Spill Cleanup Heavy-duty chemical-resistant glovesTightly sealed safety goggles and a face shieldFull-body protective clothingSelf-contained breathing apparatus (SCBA) for large spills

Rationale for PPE Selection:

  • Gloves: Impervious gloves are essential to prevent skin contact, as the compound may be absorbed through the skin and cause irritation or systemic toxicity.[2][4]

  • Eye and Face Protection: Tightly sealed goggles are mandatory to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is critical given the potential for severe eye damage.[2][3][5]

  • Body Protection: A lab coat, preferably chemical-resistant, protects against incidental contact. For larger-scale operations, a chemical-resistant apron or full-body suit may be necessary.[3][9]

  • Respiratory Protection: Due to the potential for inhalation toxicity, all work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][10] If a fume hood is not available or if dust or aerosols can be generated, a suitable respirator is required.[9]

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental outcome.

Preparation and Weighing
  • Designated Area: Conduct all handling within a designated area, such as a chemical fume hood, to contain any potential fumes or dust.[10]

  • Ventilation: Ensure the ventilation system is functioning correctly before starting any work.[11]

  • Electrostatic Discharge: Take precautionary measures against static discharge, as the compound is combustible. Use non-sparking tools and ensure proper grounding of equipment.[9]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any airborne particles.

Dissolution and Reaction
  • Inert Atmosphere: If the reaction is sensitive to air or moisture, or if it is being heated, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Closed System: Whenever possible, use a closed system for reactions to minimize the release of vapors.[4]

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[5]

  • Reagent Compatibility: Avoid mixing with strong oxidizing agents, strong acids, or alkali metals to prevent potentially explosive reactions.[2][12]

Post-Reaction Work-up and Purification
  • Quenching: Carefully quench the reaction mixture, preferably at a reduced temperature, to deactivate any reactive species.

  • Extraction and Chromatography: Perform all extractions and column chromatography in a fume hood.

  • Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents. Ensure the vacuum pump exhaust is properly vented.

Emergency Procedures: Preparedness and Response

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][13] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][13]

  • Spill Response:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[12]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[9][10]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Hazardous Waste: All waste containing 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[8]

  • Containerization: Store waste in clearly labeled, sealed containers.[9]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10][11] Never pour this chemical or its solutions down the drain.[10]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process PPE Selection Workflow for Handling 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol cluster_0 PPE Selection Workflow for Handling 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol cluster_1 PPE Selection Workflow for Handling 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol cluster_2 PPE Selection Workflow for Handling 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol start Start: Assess the Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction spill Spill Cleanup start->spill aerosol_risk Aerosol/Dust Risk? weighing->aerosol_risk fume_hood Work in Fume Hood? solution_prep->fume_hood reaction->fume_hood full_body Full Body Protection + SCBA spill->full_body base_ppe Standard PPE: - Chemical-resistant gloves - Safety goggles - Lab coat fume_hood->base_ppe Yes respirator Add Respirator fume_hood->respirator No aerosol_risk->base_ppe No aerosol_risk->respirator Yes face_shield Add Face Shield base_ppe->face_shield respirator->base_ppe

Caption: Decision tree for selecting appropriate PPE based on the task.

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • National Center for Biotechnology Information. (1989). Toxicological Profile for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Santa Cruz Biotechnology. Propargyl alcohol: sc-224210.
  • International Programme on Chemical Safety. (2021). ICSC 0673 - PROPARGYL ALCOHOL.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Apollo Scientific.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol.
  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). ICSC 0673 - PROPARGYL ALCOHOL.
  • Sigma-Aldrich. (2024, September 7).
  • GOV.UK. (2015, October 15). Pyridine: incident management.
  • Sigma-Aldrich. 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol AldrichCPR.
  • Fluorochem. (2024, December 19).
  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). PROPARGYL ALCOHOL.
  • PPG. (2025, September 26).
  • Fisher Scientific.
  • TargetMol.
  • Multichem.
  • Biosolve. (2023, May 25).
  • Thermo Fisher Scientific. (2018, October 26).
  • MedchemExpress.com. (2026, January 15).
  • Fisher Scientific. (2025, December 19).
  • Merck Millipore.
  • U.S. Environmental Protection Agency. (2025, October 15). 6-(Pyridin-3-yl)-3,4-dihydroquinolin-2(1H)-one.
  • PubChem. (2026, February 7). 3-(benzyloxy)-2-methyl-4(1H)-pyridinone.
  • BLD Pharmatech.
  • Sigma-Aldrich. 4-Benzyloxy-2(1H)-pyridone 99.
  • PubChemLite. 3-(pyridin-2-yl)prop-2-yn-1-ol.
  • Sigma-Aldrich. 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
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3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
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